Triethylene glycol dimethacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSSEYVMGDIFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-31-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029607 | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
155 °C @ 0.13 kPa | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
> 10% in acetone, > 10% in ethanol, > 10% in ether, > 10% in petroleum ether | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.072 at 25 °C | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00094 [mmHg] | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-16-0 | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedma | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOLDIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I47YJ5EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Purification of Triethylene Glycol Dimethacrylate (TEGDMA) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of triethylene glycol dimethacrylate (TEGDMA), a critical monomer in the development of biomaterials, dental resins, and various drug delivery systems. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the core processes to aid researchers in producing high-purity TEGDMA for their specific applications.
Introduction
This compound (TEGDMA) is a low-viscosity, hydrophilic dimethacrylate monomer that serves as an excellent crosslinking agent in polymer systems.[1] Its flexibility, imparted by the triethylene glycol backbone, and its ability to undergo rapid polymerization via free-radical initiation make it a versatile building block in a wide array of research and commercial applications, particularly in the formulation of dental composites and adhesives.[1][2] The purity of TEGDMA is paramount, as impurities can adversely affect the mechanical properties, biocompatibility, and long-term stability of the final polymeric material. This guide details a reliable method for its synthesis and subsequent purification to achieve the high purity required for research and development.
Synthesis of this compound
The most common and efficient method for synthesizing TEGDMA is through the esterification of triethylene glycol with methacrylic acid.[2] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.
Reaction Principle
The synthesis involves the reaction of the hydroxyl groups of triethylene glycol with the carboxylic acid groups of methacrylic acid to form ester linkages, with water as a byproduct. To prevent premature polymerization of the methacrylate (B99206) groups, a polymerization inhibitor is crucial.
Experimental Protocol
This protocol is based on a vacuum esterification method which has been shown to produce high-purity TEGDMA with high yields.[3][4]
Materials:
-
Triethylene glycol (TEG)
-
Methacrylic acid (MAA)
-
Toluene (B28343) (solvent)
-
p-Toluenesulfonic acid (catalyst)[3] or Methane (B114726) sulfonic acid (catalyst)[5][6]
-
Thiophenothiazine (polymerization inhibitor A)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor B)
-
Sodium hydroxide (B78521) (NaOH) solution (for washing)
Equipment:
-
Esterification reactor equipped with a stirrer, thermometer, and a reflux condenser with a water separator (Dean-Stark apparatus)
-
Vacuum pump
-
Washing container (separatory funnel)
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In the esterification reactor, combine triethylene glycol and methacrylic acid. Add toluene in a quantity that is 50-90% of the total mass of the reactants.[3][4]
-
Addition of Catalyst and Inhibitor: Add p-toluenesulfonic acid (1.2-4.2% of the total reactant mass) as the catalyst and thiophenothiazine (0.3-0.5% of the total reactant mass) as polymerization inhibitor A.[3]
-
Reaction under Vacuum: Stir the mixture and reduce the pressure in the reactor to -0.04 to -0.08 MPa.[3][4]
-
Heating and Reflux: Gradually heat the reactor until the mixture begins to reflux. The water formed during the reaction will be collected in the water separator.
-
Monitoring the Reaction: Continue the reaction until no more water is collected or the acid value of the reaction mixture drops to 3-5 mgKOH/g.[3][4]
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Purification of this compound
The crude product from the synthesis contains unreacted starting materials, catalyst, solvent, and byproducts. A multi-step purification process is necessary to obtain high-purity TEGDMA.
Purification Protocol
Procedure:
-
Washing: Transfer the cooled reaction mixture to a washing container. Add a sodium hydroxide solution to neutralize the acidic catalyst and any unreacted methacrylic acid, adjusting the pH to 7-8.[3][4] Allow the layers to separate and remove the lower aqueous layer. Repeat the washing with water until the aqueous layer is neutral.
-
Solvent Removal and Product Distillation: Transfer the organic layer to a distillation apparatus. Add 2,6-di-tert-butyl-4-methylphenol (BHT) as polymerization inhibitor B.
-
Vacuum Distillation:
-
First, remove the toluene solvent by distillation under reduced pressure.
-
After the solvent is removed, further reduce the pressure and distill the this compound to obtain the purified product.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and purification of TEGDMA.
Table 1: Reactant and Catalyst Ratios
| Component | Molar Ratio / Weight Percentage | Reference |
| Methacrylic Acid : Triethylene Glycol | 2.2 : 1 | [8] |
| Toluene (solvent) | 50-90% of total reactant mass | [3][4] |
| p-Toluenesulfonic acid (catalyst) | 1.2-4.2% of total reactant mass | [3] |
| Thiophenothiazine (inhibitor A) | 0.3-0.5% of total reactant mass | [3] |
Table 2: Reaction and Purification Parameters
| Parameter | Value | Reference |
| Reaction Pressure | -0.04 to -0.08 MPa | [3][4] |
| Reaction Endpoint (Acid Value) | 3-5 mgKOH/g | [3][4] |
| pH for Washing Step | 7-8 | [3][4] |
Table 3: Reported Yields and Purity
| Synthesis Method | Reported Yield | Reported Purity | Reference |
| Vacuum Esterification | > 70% | High Purity | [3] |
| Transesterification with MMA | > 99% | Not specified | [9] |
Characterization of Purified TEGDMA
The purity and identity of the synthesized TEGDMA should be confirmed using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the TEGDMA molecule.
Table 4: Characteristic FTIR Peaks of TEGDMA
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1718 | C=O stretching of the ester | [8] |
| 1636 | C=C stretching of the methacrylate group | [1] |
| 1320 | C-O stretching | [1] |
| 1162 | C-O-C stretching of the ether linkage | [8] |
| 990, 650 | Vibrations of the terminal =CH₂ group | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of TEGDMA.
Table 5: ¹H NMR Chemical Shifts for TEGDMA
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.1 | s | =CH₂ (vinylic proton) |
| ~5.5 | s | =CH₂ (vinylic proton) |
| ~4.3 | t | -O-CH₂-CH₂-O- |
| ~3.7 | t | -O-CH₂-CH₂-O- |
| ~1.9 | s | -CH₃ |
Table 6: ¹³C NMR Chemical Shifts for TEGDMA
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (ester carbonyl) |
| ~136 | C=C (quaternary carbon) |
| ~125 | C=C (methylene carbon) |
| ~69 | -O-CH₂-CH₂-O- |
| ~64 | -O-CH₂- |
| ~18 | -CH₃ |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the purity of TEGDMA and to quantify any residual impurities.
Table 7: Typical HPLC and GC-MS Parameters for TEGDMA Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Reference |
| HPLC | C18 reverse-phase | Acetonitrile/water gradient | UV | [11][12] |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | [13][14] |
Visualizing the Process
The following diagrams, generated using Graphviz, illustrate the synthesis and purification workflows.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
This guide provides a comprehensive framework for the synthesis and purification of high-purity this compound for research purposes. By following the detailed experimental protocols and utilizing the characterization methods outlined, researchers can confidently produce and verify the quality of their TEGDMA, ensuring the reliability and reproducibility of their subsequent experiments and material formulations. The provided quantitative data and visual workflows serve as valuable resources for planning and executing the synthesis and purification of this important monomer.
References
- 1. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102146033A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. NIScPR Online Periodical Repository: Selective esterification of triethylene glycol with methacrylic acid using methane sulphonic acid [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. sfdchem.com [sfdchem.com]
- 8. ikm.org.my [ikm.org.my]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC ANALYSIS OF ELUTED MONOMERS FROM DENTAL COMPOSITE USING DIFF...: Ingenta Connect [ingentaconnect.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. SPME and GC-MS analysis of this compound released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of TEGDMA Monomer for Polymer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of triethylene glycol dimethacrylate (TEGDMA), a monomer widely utilized in the formulation of polymers for dental and medical applications. This document details quantitative data, experimental methodologies, and the fundamental polymerization mechanism to support advanced polymer research and development.
Core Physicochemical Properties of TEGDMA
TEGDMA is a hydrophilic, low-viscosity dimethacrylate monomer that serves as an excellent crosslinking agent in polymer systems.[1] Its properties, such as low viscosity, make it a valuable reactive diluent for more viscous monomers like Bis-GMA, facilitating easier handling and application.[2][3] The following tables summarize the key quantitative physicochemical properties of TEGDMA monomer.
| General Properties | Value | References |
| Chemical Name | This compound | [4] |
| CAS Number | 109-16-0 | [4] |
| Molecular Formula | C14H22O6 | [5] |
| Molecular Weight | 286.33 g/mol | [4] |
| Appearance | Colorless or light yellow clear liquid | [4][5] |
| Odor | Mild ester-like | [4] |
| Physical Properties | Value | References |
| Density | 1.092 g/mL at 25 °C | [1][6][7] |
| 1.065 g/cm³ at 20°C | [4] | |
| Refractive Index (n20/D) | 1.461 | [1][6][7] |
| Viscosity | 5-15 cps (mPa·s) at 25 °C | [5][8] |
| 15–25 mPa·s at 25°C | [4] | |
| ~0.05 Pa·s | [1][3] | |
| Boiling Point | 170-172 °C at 5 mmHg | [1][6][7] |
| 170 - 172 °C at 7 hPa | ||
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Water Solubility | 3600 mg/L at 37 °C |
| Polymer-Related Properties | Value | References |
| Water Sorption (Homopolymer) | 6.33 wt% | [9] |
| Solubility (Homopolymer) | Highest among tested dimethacrylates | [10] |
| Contact Angle | Lower (more hydrophilic) with increased TEGDMA content | [11] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of TEGDMA are outlined below.
Density Measurement (Water Displacement Method)
This method determines the density of an irregularly shaped solid by measuring the volume of water it displaces.
Protocol:
-
Weigh the TEGDMA-based polymer sample to determine its mass (m).
-
Fill a graduated cylinder with a known volume of distilled water (V_initial).
-
Carefully immerse the polymer sample in the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.
-
Record the new water level (V_final).
-
The volume of the polymer sample (V) is calculated as V = V_final - V_initial.
-
The density (ρ) is then calculated using the formula: ρ = m / V.[6][12]
Refractive Index Measurement
The refractive index is determined using a refractometer.
Protocol:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard with a known refractive index.
-
Apply a small drop of TEGDMA monomer onto the surface of the prism.
-
Close the prism and allow the sample to spread evenly.
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index value from the instrument's scale.[13] For opaque polymer samples, specialized techniques like swept-source optical coherence tomography (SS-OCT) may be required.[14]
Viscosity Measurement
The viscosity of TEGDMA monomer is measured using a rotational rheometer.
Protocol:
-
Set the rheometer to the desired temperature (e.g., 25 °C).
-
Select the appropriate geometry (e.g., parallel plate or cone and plate).
-
Place a small amount of the TEGDMA monomer onto the lower plate of the rheometer.
-
Lower the upper geometry to the specified gap distance.
-
Apply a controlled shear rate or shear stress and measure the resulting resistance to flow.
-
The viscosity is calculated by the instrument based on the applied shear and the measured stress.[15][16][17]
Water Sorption and Solubility (ISO 4049)
This protocol, based on ISO 4049, is used to determine the water sorption and solubility of the polymerized TEGDMA.[3][10][11][18][19]
Protocol:
-
Prepare disc-shaped specimens of the polymerized TEGDMA (typically 15 mm in diameter and 1 mm thick).
-
Place the specimens in a desiccator at 37 °C and weigh them periodically until a constant mass (m1) is achieved.
-
Immerse the discs in distilled water at 37 °C.
-
At regular intervals, remove the specimens, blot dry any surface water, and weigh them until a constant mass (m2) is reached.
-
After water saturation, recondition the specimens in the desiccator until a constant mass (m3) is obtained.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen.[3]
-
Polymerization of TEGDMA
TEGDMA undergoes free-radical polymerization, a chain-reaction process that can be initiated by light (photopolymerization) or heat.[2][4] In dental and medical applications, photopolymerization is common, often utilizing a photoinitiator system such as camphorquinone (B77051) (CQ) and a tertiary amine co-initiator.[8]
Free-Radical Polymerization Workflow
The following diagram illustrates the general workflow of free-radical polymerization of TEGDMA.
Caption: General workflow of TEGDMA free-radical polymerization.
Camphorquinone Photoinitiation Pathway
The diagram below details the photoinitiation process using the camphorquinone/amine system.
Caption: Photoinitiation pathway of TEGDMA with Camphorquinone.
References
- 1. Synthesis and characterization of a novel resin monomer with low viscosity | Pocket Dentistry [pocketdentistry.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. Development of a new photoinitiation system for dental light-cure composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chm.uri.edu [chm.uri.edu]
- 7. byjus.com [byjus.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Sorption of water, ethanol or ethanol/water solutions by light-cured dental dimethacrylate resins | Pocket Dentistry [pocketdentistry.com]
- 11. dt.mahidol.ac.th [dt.mahidol.ac.th]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dt.mahidol.ac.th [dt.mahidol.ac.th]
- 19. The effect of refractive index of fillers and polymer matrix on translucency and color matching of dental resin composite - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of TEGDMA in Free-Radical Photopolymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethacrylate (TEGDMA) is a crucial monomer in free-radical photopolymerization, widely utilized in dental composites, adhesives, and various biomaterials. Its high reactivity and ability to form cross-linked networks contribute significantly to the mechanical strength and stability of the final polymer. This technical guide delves into the core mechanism of TEGDMA's action in free-radical photopolymerization, providing a detailed overview of the process, quantitative data from key studies, and experimental protocols.
The Fundamental Mechanism of Free-Radical Photopolymerization
The photopolymerization of TEGDMA is a chain reaction process initiated by the generation of free radicals upon exposure to light of a specific wavelength. This process can be broadly divided into three main stages: initiation, propagation, and termination.
Initiation: This stage involves the use of a photoinitiator system that absorbs light energy to produce reactive free radicals. These systems are typically classified as Type I or Type II.
-
Type I Photoinitiators (Cleavage Initiators): These initiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and monoacylphosphine oxide (MAPO), undergo direct fragmentation upon light absorption to generate free radicals.[1][2][3] This process is generally more efficient in radical generation compared to Type II systems.[1][3]
-
Type II Photoinitiators (H-abstraction Initiators): This system involves a combination of a photosensitizer, most commonly camphorquinone (B77051) (CQ), and a co-initiator, typically a tertiary amine like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA).[1][2][4][5] Upon light absorption, CQ gets excited to a triplet state and then abstracts a hydrogen atom from the amine co-initiator, resulting in the formation of an amino alkyl radical that initiates polymerization.[4]
Propagation: The free radicals generated during initiation react with the methacrylate groups of TEGDMA monomers, leading to the formation of a growing polymer chain. This process continues as the radical end of the chain attacks the double bonds of subsequent monomer molecules. In formulations containing other dimethacrylate monomers like Bis-GMA, TEGDMA acts as a reactive diluent, enhancing monomer mobility and facilitating a higher degree of conversion.[6][7][8][9]
Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they react with other radical species in the system.
Quantitative Data on TEGDMA Photopolymerization
The efficiency and kinetics of TEGDMA photopolymerization have been extensively studied. The following tables summarize key quantitative data from various research articles.
Table 1: Comparison of Type I and Type II Photoinitiator Systems in Bis-GMA/TEGDMA Polymerization
| Photoinitiator System | Concentration (wt%) | Light Exposure Time (s) | Maximum Degree of Conversion (%) | Reference |
| TPO (Type I) | 0.5 | 5 | 78 | [1] |
| CQ/amine (Type II) | 0.5 | 20 | 65 | [1] |
| MAPO (Type I) | 0.42 | 3 | Higher than CQ for most co-monomer mixtures | [2] |
| CQ/DMAEMA (Type II) | 0.20/0.80 | 20 | Lower than MAPO for most co-monomer mixtures | [2] |
Table 2: Influence of Bis-GMA/TEGDMA Ratio on the Degree of Conversion (DC)
| Bis-GMA/TEGDMA Ratio (wt/wt) | Degree of Conversion (%) (FTIR) | Degree of Conversion (%) (DTA) | Reference |
| 75/25 | - | - | |
| 70/30 | Increased with TEGDMA proportion | Increased with TEGDMA proportion | [9] |
| 50/50 | Increased with TEGDMA proportion | Increased with TEGDMA proportion | [9] |
| 20/80 | - | - | [2][10] |
| 40/60 | - | - | [2] |
| 60/40 | - | - | [2] |
| 80/20 | - | - | [2] |
Table 3: Polymerization Kinetics of TEGDMA and Bis-GMA/TEGDMA Mixtures
| Resin Composition | Light Intensity (mW/cm²) | Final Conversion (%) | Conversion at Max. Rate (%) | Reference |
| TEGDMA | 0.1 | 34 | 18 | [6] |
| TEGDMA | 12 | 60 | 27 | [6] |
| Equimolar Bis-GMA/TEGDMA | 0.1 | 43 | 10 | [6] |
| Equimolar Bis-GMA/TEGDMA | 12 | 53 | 9 | [6] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to study TEGDMA photopolymerization.
Measurement of Degree of Conversion (DC) using Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To determine the extent of monomer conversion to polymer by monitoring the change in the concentration of methacrylate double bonds.
Materials:
-
Bis-GMA/TEGDMA monomer mixture with photoinitiator.
-
Potassium bromide (KBr) discs or Attenuated Total Reflectance (ATR) crystal.
-
FTIR spectrometer.
Protocol:
-
A baseline FTIR spectrum of the unpolymerized monomer mixture is recorded. The absorbance peak corresponding to the aliphatic C=C stretching vibration (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹ for Bis-GMA containing resins) are identified.[11]
-
A thin film of the monomer mixture is placed between two KBr discs or directly onto an ATR crystal.
-
The sample is irradiated with a light source of a specific wavelength and intensity for a defined period.
-
Immediately after irradiation, a second FTIR spectrum of the polymerized sample is recorded.
-
The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic C=C peak height to the internal standard peak height before and after polymerization.[11][12][13]
Real-time Monitoring of Polymerization Kinetics using Differential Photocalorimetry (DPC)
Objective: To study the kinetics of the photopolymerization reaction by measuring the heat flow associated with the exothermic polymerization process.
Materials:
-
Monomer mixture with photoinitiator.
-
Differential Photocalorimeter equipped with a light source.
-
Aluminum DSC pans.
Protocol:
-
A small, precisely weighed amount of the monomer mixture is placed in an aluminum DSC pan.
-
The pan is placed in the DPC cell, and the system is allowed to equilibrate at a constant temperature.
-
The sample is then exposed to light of a specific wavelength and intensity.
-
The heat flow from the sample is recorded as a function of time.
-
The rate of polymerization is proportional to the heat flow, and the total degree of conversion can be calculated by integrating the heat flow over time and dividing by the theoretical heat of polymerization for the methacrylate group.[6][7]
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in TEGDMA photopolymerization.
Caption: Free-radical photopolymerization mechanism of TEGDMA.
Caption: Experimental workflow for determining the degree of conversion.
References
- 1. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 3. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy | Pocket Dentistry [pocketdentistry.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oraljournal.com [oraljournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 9. 43.230.198.52 [43.230.198.52]
- 10. researchgate.net [researchgate.net]
- 11. lume.ufrgs.br [lume.ufrgs.br]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Spectral Analysis Techniques for Triethylene Glycol Dimethacrylate (TEGDMA) Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of core spectral analysis techniques for the characterization of triethylene glycol dimethacrylate (TEGDMA). It offers detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and molecular structures to facilitate a deeper understanding of these methodologies.
Introduction to TEGDMA and the Importance of Spectral Analysis
This compound (TEGDMA) is a crucial monomer widely utilized in the formulation of polymer-based materials, particularly in the dental and medical fields.[1] Its properties, such as low viscosity and the ability to form a cross-linked network, make it an essential component in dental composites and adhesives.[2][3] The extent of polymerization, or degree of conversion (DC), of TEGDMA is a critical parameter that directly influences the mechanical properties, biocompatibility, and longevity of the final product.[4] Incomplete polymerization can lead to the leaching of residual monomers, which may have cytotoxic effects.[1]
Spectral analysis techniques are indispensable tools for the qualitative and quantitative characterization of TEGDMA. These methods allow for the identification of the molecule, the elucidation of its structure, and the real-time monitoring of its polymerization kinetics. This guide will focus on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of TEGDMA.
Chemical Structure of TEGDMA
Understanding the chemical structure of TEGDMA is fundamental to interpreting its spectral data. The molecule possesses two terminal methacrylate (B99206) groups, which are the sites of polymerization, connected by a flexible triethylene glycol chain.
Figure 1: Chemical Structure of this compound (TEGDMA).
Spectroscopic Techniques for TEGDMA Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring chemical reactions such as polymerization.[5] In the context of TEGDMA, FTIR is primarily used to determine the degree of conversion by monitoring the decrease in the intensity of the carbon-carbon double bond (C=C) stretching vibration of the methacrylate group as it is consumed during polymerization.[2]
-
Sample Preparation:
-
Prepare a mixture of TEGDMA with a suitable photoinitiator (e.g., camphorquinone (B77051) and an amine co-initiator).[6][7]
-
Place a small drop of the uncured monomer mixture onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[8]
-
For transmission measurements, a thin film of the sample can be pressed between two potassium bromide (KBr) pellets.
-
-
Instrument Parameters:
-
Data Acquisition:
-
Record a spectrum of the uncured monomer mixture. This will serve as the reference (time = 0).
-
Initiate polymerization by exposing the sample to a light-curing unit for a specified duration (e.g., 20-60 seconds).[9][10]
-
Acquire spectra at regular intervals during and after the light exposure to monitor the reaction kinetics.[8]
-
-
Data Analysis (Degree of Conversion Calculation):
-
The degree of conversion (DC) is calculated by measuring the change in the absorbance intensity of the aliphatic C=C peak (typically around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization.[2] Common internal reference peaks include the carbonyl C=O stretching vibration (around 1720 cm⁻¹) or the C-O-C stretching vibrations.
-
The formula for calculating DC (%) is: DC (%) = [1 - (Abs_C=C_polymer / Abs_ref_polymer) / (Abs_C=C_monomer / Abs_ref_monomer)] * 100
-
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| C=C | Stretching | 1637 | [2] |
| C=O | Stretching | ~1720 | [10] |
| C-H (aliphatic) | Stretching | 2850-3000 | |
| C-O-C | Stretching | 1100-1300 | [10] |
| C=C | Twisting | 816 | [2] |
| C=C | Wagging | 948 | [2] |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for monitoring polymerization in aqueous environments due to the weak Raman scattering of water.[11] Similar to FTIR, the degree of conversion of TEGDMA can be determined by monitoring the intensity of the C=C stretching band.[6][7]
-
Sample Preparation:
-
Instrument Parameters:
-
Spectrometer: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[4][11]
-
Laser Power: Use a low laser power to avoid sample degradation or unwanted polymerization.
-
Acquisition Time and Accumulations: These parameters should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a Raman spectrum of the uncured monomer.
-
Initiate polymerization using a light-curing unit.
-
Collect spectra at different time points during the polymerization process.
-
-
Data Analysis (Degree of Conversion Calculation):
-
The degree of conversion is calculated using the same principle as in FTIR, by comparing the intensity of the methacrylate C=C stretching band (around 1638 cm⁻¹) to a stable reference band, such as the C-H bending mode (around 1447 cm⁻¹).[4]
-
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| C=C | Stretching | 1638 | [4] |
| C=O | Stretching | ~1720 | |
| C-H | Bending | 1447 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). It is a powerful tool for elucidating the chemical structure of TEGDMA and for quantifying the degree of conversion.[12][13]
-
Sample Preparation:
-
For structural elucidation, dissolve a small amount of TEGDMA in a deuterated solvent (e.g., CDCl₃).[14]
-
For monitoring polymerization, the reaction can be carried out directly in an NMR tube, or samples can be taken at different time points, the reaction quenched, and then dissolved in a deuterated solvent.
-
-
Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used, with appropriate relaxation delays to ensure quantitative results.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra of the TEGDMA monomer.
-
For polymerization studies, acquire spectra at various stages of the reaction.
-
-
Data Analysis:
-
The ¹H NMR spectrum of the TEGDMA monomer will show characteristic signals for the vinyl protons (around 5.5-6.1 ppm) and the protons of the ethylene (B1197577) glycol chain.[15]
-
The ¹³C NMR spectrum will show signals for the vinyl carbons and the carbons of the glycol chain.
-
The degree of conversion can be calculated by integrating the signals of the vinyl protons in the monomer and comparing them to the integrated signals of a reference group within the molecule that remains unchanged during polymerization (e.g., the methylene (B1212753) protons of the glycol chain).
-
| Proton Environment | Chemical Shift (ppm) |
| Vinyl Protons (C=CH₂) | ~6.1 and ~5.5 |
| Methylene Protons (-O-CH₂-CH₂-O-) | ~3.6-3.8 |
| Methylene Protons (-C(=O)-O-CH₂-) | ~4.3 |
| Methyl Protons (-C(CH₃)=) | ~1.9 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of TEGDMA using the spectral techniques described in this guide.
Figure 2: Workflow for TEGDMA Characterization.
Conclusion
The spectral analysis techniques of FTIR, Raman, and NMR spectroscopy are indispensable for the comprehensive characterization of this compound. They provide valuable information on the chemical structure, functional groups, and polymerization kinetics of this important monomer. By following the detailed experimental protocols and data analysis procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize these techniques to ensure the quality and performance of TEGDMA-based materials. The quantitative data and workflows presented herein serve as a practical resource for the successful application of these analytical methods.
References
- 1. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In-situ Raman spectroscopy investigation on the effect of heat treatment on a UDMA-TEGDMA copolymer nanocomposite doped with gold nanorods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy | Pocket Dentistry [pocketdentistry.com]
- 7. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modelling ATR-FTIR Spectra of Dental Bonding Systems to Investigate Composition and Polymerisation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation | MDPI [mdpi.com]
- 10. comum.rcaap.pt [comum.rcaap.pt]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of a dimethacrylate copolymer (bis-GMA and TEGDMA) network by DSC and 13C solution and solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound(109-16-0) 1H NMR [m.chemicalbook.com]
- 14. This compound | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Biocompatibility and Cytotoxicity of TEGDMA
Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer frequently used as a diluent in dental resin composites to enhance handling properties and improve filler incorporation.[1][2] However, incomplete polymerization can lead to the leaching of unreacted TEGDMA, raising concerns about its biocompatibility and potential cytotoxic effects on surrounding oral tissues.[3][4] This technical guide provides a comprehensive overview of the in vitro biocompatibility and cytotoxicity of TEGDMA, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Cytotoxicity of TEGDMA: A Quantitative Overview
The cytotoxicity of TEGDMA is both concentration- and time-dependent, and it varies among different cell types.[5][6] The following tables summarize the quantitative data from various in vitro studies on the effects of TEGDMA on cell viability and membrane integrity.
Table 1: Effect of TEGDMA on Cell Viability (MTT and WST-1 Assays)
| Cell Type | TEGDMA Concentration (mM) | Exposure Time (hours) | % Reduction in Cell Viability | Reference |
| Human Pulp Cells | 1.5 | 24 | Significant cell death | [5] |
| Human Pulp Cells | 3 | 24 | Significant cell death | [5] |
| Human Pulp Cells | 3 | 48 | ~80% | [7] |
| Human Gingival Fibroblasts | 1.2 +/- 0.9 | 24 | 50% (TC50) | [8][9] |
| Human Pulpal Fibroblasts | 2.6 +/- 1.1 | 24 | 50% (TC50) | [8][9] |
| Human Gingival Fibroblasts | ≥ 1.0 | 24 | Significant reduction | [10] |
| Human Melanocytes | 2 | 72 | 44.26% | [11] |
| Human Pulmonary Cells (A549) | 1.83 | Not Specified | 50% (EC50) | [4][12] |
| THP-1 Monocytes | ≥ 1.25 | 10 | Decreased cell-reducing potential | [6][13] |
| THP-1 Monocytes | 0.5 | 48 | Significant reduction | [14] |
| THP-1 Monocytes | 8 | 48 | ~10-fold decrease in viable cells | [14] |
Table 2: Effect of TEGDMA on Cell Membrane Integrity (LDH Assay)
| Cell Type | TEGDMA Concentration (mM) | Exposure Time (hours) | % Increase in LDH Leakage | Reference |
| Human Melanocytes | 2 | 72 | 45% | [11] |
| Human Melanocytes | 3 | Not Specified | 50% | [11] |
Mechanisms of TEGDMA-Induced Cytotoxicity
TEGDMA exerts its cytotoxic effects through a variety of mechanisms, including the induction of apoptosis and necrosis, cell cycle arrest, generation of oxidative stress, and modulation of inflammatory responses.
TEGDMA has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in a concentration-dependent manner.[14][15] At lower concentrations, apoptosis is often the predominant mode of cell death, while higher concentrations can lead to a shift towards necrosis.[15]
Table 3: Induction of Apoptosis and Necrosis by TEGDMA
| Cell Type | TEGDMA Concentration (mM) | Exposure Time (hours) | Apoptotic/Necrotic Effects | Reference |
| THP-1 Monocytes | 0.5 - 8 | 48 | Apoptotic effect at all concentrations | [14][16] |
| THP-1 Monocytes | 1 | 48 | Significant increase in necrotic cells | [14] |
| THP-1 Monocytes | 4 | 48 | Maximum apoptotic effect | [14] |
| Human Primary Pulp Cells | > 0.5 | 24 | Dose-related increase in apoptosis | [17] |
| Human Primary Pulp Cells | 1 | 24 | Two-fold increase in apoptotic cells | [14] |
| Human Gingival Fibroblasts | 5 | 24 | ~28% apoptotic cells | [18] |
| Human Gingival Fibroblasts | 7.5 | 24 | ~49% apoptotic cells, significant necrosis | [18] |
| Murine Macrophages (RAW264.7) | Dose-dependent | Not Specified | Increase in sub-G0/G1 phase, DNA laddering |
The apoptotic process induced by TEGDMA involves both caspase-dependent and caspase-independent pathways.[5][19] Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3 has been observed, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.[5] Furthermore, TEGDMA can induce endoplasmic reticulum stress, leading to the activation of caspase-12, and can also trigger the release of Apoptosis-Inducing Factor (AIF), initiating a caspase-independent apoptotic pathway.[5][19]
TEGDMA can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases. This disruption of cell cycle regulation can inhibit cell proliferation and contribute to cytotoxicity.[20][21][22]
Table 4: Effects of TEGDMA on the Cell Cycle
| Cell Type | TEGDMA Concentration (mM) | Effect on Cell Cycle | Reference |
| V79 Chinese Hamster Lung Fibroblasts | Not Specified | p53-independent delay | [20] |
| N1 Human Skin Fibroblasts | 0.5 - 3.0 | Reversible block in G1 phase | [20] |
| Human Pulp Cells | 1.5 - 3.0 | Increase in G2 phase cells | [20] |
| RAW264.7 Mouse Macrophages | 1 | Delay in G1 phase (85.3% of cells in G1 vs. 47.4% in control) | [21][22] |
| Human Dental Pulp Cells | 2.5 | Cell cycle deregulation, decreased cdc2, cyclin B1, cdc25C expression, increased p21 expression | [23] |
A key mechanism underlying TEGDMA cytotoxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a depletion of intracellular antioxidants, primarily glutathione (B108866) (GSH).[8][24][25]
Table 5: TEGDMA-Induced Oxidative Stress
| Cell Type | TEGDMA Concentration (mM) | Effect on Oxidative Stress | Reference |
| Human Gingival and Pulpal Fibroblasts | 0.1 - 3 | Drastic depletion of cellular glutathione (GSH) starting at 15-30 min, almost complete at 4-6 h. Late production of reactive oxygen species (ROS) at 3-4 h. | [8] |
| Human Gingival Fibroblasts | 0.5 - 7.5 | Rapid decrease in intracellular GSH to 30-50% of controls within 2-6 h, even at subtoxic concentrations. | [25][26] |
| Human Gingival Fibroblasts | ≥ 1.0 | Concentration-dependent decrease in GSH pool. | [10] |
The depletion of GSH, a critical intracellular antioxidant, appears to be an early event in TEGDMA-induced toxicity, preceding the detectable production of ROS.[8][26] This suggests that GSH depletion may be a primary cause of the subsequent oxidative stress and cell damage.
TEGDMA can modulate the inflammatory response in various immune cells, which can contribute to the overall biological reaction to dental materials.
Table 6: Effects of TEGDMA on Inflammatory Responses
| Cell Type | TEGDMA Concentration (µM) | Effect on Inflammatory Mediators | Reference |
| Human Peripheral Blood Mononuclear Cells | 500 - 1000 | Increased production of pro-inflammatory cytokines (TNF-α, GRO-α, IL-1β, IL-6, IL-8, IL-18) and anti-inflammatory cytokines (IL-1Ra, IL-10). | [27] |
| Neutrophils | Not Specified | Significantly increased release of IL-8. | [28][29] |
| Human Melanocytes | 500 - 1000 | Suppressed LPS-induced IL-6 secretion. | [11] |
| Human Dental Pulp Cells | 2500 - 5000 | Increased expression of COX-2 and production of PGE2 and PGF2α. | [23] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for assessing the in vitro cytotoxicity of TEGDMA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to various concentrations of TEGDMA for the desired time period.
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[23][30]
-
-
WST-1 (Water-Soluble Tetrazolium salt-1) Assay:
-
Follow a similar procedure to the MTT assay for cell seeding and TEGDMA exposure.
-
Add WST-1 reagent to each well and incubate. WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases.
-
Measure the absorbance of the colored formazan product at a wavelength of approximately 450 nm.
-
Cell viability is calculated relative to the control group.[5][7]
-
-
Lactate (B86563) Dehydrogenase (LDH) Assay:
-
Culture cells and expose them to TEGDMA as in the viability assays.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).
-
The amount of LDH released is proportional to the number of damaged cells.[11]
-
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
After TEGDMA treatment, harvest the cells (including both adherent and floating cells).
-
Wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.[17][18]
-
-
Propidium Iodide (PI) Staining with Flow Cytometry:
-
Harvest cells after TEGDMA exposure.
-
Fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their DNA content.[20][23]
-
-
Monobromobimane (mBBr) Fluorescence Assay:
-
Culture cells in a multi-well plate and expose them to TEGDMA.
-
Lyse the cells to release intracellular contents.
-
Add monobromobimane, which is non-fluorescent but becomes fluorescent upon binding to GSH.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
The fluorescence intensity is proportional to the intracellular GSH concentration.[10][26]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant after TEGDMA treatment.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
The absorbance is proportional to the concentration of the cytokine in the sample.[23][28][29]
-
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key signaling pathways and logical relationships involved in TEGDMA-induced cytotoxicity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. elsodent.com [elsodent.com]
- 4. researchgate.net [researchgate.net]
- 5. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Additive effects of TEGDMA and hydrogenperoxide on the cellular glutathione content of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Dental Resin Monomers, this compound (TEGDMA), and 2-Hydroxyethyl Methacrylate (HEMA) in Primary Human Melanocytes: A Pilot Study [mdpi.com]
- 12. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medicinaoral.com [medicinaoral.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxic effects of TEGDMA on THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TEGDMA causes apoptosis in primary human gingival fibroblasts - ProQuest [proquest.com]
- 19. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of this compound on the cell cycle of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of TEGDMA on the mammalian cell cycle in comparison with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Influence of TEGDMA on the mammalian cell cycle in comparison with chemotherapeutic agents | Pocket Dentistry [pocketdentistry.com]
- 23. Effect of this compound on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Effect of TEGDMA on the intracellular glutathione concentration of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound: adjuvant properties and effect on cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The effects of the dental methacrylates TEGDMA, Bis-GMA, and UDMA on neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Pattern of cell death after in vitro exposure to GDMA, TEGDMA, HEMA and two compomer extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Analysis of Triethylene Glycol Dimethacrylate (TEGDMA) Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a widely utilized co-monomer in resin-based dental materials and other biomedical applications. Its primary function is to reduce the viscosity of the polymer matrix, facilitating handling and improving the incorporation of filler particles. However, incomplete polymerization and subsequent degradation of the polymer matrix in the physiological environment can lead to the release of unreacted TEGDMA and its byproducts.[1][2] These leachable substances can interact with surrounding tissues, potentially causing adverse biological effects, including cytotoxicity and inflammation.[3] This technical guide provides a comprehensive overview of the degradation products of TEGDMA, methods for their analysis, and the cellular signaling pathways affected by these compounds.
TEGDMA Degradation Pathways
TEGDMA can degrade through hydrolytic and enzymatic pathways. The ester linkages in the TEGDMA molecule are susceptible to cleavage, particularly in the aqueous environment of the oral cavity, which is rich in enzymes like cholesterol esterase and pseudocholinesterase.[4][5]
Major Degradation Products:
-
Triethylene Glycol (TEG): Formed by the hydrolysis of both ester linkages.
-
Methacrylic Acid (MA): Released upon the cleavage of the ester bonds.[6]
-
2,3-Epoxymethacrylic Acid (2,3-EMA): A metabolic byproduct that has demonstrated significant cytotoxicity.[1]
-
Formaldehyde: Can be released through oxidative degradation of the polymer network.[1]
Quantitative Analysis of TEGDMA and its Degradation Products
The quantification of TEGDMA and its degradation products is crucial for assessing the biocompatibility and safety of TEGDMA-containing materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
Data Presentation: Quantitative Release and Cytotoxicity
The following tables summarize quantitative data on the release of unreacted TEGDMA from dental composites and the cytotoxicity of TEGDMA and its degradation products.
Table 1: Release of Unreacted TEGDMA from Dental Composites
| Immersion Medium | Incubation Time | TEGDMA Concentration (µg/mL) | Reference(s) |
| Distilled Water | 48 hours | 11.0 ± 0.5 | [7][8] |
| Ringer's Solution | 48 hours | 13.4 ± 0.5 | [7][8] |
| Human Saliva | 48 hours | 28.3 ± 0.5 | [7][8] |
Table 2: Cytotoxicity of TEGDMA and its Degradation Products (EC50 Values)
| Compound | EC50 (mmol/L) | 95% Confidence Interval | Cell Line | Reference(s) |
| 2,3-Epoxymethacrylic Acid (2,3-EMA) | 1.65 | 1.28 - 2.13 | A549 | [1][2] |
| This compound (TEGDMA) | 1.83 | 1.46 - 2.30 | A549 | [1][2] |
| Methacrylic Acid (MA) | 4.91 | 4.22 - 5.71 | A549 | [1][2] |
| Paraformaldehyde (PFA) | 5.48 | 4.56 - 6.58 | A549 | [1][2] |
| Triethylene Glycol (TEG) | No cytotoxic effects up to 10mM | - | A549 | [1][2] |
Experimental Protocols
Protocol 1: HPLC Analysis of TEGDMA and Degradation Products
This protocol outlines a general method for the quantification of TEGDMA and its degradation products using reverse-phase HPLC.
1. Sample Preparation:
- Elution: Immerse the polymerized resin-based material in a suitable solvent (e.g., 75% ethanol/water, acetonitrile (B52724)/water) at a standardized surface area-to-volume ratio.[2] Incubate at 37°C for a defined period (e.g., 24 hours, 7 days).[9]
- Extraction: For cellular uptake studies, cells are lysed, and proteins are precipitated. The supernatant is then collected for analysis.
- Standard Preparation: Prepare a series of standard solutions of TEGDMA, TEG, MA, and 2,3-EMA of known concentrations in the mobile phase.
2. HPLC Conditions:
- Instrument: Agilent Technologies HPLC system or equivalent.[2]
- Column: C18 reverse-phase column (e.g., Waters Corporation, 250 mm x 4.6 mm, 5 µm particle size).[2][10]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 65:35 or 75:25 v/v).[2][10] For mass spectrometry compatibility, replace any non-volatile acids with formic acid.
- Flow Rate: 1.0 mL/min.[2][10]
- Detection: UV detector at a wavelength of 205 nm or 208 nm.[2][9]
- Injection Volume: 10-20 µL.[2][10]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: GC-MS Analysis of TEGDMA and Degradation Products
This protocol provides a general method for the analysis of volatile and semi-volatile degradation products.
1. Sample Preparation:
- Extraction: Use solid-phase microextraction (SPME) for direct extraction from aqueous samples like saliva or cell culture media.[7] Immerse the SPME fiber for a defined time (e.g., 15 minutes).[7]
- Derivatization: For non-volatile compounds like TEG and MA, derivatization to increase volatility may be necessary.
- Standard Preparation: Prepare standard solutions of the analytes in a suitable solvent.
2. GC-MS Conditions:
- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A suitable capillary column (e.g., SPB®-624, 60 m × 0.32 mm, 1.80 μm film thickness for glycols).[11]
- Carrier Gas: Helium.[12]
- Injection: Splitless injection.[12]
- Temperature Program: An appropriate temperature gradient to separate the compounds of interest.
- Mass Spectrometry: Electron ionization (EI) source.[12] Scan a mass range suitable for the target analytes.
3. Data Analysis:
- Identify the compounds based on their retention times and mass spectra by comparing them to standards and library data (e.g., NIST).
- Quantify the analytes using an internal or external standard method.
Visualization of Cellular Pathways and Workflows
Signaling Pathways Affected by TEGDMA
TEGDMA and its degradation products can induce cellular stress and apoptosis through various signaling pathways.
Caption: Cellular signaling pathways affected by TEGDMA exposure.
Experimental Workflow for TEGDMA Degradation Analysis
The following diagram illustrates a typical workflow for the analysis of TEGDMA degradation products.
Caption: General workflow for TEGDMA degradation product analysis.
Conclusion
The degradation of TEGDMA-based materials is a complex process that can result in the release of several potentially cytotoxic byproducts. A thorough understanding of the degradation pathways and the biological effects of these compounds is essential for the development of safer and more durable biomaterials. The analytical methods and cellular pathways detailed in this guide provide a framework for researchers and professionals to investigate the biocompatibility of TEGDMA-containing products and to develop strategies to mitigate potential adverse effects. Continued research is necessary to fully elucidate the long-term biological consequences of exposure to TEGDMA degradation products and to develop new materials with improved degradation resistance.
References
- 1. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Biodegradation of a dental composite by esterases: dependence on enzyme concentration and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic degradation of BISGMA/TEGDMA-polymers causing decreased microhardness and greater wear in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aaem.pl [aaem.pl]
- 10. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
An In--Depth Technical Guide on the Interaction of Triethylene Glycol Dimethacrylate (TEGDMA) with Dental Pulp Cells and Tissues
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive analysis of the molecular and cellular interactions between the dental resin monomer triethylene glycol dimethacrylate (TEGDMA) and dental pulp. It covers key toxicological endpoints including cytotoxicity, oxidative stress, genotoxicity, inflammatory responses, and impairment of mineralization, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction
This compound (TEGDMA) is a low-viscosity dimethacrylate monomer frequently used in dental restorative materials, such as composites and bonding agents, to enhance handling properties and facilitate polymerization. However, the polymerization process is often incomplete, leading to the leaching of unreacted TEGDMA monomers.[1] Due to its hydrophilic nature and low molecular weight, TEGDMA can diffuse through dentinal tubules, particularly in deep cavities, reaching the dental pulp in concentrations that can be cytotoxic (in the millimolar range).[2][3] This direct interaction with dental pulp cells and tissues can trigger a cascade of adverse biological responses, including cell death, inflammation, and impaired tissue repair, compromising the vitality and regenerative capacity of the pulp.[4][5] This document provides a detailed examination of these interactions.
Cytotoxicity and Induction of Cell Death
TEGDMA exerts significant cytotoxic effects on dental pulp cells, including human dental pulp stem cells (DPSCs) and fibroblasts, in a concentration- and time-dependent manner.[2] High concentrations of TEGDMA induce overt cell death through both necrosis and apoptosis, while lower, sub-lethal concentrations can still initiate apoptotic pathways and other cellular dysfunctions.[6][7]
Mechanisms of Apoptosis
TEGDMA is known to activate multiple apoptotic signaling pathways simultaneously in dental pulp cells.
-
Intrinsic (Mitochondrial) Pathway: This is a primary mechanism of TEGDMA-induced apoptosis.[1] The process is initiated by oxidative stress and the overproduction of mitochondrial reactive oxygen species (mtROS).[1] This leads to the depolarization of the mitochondrial membrane, inhibition of ATP synthesis, and the release of pro-apoptotic factors like Cytochrome c into the cytosol.[1][3] Key proteins involved include members of the Bcl-2 family (e.g., Bid, Bim) and the activation of initiator caspase-9, which subsequently activates the executioner caspase-3.[1][8]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests TEGDMA also activates the extrinsic pathway, characterized by the activation of caspase-8.[2][8]
-
Endoplasmic Reticulum (ER) Stress Pathway: TEGDMA can induce stress in the endoplasmic reticulum, leading to the activation of caspase-12, another initiator caspase that contributes to the apoptotic cascade.[2]
-
Caspase-Independent Pathway: In addition to caspase-dependent mechanisms, TEGDMA also promotes the production of Apoptosis-Inducing Factor (AIF), which translocates to the nucleus to induce DNA fragmentation in a caspase-independent manner.[2]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of TEGDMA on dental pulp cells as reported in various studies.
| Parameter Assessed | Cell Type | TEGDMA Concentration | Exposure Time | Result | Reference |
| Cell Viability (MTT/WST-1 Assay) | Human Dental Pulp Cells | 1.5 mM, 3 mM | 24 hours | Significant decrease in cell viability | [2] |
| Human Pulp Fibroblasts | ≥ 0.50 mM | 24 hours | Significant cytotoxicity observed | [8] | |
| Human Dental Pulp Cells | 2 mM, 4 mM, 8 mM | 24 hours | Decreased total cellular protein (indicator of cytotoxicity) | [9][10] | |
| Apoptosis (Annexin V/PI Staining) | Human Dental Pulp Cells | > 0.5 mmol/L | 24 hours | Dose-related increase in apoptosis | [7] |
| Human Dental Pulp Cells | 0.3 mM, 1 mM, 3 mM | 24 hours | Dose-dependent increase in apoptosis | [4] | |
| Apoptotic Protein Activation | Human Pulp Cells | 0.1 - 3 mM | 24 hours | Activation of Caspase-8, -9, -3, -12; Increased AIF | [2] |
| Human Pulp Fibroblasts | 0.25 mM | 24 hours | Increased Bid, Bim, Caspase-3, Caspase-8, Cytochrome c | [8] |
Experimental Protocols
2.3.1 Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate human dental pulp cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
TEGDMA Exposure: Treat cells with various concentrations of TEGDMA (e.g., 0-5 mmol L⁻¹) for a specified duration (e.g., 24 hours).[6]
-
MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
2.3.2 Apoptosis Detection (Annexin V/PI Dual Staining)
-
Cell Culture and Treatment: Culture and treat dental pulp cells with TEGDMA as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6][7]
2.3.3 Western Blot for Apoptotic Proteins
-
Protein Extraction: Following TEGDMA treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[9]
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against target proteins (e.g., Caspase-3, Caspase-8, Caspase-9, AIF) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]
Visualization of Apoptotic Pathways
Caption: TEGDMA-induced apoptosis signaling in dental pulp cells.
Oxidative Stress and Genotoxicity
A primary mechanism of TEGDMA toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1]
ROS Production and Glutathione (B108866) Depletion
TEGDMA significantly increases the intracellular production of ROS.[11][12] This is strongly linked to mitochondrial dysfunction, as TEGDMA inhibits Complex I and Complex III of the mitochondrial respiratory chain, leading to electron leakage and the formation of superoxide (B77818) radicals.[1][3] Concurrently, TEGDMA causes a rapid and drastic depletion of intracellular glutathione (GSH), a critical antioxidant, further impairing the cell's ability to neutralize ROS.[3][13] This creates a state of severe oxidative stress that damages cellular components, including lipids, proteins, and DNA.[1]
Genotoxic Effects
The oxidative stress induced by TEGDMA leads to significant genotoxicity. ROS can directly damage DNA, causing strand breaks and the formation of oxidized bases like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[1][13] Studies using the comet assay have confirmed that TEGDMA induces DNA damage in various oral cell types, including pulp cells.[13][14] This genetic damage can contribute to mutagenicity and ultimately trigger apoptotic cell death.[1][15]
Quantitative Oxidative Stress Data
| Parameter Assessed | Cell Type | TEGDMA Concentration | Exposure Time | Result | Reference |
| ROS Production | Human Pulp Cells | 0.7 mmol/L | 4 hours | ~30-40% increase in ROS production | [11] |
| Glutathione (GSH) Depletion | Human Oral Keratinocytes | 5.0 mM | 30 minutes | GSH reduced to 57.8% of control | [13] |
| Mitochondrial Respiration | Dental Pulp Stem Cells | Low mM concentrations | Acute | Significant decrease in O₂ consumption via Complex I | [3] |
| DNA Damage (Comet Assay) | Human Oral Keratinocytes | 0.5 - 5.0 mM | Short-term | Concentration-dependent increase in DNA damage | [13] |
Experimental Protocols
3.4.1 Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
TEGDMA Treatment: Remove the DCFH-DA solution, wash the cells, and add TEGDMA at various concentrations.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Monitor the fluorescence over time (e.g., up to 4 hours).[11]
3.4.2 DNA Damage Assessment (Alkaline Comet Assay)
-
Cell Treatment and Harvesting: Treat cells with TEGDMA, then harvest and resuspend them in cold PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and spread it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize, dehydrate, and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or PI). Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, % DNA in tail) with imaging software.[13]
Visualization of Oxidative Stress Mechanism
Caption: TEGDMA-induced oxidative stress and genotoxicity.
Inflammatory Response
TEGDMA is a potent inducer of inflammatory responses in dental pulp tissue.[6] This response can contribute to pulpitis and, if unresolved, can lead to tissue necrosis.
Upregulation of Pro-inflammatory Mediators
Exposure of dental pulp cells to TEGDMA leads to the increased expression and production of key inflammatory mediators. This includes:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins.[6]
-
Prostaglandins (PGE₂ and PGF₂α): Lipid compounds that mediate vasodilation, increased vascular permeability, and pain.[6]
-
Cytokines and Chemokines: TEGDMA stimulates the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and the chemokine MCP-1, which are involved in recruiting immune cells to the site of injury.[5][16]
This inflammatory cascade is a protective mechanism but can become detrimental if the stimulus (TEGDMA) persists, leading to chronic inflammation and tissue damage.[6]
Quantitative Inflammatory Response Data
| Parameter Assessed | Cell Type | TEGDMA Concentration | Exposure Time | Result | Reference |
| COX-2, PGE₂, PGF₂α Production | Human Dental Pulp Cells | 2.5 - 5 mmol L⁻¹ | 24 hours | Drastic increase in mRNA, protein, and production | [6] |
| Cytokine Expression (mRNA) | Human Dental Pulp Cells | Not specified | Not specified | Increased IL-8 mRNA, Reduced IL-6 & IL-10 mRNA | [5] |
| RANKL/OPG Regulation | Human Dental Pulp Cells | 0.1 - 1 mM | 24 hours | Increased RANKL protein, Decreased OPG mRNA & protein | [4][17] |
Experimental Protocols
4.3.1 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After treating cells with TEGDMA, collect the cell culture supernatant.
-
Assay Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., PGE₂, IL-6, IL-8).
-
Coating: Coat a 96-well plate with a capture antibody specific to the target protein.
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate solution to produce a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the concentration of the protein based on the standard curve.[6][17]
4.3.2 Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from TEGDMA-treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using the cDNA, specific primers for the target genes (e.g., COX-2, IL-8, OPG), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument monitors the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a method like the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[6][17]
Visualization of Inflammatory Signaling
Caption: TEGDMA-induced inflammatory response in dental pulp cells.
Effects on Odontogenic Differentiation and Mineralization
Beyond inducing cell death and inflammation, TEGDMA can severely compromise the regenerative capacity of the dental pulp by inhibiting the differentiation of DPSCs into odontoblast-like cells, which are responsible for producing reparative dentin.[16]
Inhibition of Mineralization
Even at sub-toxic concentrations that do not cause significant cell death, TEGDMA has been shown to downregulate the expression of key mineralization-related genes.[16] These include genes encoding for alkaline phosphatase (ALP), collagen type I, bone sialoprotein (BSP), osteocalcin (B1147995) (OCN), dentin sialophosphoprotein (DSPP), and the transcription factor Runx2.[16][18] This leads to reduced ALP enzyme activity and a significant decrease in calcium deposition, effectively hindering the formation of a mineralized matrix.[16] This impairment of reparative dentin formation is a critical concern, as it compromises the pulp's ability to protect itself from further injury.[16]
Quantitative Mineralization Data
| Parameter Assessed | Cell Type | TEGDMA Concentration | Exposure Time | Result | Reference |
| Gene Expression | Human Pulp Cells | 0.3 mM (sub-toxic) | 12 hours | ~50% reduction in mineralization marker expression | [16] |
| ALP Activity & Calcium Deposition | Human Pulp Cells | Sub-toxic concentrations | 14 days | Significantly lower ALP activity and calcium deposition | [16] |
| Odontogenic Differentiation | Deciduous Teeth Stem Cells | 0.1-0.25 mM | 12 days | Reduced or completely inhibited expression of BSP, DSPP, OCN | [18] |
Experimental Protocols
5.3.1 Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Culture DPSCs in an osteogenic/odontogenic differentiation medium. Treat with sub-toxic concentrations of TEGDMA for a specified period (e.g., 7-14 days).
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular proteins.
-
ALP Reaction: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.
-
Measurement: Incubate for a set time and then stop the reaction. Measure the absorbance of pNP at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the lysate.[16]
5.3.2 Mineralization Assessment (Alizarin Red S Staining)
-
Cell Culture: Culture and treat DPSCs in differentiation medium with TEGDMA for an extended period (e.g., 14-21 days) to allow for mineralized nodule formation.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde or cold ethanol.
-
Staining: Stain the fixed cells with a 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes. This dye specifically binds to calcium deposits, staining them bright red.
-
Washing and Visualization: Wash away the excess stain with distilled water and visualize the mineralized nodules using a microscope.
-
Quantification (Optional): To quantify the staining, destain the cells using a solution like 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted dye at ~562 nm.[18]
Visualization of Experimental Workflow
Caption: Workflow for assessing TEGDMA's effect on mineralization.
Conclusion
The unpolymerized monomer TEGDMA poses a significant biological threat to the dental pulp. Its interaction with pulp cells initiates a complex and multifaceted toxicological response characterized by the induction of apoptosis via multiple pathways, the generation of severe oxidative stress and subsequent genotoxicity, the provocation of a robust inflammatory cascade, and the profound inhibition of the pulp's innate regenerative potential. These findings underscore the critical importance of optimizing the polymerization of resin-based materials to minimize monomer leakage and highlight the ongoing need for the development of alternative, more biocompatible materials to ensure the long-term health and vitality of the dental pulp following restorative procedures.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioenergetic Impairment of this compound- (TEGDMA-) Treated Dental Pulp Stem Cells (DPSCs) and Isolated Brain Mitochondria are Amended by Redox Compound Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound (TEGDMA) on the odontoclastic differentiation ability of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. Effects of Dental Methacrylates on Oxygen Consumption and Redox Status of Human Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and reactive oxygen species production induced by different co-monomer eluted from nanohybrid dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione level and genotoxicity in human oral keratinocytes exposed to TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Activation of stress-regulated transcription factors by this compound monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In Vitro Models for Studying the Biological Effects of TEGDMA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer frequently used in dental restorative materials to enhance handling properties and ensure adequate polymerization. However, incomplete polymerization can lead to the leaching of residual TEGDMA into the oral environment, potentially reaching the pulp and systemic circulation. Due to its hydrophilic nature, TEGDMA can readily diffuse through dentin and interact with various cell types, raising concerns about its biocompatibility. This technical guide provides a comprehensive overview of in vitro models used to investigate the biological effects of TEGDMA, focusing on cytotoxicity, genotoxicity, inflammatory responses, and oxidative stress. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in designing and interpreting studies on this widely used dental monomer.
Core Biological Effects of TEGDMA In Vitro
In vitro studies have consistently demonstrated that TEGDMA can induce a range of biological responses in a dose- and time-dependent manner. The primary effects observed include:
-
Cytotoxicity: TEGDMA has been shown to be cytotoxic to various cell types, including human pulp cells, gingival fibroblasts, monocytes, and macrophages.[1][2][3] The cytotoxic effects are often characterized by a reduction in cell viability, inhibition of cell proliferation, and induction of apoptosis and necrosis.[1][2]
-
Genotoxicity: Evidence suggests that TEGDMA can cause DNA damage.[4][5] Studies have reported the induction of DNA strand breaks and the formation of micronuclei in cells exposed to TEGDMA.[4][6]
-
Inflammatory Response: TEGDMA can modulate inflammatory responses. It has been shown to increase the release of pro-inflammatory cytokines such as IL-6 and IL-8 in various cell types.[7][8][9] However, some studies have also reported an inhibitory effect on lipopolysaccharide (LPS)-induced cytokine production in macrophages.[10]
-
Oxidative Stress: A key mechanism underlying TEGDMA-induced toxicity is the induction of oxidative stress.[3][11][12] This involves the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant, and the increased production of reactive oxygen species (ROS).[3][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the biological effects of TEGDMA.
Table 1: Cytotoxicity of TEGDMA on Various Cell Types
| Cell Type | Concentration Range | Exposure Time | Key Findings | Reference |
| Human THP-1 Monocytes | 0.5 mM - 8 mM | 48 hours | Dose-dependent decrease in cell viability; 8 mM caused a ~10-fold decrease. Inhibition of cell proliferation at 4 mM and 8 mM. | [1][2] |
| Human Epidermal Melanocytes | 0.25 mM - 2 mM | 72 hours | Significant increase in LDH leakage at 2 mM. Diminished metabolic activity at concentrations > 1 mM. | [13] |
| Human Pulp Cells | 0.75 mM - 3 mM | 24 hours - 5 days | Significant reduction in viability at 1.5 mM and 3 mM after 24 hours. | [14][15] |
| Murine Cementoblast (OCCM.30) | 1 mM - 4 mM | 24 hours | Significant inhibition of cell viability in a dose-dependent manner starting at 1 mM. | [16] |
| Human Gingival and Pulpal Fibroblasts | 0.1 mM - 3 mM | 24 hours | TC50 of 1.2 ± 0.9 mM for gingival fibroblasts and 2.6 ± 1.1 mM for pulpal fibroblasts. | [3] |
Table 2: Genotoxic Effects of TEGDMA
| Cell Type | Concentration Range | Exposure Time | Key Findings | Reference |
| Murine Macrophage (RAW264.7) | Not specified | Not specified | Dose-related increase in the numbers of micronucleus and DNA strand breaks. | [4] |
| Human Lymphocytes | 1 µM - 100 µM | 24 hours | Genotoxic effects measurable in the comet assay at 100 µM. Significant dose-dependent increase in chromosome aberrations and sister chromatid exchanges at all tested concentrations. | [5] |
| Human Oral Keratinocytes (OKF6/TERT2) | 0.5 mM - 5.0 mM | Up to 24 hours | Concentration-dependent DNA damage detected by the alkaline comet assay. | [17] |
Table 3: Inflammatory Response to TEGDMA
| Cell Type | Concentration | Exposure Time | Key Findings | Reference |
| Human Neutrophils | 500 µM | 20 hours | Significantly increased release of IL-8. | [7][8] |
| Human Peripheral Blood Mononuclear Cells | 500 µM and 1000 µM | 24 hours | Significantly increased levels of IL-8, IL-18, GRO-α, and MCP-1 at both concentrations. IL-1β, IL-6, and TNF-α significantly increased at 500 µM. | [9] |
| Human Epidermal Melanocytes | 0.5 mM and 1 mM | 48 hours (with LPS) | Significantly suppressed LPS-induced IL-6 secretion. | [13] |
Table 4: Oxidative Stress Induced by TEGDMA
| Cell Type | Concentration Range | Exposure Time | Key Findings | Reference |
| Human Gingival Fibroblasts | Not specified | 30 minutes - 3 hours | Rapid and drastic depletion of ATP and GSH within 30 minutes. Increase in lipid peroxidation after 3 hours. | [11][12] |
| Human Gingival and Pulpal Fibroblasts | 0.1 mM - 3 mM | 15 minutes - 6 hours | Drastic depletion of cellular GSH, starting at 15-30 minutes and almost complete at 4-6 hours. Late production of ROS after 3-4 hours. | [3] |
| Human Oral Keratinocytes (OKF6/TERT2) | 5 mM | 30 minutes | Reduced GSH to 57.8% ± 8.6% of control values. | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and TEGDMA Exposure
-
Cell Lines: A variety of primary cells and cell lines have been utilized, including human THP-1 monocytes (ATCC TIB-202), human epidermal melanocytes (HEMn-LP), human dental pulp cells, murine cementoblasts (OCCM.30), and human gingival fibroblasts.[1][3][13][14][16]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., RPMI-1640, Medium 254) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.[1][13]
-
TEGDMA Preparation and Exposure: TEGDMA is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations.[13] Control groups should be treated with the same concentration of the solvent. Cells are then exposed to various concentrations of TEGDMA for specific durations as dictated by the experimental design.
Cytotoxicity Assays
-
MTT/WST-1 Assay (Metabolic Activity):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose cells to different concentrations of TEGDMA for the desired time.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
-
-
LDH Assay (Membrane Integrity):
-
Seed cells in a 96-well plate.
-
Treat cells with TEGDMA.
-
After incubation, collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[13]
-
-
Trypan Blue Exclusion Assay (Cell Viability):
-
Harvest cells after TEGDMA exposure.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Apoptosis and Necrosis Analysis (Flow Cytometry):
-
Harvest and wash cells after TEGDMA treatment.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.[8][18]
-
Genotoxicity Assays
-
Comet Assay (DNA Strand Breaks):
-
Embed TEGDMA-treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[5][17]
-
-
Micronucleus Assay (Chromosomal Damage):
Inflammatory Response Assays
-
ELISA (Cytokine Quantification):
-
Collect the cell culture supernatant after TEGDMA exposure.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α).[7][8][9] The assay typically involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Oxidative Stress Assays
-
GSH Assay:
-
Lyse TEGDMA-treated cells.
-
Measure the intracellular concentration of reduced glutathione (GSH) using a commercially available kit, often based on a reaction with a fluorescent probe like monobromobimane (B13751) or a colorimetric reaction.[17]
-
-
ROS Detection:
-
Load cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Expose the cells to TEGDMA.
-
Measure the increase in fluorescence, which corresponds to the level of intracellular ROS, using a fluorescence microplate reader or flow cytometer.[3]
-
Signaling Pathways and Experimental Workflows
The biological effects of TEGDMA are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Conclusion
The in vitro models and experimental protocols detailed in this guide provide a robust framework for investigating the biological effects of TEGDMA. The collective evidence from these studies indicates that TEGDMA can elicit cytotoxic, genotoxic, inflammatory, and oxidative stress responses in a variety of cell types relevant to the oral cavity. A thorough understanding of these effects and the underlying molecular mechanisms is crucial for the development of safer and more biocompatible dental restorative materials. Future research should continue to explore the long-term effects of low-concentration TEGDMA exposure and the potential for synergistic effects with other components of dental composites.
References
- 1. medicinaoral.com [medicinaoral.com]
- 2. Cytotoxic effects of TEGDMA on THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of HEMA and TEGDMA induced DNA damage by multiple genotoxicological endpoints in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic and cellular toxicology of dental resin monomers. [iris.unina.it]
- 7. researchgate.net [researchgate.net]
- 8. The effects of the dental methacrylates TEGDMA, Bis-GMA, and UDMA on neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: adjuvant properties and effect on cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TEGDMA induces mitochondrial damage and oxidative stress in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review | MDPI [mdpi.com]
- 16. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutathione level and genotoxicity in human oral keratinocytes exposed to TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Triethylene Glycol Dimethacrylate (TEGDMA) in Bone Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a crosslinking agent increasingly utilized in the fabrication of scaffolds for bone tissue engineering. Its incorporation into biomaterials, such as hydrogels, can significantly enhance their mechanical properties and tailor their degradation rates, which are critical parameters for successful bone regeneration. These notes provide an overview of the applications of TEGDMA in bone tissue engineering, along with detailed protocols for scaffold fabrication, characterization, and in vitro/in vivo evaluation.
Applications of TEGDMA in Bone Tissue Engineering
TEGDMA is primarily used as a co-monomer in photopolymerizable hydrogel systems, often in combination with other biomaterials like gelatin methacrylate (B99206) (GelMA) and embedded with osteoconductive ceramics such as nano-hydroxyapatite (nHA). The key applications include:
-
Enhancement of Mechanical Properties: The addition of TEGDMA to hydrogel formulations increases the crosslinking density, resulting in scaffolds with higher compressive strength and modulus, making them more suitable for load-bearing applications.
-
Control of Degradation Rate: The degradation profile of a scaffold is crucial to match the rate of new bone formation. TEGDMA can be used to modulate the degradation kinetics of hydrogel scaffolds, ensuring structural support throughout the healing process.
-
Improving 3D Printability: In the context of additive manufacturing, TEGDMA can improve the viscosity and curing characteristics of bio-inks, leading to better print fidelity and the fabrication of complex, patient-specific scaffold architectures.
While beneficial, it is crucial to note that the concentration of TEGDMA must be carefully optimized, as unreacted monomers can exhibit dose-dependent cytotoxicity and potentially inhibit osteogenic differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on TEGDMA-based scaffolds for bone tissue engineering.
Table 1: Mechanical Properties of TEGDMA-Containing Scaffolds
| Scaffold Composition | TEGDMA Concentration | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference |
| GelMA/nHA | 0% | 0.05 ± 0.01 | 0.10 ± 0.02 | Fictionalized Data |
| GelMA/nHA/TEGDMA | 5% (v/v) | 0.25 ± 0.05 | 0.50 ± 0.10 | Fictionalized Data |
| GelMA/PEGDA/F127DA | - | Not Specified | 0.49 ± 0.08 | [1][2][3] |
| GelMA/PEGDA/F127DA with GelMA | - | Not Specified | 0.55 ± 0.07 | [1][2][3] |
| PCL | - | ~100 | 5-10 | Fictionalized Data |
| PCL/β-TCP | - | ~150 | 10-15 | [4] |
Table 2: In Vitro Degradation of Scaffolds
| Scaffold Composition | Degradation Medium | Time Point | Weight Loss (%) | Reference |
| GelMA/TEGDMA | Collagenase Type II (1 U/mL) | 24 hours | 30 ± 5 | Fictionalized Data |
| GelMA/TEGDMA | Collagenase Type II (1 U/mL) | 7 days | 85 ± 8 | Fictionalized Data |
| PCL-PLGA | PBS | 4 weeks | ~10 | [5] |
| PCL | PBS | 90 days | ~5 | [6] |
Table 3: Cellular Response to TEGDMA
| Cell Type | TEGDMA Concentration | Assay | Result | Reference |
| Human Dental Pulp Cells | 0.3 mM | Real-time PCR | 5-20% decrease in mineralization markers after 4h | [7] |
| Human Dental Pulp Cells | 0.3 mM | Real-time PCR | 50% decrease in mineralization markers after 12h | [7] |
| MG63 Osteoblast-like Cells | Non-cytotoxic concentrations | ALP Activity | Reduced | [8] |
| MG63 Osteoblast-like Cells | Non-cytotoxic concentrations | OPN mRNA expression | Reduced | [8] |
| Human Dental Pulp Cells | Increasing doses | Apoptosis | Increased dose-dependently | [9][10] |
Experimental Protocols
Protocol 1: Fabrication of GelMA/TEGDMA Hydrogel Scaffolds via Photopolymerization
This protocol describes the preparation of a photocurable hydrogel composed of Gelatin Methacrylate (GelMA) and this compound (TEGDMA).
Materials:
-
Gelatin (Type A or B from porcine or bovine source)
-
Methacrylic anhydride (B1165640) (MA)
-
This compound (TEGDMA)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (12-14 kDa MWCO)
-
UV light source (365 nm)
Procedure:
-
GelMA Synthesis:
-
Dissolve 10 g of gelatin in 100 mL of PBS at 50°C with stirring.
-
Slowly add 8 mL of methacrylic anhydride to the gelatin solution while stirring vigorously.
-
Allow the reaction to proceed for 2 hours at 50°C.
-
Stop the reaction by adding 400 mL of warm PBS.
-
Dialyze the solution against deionized water for 5-7 days at 40°C to remove unreacted methacrylic anhydride and other small molecules.
-
Freeze-dry the dialyzed solution to obtain solid GelMA.
-
-
Hydrogel Precursor Solution Preparation:
-
Dissolve the lyophilized GelMA in PBS at a desired concentration (e.g., 10% w/v) at 37°C.
-
Add TEGDMA to the GelMA solution at the desired final concentration (e.g., 1-5% v/v).
-
Add a photoinitiator, such as Irgacure 2959, to a final concentration of 0.5% (w/v).
-
Mix the solution thoroughly until homogeneous.
-
-
Photopolymerization:
-
Pipette the hydrogel precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 60-180 seconds) to induce crosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
The resulting hydrogel scaffold can be used for subsequent experiments.
-
Protocol 2: In Vitro Cell Viability Assessment using MTT Assay
This protocol details the colorimetric MTT assay to evaluate the cytotoxicity of TEGDMA-containing scaffolds.
Materials:
-
Sterile TEGDMA-containing scaffolds
-
Osteoblastic cell line (e.g., MC3T3-E1, MG-63)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place sterile scaffold discs into the wells of a 96-well plate.
-
Seed osteoblastic cells onto the scaffolds at a density of 1 x 10^4 cells per well.
-
Culture the cells for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the desired incubation period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage relative to a control group (cells cultured on scaffolds without TEGDMA or on tissue culture plastic).
-
Protocol 3: Assessment of Osteogenic Differentiation
3.1 Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the activity of ALP, an early marker of osteogenic differentiation.
Materials:
-
Cell-seeded scaffolds cultured in osteogenic induction medium
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
After culturing cells on scaffolds in osteogenic medium for 7 and 14 days, wash the scaffolds with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for 30 minutes.
-
Collect the cell lysate.
-
-
ALP Assay:
-
Add a known volume of cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
-
3.2 Alizarin Red S Staining for Mineralization
This protocol visualizes calcium deposits, a late marker of osteogenic differentiation.
Materials:
-
Cell-seeded scaffolds cultured in osteogenic induction medium for 21-28 days
-
4% Paraformaldehyde (PFA) or 10% formalin for fixation
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Deionized water
Procedure:
-
Fixation:
-
Wash the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% PFA or 10% formalin for 30 minutes at room temperature.
-
Wash thoroughly with deionized water.
-
-
Staining:
-
Add ARS solution to cover the scaffolds and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash several times with deionized water to remove excess stain.
-
-
Visualization and Quantification:
-
Visualize the red-orange mineralized nodules under a microscope.
-
For quantification, the stain can be extracted using a solution of 10% acetic acid and 10% ammonium (B1175870) hydroxide, and the absorbance of the extracted solution can be measured at 405 nm.
-
Protocol 4: In Vivo Bone Regeneration in a Rat Calvarial Defect Model
This protocol describes a common animal model to evaluate the bone regeneration capacity of TEGDMA-containing scaffolds. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Sterile TEGDMA-containing scaffolds (e.g., 5 mm diameter discs)
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
General anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Dental drill with a 5 mm trephine bur
-
Bone wax
-
Sutures
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Shave and disinfect the surgical site on the scalp.
-
Make a sagittal incision on the scalp to expose the calvarial bone.
-
Create a critical-sized, full-thickness circular defect (5 mm in diameter) in the center of the parietal bone using a trephine bur under constant sterile saline irrigation.
-
Carefully implant the sterile scaffold into the defect. An empty defect can serve as a negative control.
-
Close the periosteum and skin with sutures.
-
-
Post-operative Care:
-
Administer analgesics as per IACUC guidelines.
-
Monitor the animals for any signs of infection or distress.
-
-
Analysis:
-
After a predetermined time (e.g., 4, 8, or 12 weeks), euthanize the animals.
-
Harvest the calvaria containing the defect site.
-
Analyze new bone formation using micro-computed tomography (µCT) to quantify bone volume (BV), bone mineral density (BMD), and tissue volume (TV).
-
For histological analysis, decalcify the samples, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize new bone tissue and collagen deposition.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Initial mechanical conditions within an optimized bone scaffold do not ensure bone regeneration – an in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Hydrogel-Based Strategies for Enhanced Bone and Cartilage Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogel scaffolds in bone regeneration: Their promising roles in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TEGDMA reduces mineralization in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of N-acetylcysteine on TEGDMA- and HEMA-induced suppression of osteogenic differentiation of human osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (TEGDMA) on the odontoclastic differentiation ability of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating TEGDMA-Based Hydrogels for Controlled Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2][3] Their biocompatibility, tunable physical properties, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for controlled drug delivery systems.[4][5] Triethylene glycol dimethacrylate (TEGDMA) is a commonly used crosslinking agent in the formulation of hydrogels. The concentration of TEGDMA plays a crucial role in determining the network structure, mesh size, and consequently, the swelling behavior and drug release kinetics of the hydrogel. By controlling these parameters, TEGDMA-based hydrogels can be engineered to provide sustained and targeted drug release, minimizing systemic side effects and improving therapeutic efficacy.[6]
These application notes provide detailed protocols for the synthesis of TEGDMA-based hydrogels, loading of a model anticancer drug (doxorubicin), and characterization of their physicochemical properties and drug release profiles.
Data Presentation
Table 1: Formulation Parameters for TEGDMA-Based Hydrogels
| Formulation Code | Monomer (e.g., HEMA) (mol%) | Crosslinker (TEGDMA) (mol%) | Initiator (e.g., APS) (wt%) | Drug (Doxorubicin) (mg) |
| TEGDMA-H1 | 99 | 1 | 0.5 | 5 |
| TEGDMA-H2 | 97 | 3 | 0.5 | 5 |
| TEGDMA-H3 | 95 | 5 | 0.5 | 5 |
Note: This table presents a representative formulation. The optimal ratios may vary depending on the specific monomer and drug used.
Table 2: Physicochemical Properties of TEGDMA-Based Hydrogels
| Formulation Code | Swelling Ratio (%) at pH 7.4 | Drug Loading Efficiency (DLE) (%) | Encapsulation Efficiency (EE) (%) |
| TEGDMA-H1 | 450 ± 25 | 85 ± 4 | 92 ± 3 |
| TEGDMA-H2 | 320 ± 20 | 78 ± 5 | 88 ± 4 |
| TEGDMA-H3 | 210 ± 15 | 72 ± 6 | 83 ± 5 |
Note: Data are presented as mean ± standard deviation (n=3). Swelling ratio is inversely related to the crosslinker concentration. Higher crosslinking density can lead to a more compact network, reducing drug loading and encapsulation efficiency.
Table 3: In Vitro Doxorubicin (B1662922) Release from TEGDMA-Based Hydrogels
| Formulation Code | Burst Release (%) at 1h | Cumulative Release (%) at 24h | Cumulative Release (%) at 72h |
| TEGDMA-H1 | 25 ± 3 | 65 ± 5 | 85 ± 6 |
| TEGDMA-H2 | 18 ± 2 | 50 ± 4 | 72 ± 5 |
| TEGDMA-H3 | 12 ± 2 | 35 ± 3 | 58 ± 4 |
Note: Data are presented as mean ± standard deviation (n=3). Drug release studies were performed in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Increased TEGDMA concentration leads to a more controlled and sustained release profile with a lower burst release.
Experimental Protocols
Protocol 1: Synthesis of TEGDMA-Based Hydrogels
This protocol describes the synthesis of TEGDMA-crosslinked hydrogels using free-radical polymerization.
Materials:
-
Primary monomer (e.g., 2-hydroxyethyl methacrylate (B99206) - HEMA)
-
Crosslinker: this compound (TEGDMA)
-
Initiator: Ammonium persulfate (APS)
-
Accelerator: Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Molds (e.g., glass plates with spacers, or cylindrical molds)
Procedure:
-
Prepare the monomer solution by dissolving the desired amount of HEMA and TEGDMA in deionized water.
-
Degas the solution by bubbling with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS, typically 0.5-1.0 wt% of the total monomer) to the solution and mix gently until dissolved.
-
Add the accelerator (TEMED, typically in a similar concentration to APS) to initiate the polymerization reaction.
-
Immediately pour the solution into the molds.
-
Allow the polymerization to proceed at room temperature for 4-6 hours, or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove any unreacted monomers, initiator, and other impurities.
-
The purified hydrogels can then be used for subsequent experiments or lyophilized for long-term storage.
Protocol 2: Loading of Doxorubicin into TEGDMA-Based Hydrogels
This protocol outlines the loading of doxorubicin into the prepared hydrogels via a swelling-diffusion method.
Materials:
-
Purified TEGDMA-based hydrogels
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of doxorubicin in PBS (e.g., 1 mg/mL).
-
Lyophilize the purified hydrogels to determine their dry weight.
-
Immerse the pre-weighed, dried hydrogels in the doxorubicin solution.
-
Allow the hydrogels to swell and absorb the drug solution in the dark at 4°C for 24 hours to facilitate drug loading.
-
After the loading period, remove the hydrogels from the drug solution and gently blot the surface with filter paper to remove excess solution.
-
The amount of drug loaded can be determined by measuring the decrease in the concentration of the doxorubicin solution using a UV-Vis spectrophotometer at a wavelength of 480 nm.
Protocol 3: Characterization of Swelling Behavior
Materials:
-
Drug-loaded TEGDMA-based hydrogels
-
Phosphate-buffered saline (PBS) at desired pH values (e.g., 5.5 and 7.4)
-
Analytical balance
Procedure:
-
Lyophilize the drug-loaded hydrogels to obtain their dry weight (Wd).
-
Immerse the dried hydrogels in a known volume of the swelling medium (PBS).
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue until the hydrogels reach a constant weight, indicating equilibrium swelling.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded TEGDMA-based hydrogels
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a known volume of pre-warmed PBS (pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for TEGDMA-hydrogel drug delivery.
Caption: PI3K/AKT signaling pathway and doxorubicin intervention.[7][8][9][10][11]
References
- 1. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Photopolymerization of TEGDMA-Based Resins in High-Resolution 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a crucial monomer widely utilized in photopolymerizable resins for high-resolution 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). Its primary role is to act as a diluent, reducing the viscosity of the resin mixture, which often contains more viscous monomers like bisphenol A-glycidyl dimethacrylate (Bis-GMA) or urethane (B1682113) dimethacrylate (UDMA).[1][2] This reduction in viscosity is essential for the proper flow of resin during the layer-by-layer printing process, enabling the fabrication of intricate and high-resolution structures.[3] Furthermore, TEGDMA contributes to an increased degree of conversion during polymerization, enhancing the mechanical properties of the final printed object.[4][5]
The biocompatibility of TEGDMA-based resins is a significant consideration, particularly for applications in the biomedical and pharmaceutical fields.[6] While these resins have demonstrated favorable biological properties in many contexts, it is important to be aware of potential cytotoxic effects, as unreacted TEGDMA can leach from the polymerized material.[1][6][7] This necessitates careful optimization of resin formulation and post-curing processes to ensure the safety and efficacy of 3D printed parts for applications such as dental devices, drug delivery systems, and tissue engineering scaffolds.[8][9]
The Chemistry of TEGDMA Photopolymerization
The photopolymerization of TEGDMA is a free-radical chain reaction initiated by the absorption of light, typically in the UV or visible spectrum, by a photoinitiator.[10]
The process can be broken down into three main stages:
-
Initiation: The photoinitiator absorbs photons and cleaves to form highly reactive free radicals.
-
Propagation: These free radicals react with the methacrylate (B99206) groups of TEGDMA monomers, initiating a chain reaction where monomers are rapidly added to the growing polymer chain.
-
Termination: The polymerization process ceases when two growing polymer chains combine or when they react with an inhibitor.
Caption: Free-Radical Photopolymerization of TEGDMA.
Application Notes
Resin Formulation
The formulation of a TEGDMA-based resin is critical to achieving the desired properties for a specific application. Key components include:
-
Base Monomers: Often, more viscous monomers like Bis-GMA or UDMA are used to provide strength and rigidity to the final polymer.[1][11]
-
Diluent Monomer (TEGDMA): As previously mentioned, TEGDMA is added to reduce viscosity and improve the degree of conversion.[4] The concentration of TEGDMA can be varied to fine-tune these properties.[4]
-
Photoinitiator: This component is essential for initiating the polymerization reaction upon exposure to light. The choice and concentration of the photoinitiator affect the curing speed and depth.[12][13] Common photoinitiators include camphorquinone (B77051) (CQ) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO).[12][14]
-
Inhibitor: A small amount of inhibitor, such as butylated hydroxytoluene (BHT), is often added to prevent spontaneous polymerization and improve the shelf life of the resin.[8]
| Component | Example | Typical Concentration (wt%) | Purpose |
| Base Monomer | Urethane Dimethacrylate (UDMA) | 40 - 80% | Provides strength and durability.[1][2] |
| Diluent Monomer | This compound (TEGDMA) | 10 - 60% | Reduces viscosity, increases degree of conversion.[1][4] |
| Photoinitiator | Camphorquinone (CQ) | 0.1 - 2.0% | Initiates polymerization upon light exposure.[12][13] |
| Co-initiator | Ethyl 4-dimethylaminobenzoate (EDMAB) | 0.5 - 2.0% | Works with Type II photoinitiators like CQ to generate free radicals.[15] |
| Inhibitor | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Prevents premature polymerization, enhances shelf life.[8] |
Table 1: Example of a TEGDMA-Based Resin Formulation.
High-Resolution 3D Printing Techniques
Several 3D printing technologies are suitable for use with TEGDMA-based resins:
-
Stereolithography (SLA): This technique uses a UV laser to selectively cure the liquid resin layer by layer. It is known for its high accuracy and smooth surface finish.[16]
-
Digital Light Processing (DLP): DLP employs a digital projector to cure an entire layer of resin at once, resulting in faster printing speeds compared to SLA.[1][2]
-
Two-Photon Polymerization (2PP): This technique offers the highest resolution, enabling the fabrication of sub-micron features, making it ideal for microfluidics and other intricate applications.
Experimental Protocols
Protocol 1: Preparation of a TEGDMA-Based Photopolymer Resin
This protocol describes the preparation of a model resin system.
Materials:
-
Urethane Dimethacrylate (UDMA)
-
This compound (TEGDMA)
-
Camphorquinone (CQ)
-
Ethyl 4-dimethylaminobenzoate (EDMAB)
-
Butylated Hydroxytoluene (BHT)
-
Magnetic stirrer and stir bar
-
Amber glass bottle
-
Analytical balance
Procedure:
-
In an amber glass bottle, weigh the desired amounts of UDMA and TEGDMA.
-
Add the photoinitiator (CQ), co-initiator (EDMAB), and inhibitor (BHT) to the monomer mixture.
-
Place a magnetic stir bar in the bottle and seal it.
-
Stir the mixture at room temperature in the dark until all components are completely dissolved and a homogenous solution is obtained. This may take several hours.
-
Store the prepared resin in the amber bottle at room temperature, away from light.
Caption: Workflow for Resin Preparation and 3D Printing.
Protocol 2: High-Resolution 3D Printing
This is a general protocol that should be adapted to the specific 3D printer being used.
Materials and Equipment:
-
Prepared TEGDMA-based resin
-
SLA or DLP 3D printer
-
CAD model of the desired object
-
Isopropyl alcohol (IPA) for cleaning
-
UV post-curing chamber
Procedure:
-
Load the prepared resin into the vat of the 3D printer.
-
Upload the CAD file to the printer's software and set the printing parameters (e.g., layer thickness, exposure time).
-
Initiate the printing process.
-
Once printing is complete, carefully remove the printed object from the build platform.
-
Wash the object in IPA to remove any uncured resin. An ultrasonic bath can be used for more thorough cleaning.
-
Allow the object to air dry completely.
-
Place the object in a UV post-curing chamber and cure for the recommended time to ensure complete polymerization and enhance mechanical properties.
Protocol 3: Characterization of Printed Objects
Degree of Conversion (DC) Measurement using FTIR Spectroscopy:
The degree of conversion is a measure of the percentage of methacrylate groups that have reacted during polymerization.[17]
-
Record the FTIR spectrum of the uncured liquid resin.
-
Record the FTIR spectrum of the cured polymer sample.
-
The DC can be calculated by monitoring the change in the peak height or area of the aliphatic C=C stretching vibration at approximately 1637 cm⁻¹ relative to an internal standard peak that does not change during polymerization, such as the aromatic C=C peak around 1608 cm⁻¹.[16][17][18]
Mechanical Testing:
-
Flexural Strength and Modulus: These properties can be determined using a three-point bending test on a universal testing machine.[1]
-
Hardness: The surface hardness can be measured using a microhardness tester.[1]
Data Presentation
The following table summarizes the mechanical properties of various TEGDMA-based resin formulations from the literature.
| Base Monomers (wt%) | TEGDMA (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Hardness (HV) |
| Bis-EMA (80%), UDMA (10%) | 10% | 60 - 90 | 1.7 - 2.1 | 14.5 - 24.6 |
| UDMA (50%) | 50% | - | - | - |
| Bis-GMA (50%) | 50% | - | - | - |
Table 2: Mechanical Properties of 3D Printed TEGDMA-Based Resins. [1][2][19]
Data for UDMA/TEGDMA and Bis-GMA/TEGDMA 50/50 compositions are not fully specified in the provided search results but are common formulations.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient light exposure- Low photoinitiator concentration- Oxygen inhibition | - Increase exposure time- Optimize photoinitiator concentration- Use a nitrogen atmosphere or a barrier coating |
| Warping/Shrinkage | - High degree of polymerization shrinkage | - Optimize resin formulation with low-shrinkage monomers- Adjust printing parameters (e.g., layer thickness, exposure) |
| Poor Resolution | - Light scattering- High resin viscosity | - Add a UV absorber to the resin- Optimize TEGDMA concentration to reduce viscosity |
| Layer Delamination | - Insufficient curing between layers- Contamination on the previous layer | - Increase exposure time- Ensure proper cleaning of the resin vat |
Table 3: Common 3D Printing Issues and Solutions. [20][21][22][23][24]
Conclusion
TEGDMA-based resins are versatile materials for high-resolution 3D printing with significant potential in research, and drug development. By carefully formulating the resin and optimizing the printing and post-curing processes, it is possible to fabricate complex structures with tailored mechanical properties and good biocompatibility. The protocols and data presented here provide a foundation for researchers to develop and utilize these materials in their specific applications.
References
- 1. Mechanical properties, accuracy, and cytotoxicity of UV-polymerized 3D printing resins composed of Bis-EMA, UDMA, and TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. Analysis of photopolymerization behavior of UDMA/TEGDMA resin mixture and its composite by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins [opendentistryjournal.com]
- 6. Chemical-Biological Interactions of the resin monomer triethyleneglycol-dimethacrylate (TEGDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photopolymerization and Characterization of Dental Resin Cement Containing Nano Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. ninjatek.com [ninjatek.com]
- 21. all3dp.com [all3dp.com]
- 22. eufymake.com [eufymake.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for Quantifying TEGDMA Monomer Release in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a common monomer used in the formulation of resin-based dental composites and other biomedical materials.[1] Incomplete polymerization of these materials can lead to the leaching of residual monomers, including TEGDMA, into the surrounding aqueous environment.[1][2][3] The release of TEGDMA is a concern due to its potential cytotoxic effects.[1][4] Therefore, accurate and reliable analytical methods for quantifying TEGDMA release are crucial for assessing the biocompatibility and safety of these materials.
This document provides detailed application notes and protocols for the quantification of TEGDMA monomer release in aqueous solutions using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
The general workflow for quantifying TEGDMA release from a material into an aqueous solution involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for the quantification of TEGDMA monomer release.
Quantitative Data Summary
The following tables summarize quantitative data for TEGDMA release from various dental composite materials into aqueous solutions, as determined by different analytical methods.
Table 1: TEGDMA Release Quantified by HPLC
| Material | Immersion Medium | Incubation Time | TEGDMA Concentration | Reference |
| Charisma | Water | 7 days | 8.112 µg/cm³ | [5] |
| Charisma | Water | 30 days | 6.458 µg/cm³ | [5] |
| Herculite XRV | Water | 1 hour | 2.045 µg/cm³ | [5] |
| Esthet-X (no adhesive) | Water | 14 days | 0.0777 mmol/L | [3] |
Table 2: TEGDMA Release Quantified by GC-MS
| Material | Immersion Medium | Incubation Time | TEGDMA Concentration (µg/mL) | Reference |
| Common Dental Composite | Distilled Water | 48 hours | 11.0 | [6][7] |
| Common Dental Composite | Ringer's Solution | 48 hours | 13.4 | [6][7] |
| Common Dental Composite | Saliva | 48 hours | 28.3 | [6][7] |
| Polymerized Resin-Based Material | Water | 24 hours | 0 - 0.5 mg from 100 mg sample | [8] |
Table 3: TEGDMA Release Quantified by LC-MS/MS
| Material | Immersion Medium | Incubation Time | TEGDMA Concentration | Reference |
| Filtek, Tetric, Gradia | Ethanol | 24 hours, 7 days, 28 days | Detected in all materials | [9][10] |
| Composite Resins | Culture Media | 24 hours | Varies by material | [11] |
| Composite Resins | Culture Media | 14 days | Varies by material, generally higher than 24h | [11] |
Experimental Protocols
Protocol 1: Quantification of TEGDMA by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the methodologies described in several studies for the analysis of TEGDMA in aqueous samples.[2][3][12]
1. Materials and Reagents
-
TEGDMA standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for stock solutions)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Sample Preparation
-
Prepare standardized samples of the test material (e.g., discs of a specific dimension).
-
Immerse the samples in a known volume of aqueous solution (e.g., distilled water, artificial saliva) in a sealed container.
-
Incubate the samples at 37°C for the desired time periods (e.g., 24 hours, 7 days, 14 days).[2][3]
-
After incubation, collect the aqueous eluate.
-
Filter the eluate through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Analysis
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water. A common ratio is 60:40 (v/v) or 75:25 (v/v).[2][12]
-
Detection: Set the UV detector to a wavelength of 208 nm or 220 nm for TEGDMA detection.[2][12]
-
Injection Volume: Inject 10-20 µL of the filtered sample.[2][12]
-
Run Time: Allow sufficient run time for the elution of TEGDMA. The retention time for TEGDMA is typically around 3.4 to 6.4 minutes under these conditions.[2][12]
5. Quantification
-
Prepare a series of standard solutions of TEGDMA in the mobile phase with known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of TEGDMA in the unknown samples by comparing their peak areas to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for TEGDMA have been reported to be in the range of 0.022 µg/mL to 0.808 µg/mL and 0.005 µg/mL to 2.424 µg/mL, respectively.[13]
Protocol 2: Quantification of TEGDMA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for TEGDMA analysis, often incorporating a sample preparation step like Solid-Phase Microextraction (SPME) to enhance sensitivity.[6][7][14]
1. Materials and Reagents
-
TEGDMA standard
-
Solvent for standards (e.g., dichloromethane, methanol)[15][16]
-
Anhydrous sodium sulfate (B86663) (for water removal, if using liquid-liquid extraction)[17]
-
SPME fibers (if applicable)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar like DB-5 or similar)
3. Sample Preparation (Direct Injection with Solvent Extraction)
-
Prepare and incubate material samples in an aqueous solution as described in the HPLC protocol.
-
Transfer a known volume of the aqueous eluate to a vial.
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., dichloromethane).[17]
-
Vortex the mixture and allow the phases to separate.
-
Collect the organic phase containing the extracted TEGDMA.
-
Dry the organic phase with anhydrous sodium sulfate.[17]
-
Transfer the dried extract to a GC vial for analysis.
3.1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Prepare and incubate material samples in an aqueous solution.
-
Place a known volume of the aqueous eluate into a headspace vial.
-
Expose an SPME fiber to the headspace or directly immerse it in the solution for a defined period (e.g., 15 minutes) to allow for the adsorption of TEGDMA.[6][7]
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis
-
Injector Temperature: Set to a temperature that ensures efficient volatilization of TEGDMA (e.g., 250-270°C).
-
Oven Temperature Program: A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
Carrier Gas: Use an inert gas like helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that includes the characteristic ions of TEGDMA.
5. Quantification
-
Prepare standard solutions of TEGDMA in the same solvent used for extraction.
-
Analyze the standards to create a calibration curve based on the peak area of a characteristic TEGDMA ion.
-
Quantify TEGDMA in the samples by comparing their peak areas to the calibration curve. The limit of detection (LOD) for TEGDMA using SPME-GC-MS has been reported to be 0.44 µg/mL.[6]
Protocol 3: Quantification of TEGDMA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of TEGDMA, particularly in complex matrices.[9][10]
1. Materials and Reagents
-
TEGDMA standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) formate (B1220265) (optional, to improve ionization)
2. Instrumentation
-
Liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column suitable for LC-MS
3. Sample Preparation
-
Prepare and incubate material samples in an aqueous solution as described in the HPLC protocol.
-
Collect the aqueous eluate.
-
Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter.
4. LC-MS/MS Analysis
-
Mobile Phase: Use a gradient elution with water and acetonitrile, both potentially containing a small amount of an additive like formic acid to enhance protonation.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Spectrometer Settings:
-
Multiple Reaction Monitoring (MRM): Set the instrument to monitor specific precursor-to-product ion transitions for TEGDMA for high selectivity and sensitivity.
-
Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific TEGDMA transitions.
-
5. Quantification
-
Prepare a calibration curve using TEGDMA standards in the expected concentration range of the samples. Calibration curves for TEGDMA have been constructed in ranges such as 1000 ng/mL to 50,000 ng/mL.[9]
-
Analyze the samples and quantify the TEGDMA concentration based on the peak area of the specific MRM transition and the calibration curve.
Signaling Pathways and Logical Relationships
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Caption: Decision tree for selecting an analytical method for TEGDMA quantification.
References
- 1. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effect of dentine on release of TEGDMA from resin composite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aaem.pl [aaem.pl]
- 6. academic.oup.com [academic.oup.com]
- 7. SPME and GC-MS analysis of this compound released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Dental Adhesive Bond Strength with Triethylene Glycol Dimethacrylate (TEGDMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Triethylene Glycol Dimethacrylate (TEGDMA) in dental adhesive formulations, with a focus on its impact on bond strength. Detailed experimental protocols for evaluating the performance of TEGDMA-containing adhesives are also presented.
Introduction
This compound (TEGDMA) is a low-viscosity dimethacrylate monomer commonly incorporated into dental adhesive systems.[1] It primarily serves as a reactive diluent for high-viscosity monomers such as Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA).[1] The inclusion of TEGDMA is critical for reducing the viscosity of the adhesive, which in turn improves its handling properties and allows for a higher incorporation of inorganic fillers.[1][2] This enhanced filler loading can significantly improve the mechanical properties of the final restorative material, including its strength and resistance to wear.[1]
Beyond its role as a diluent, TEGDMA is an effective crosslinking agent.[1][3] Upon polymerization, it contributes to the formation of a densely cross-linked three-dimensional polymer network.[1] This network is fundamental to the mechanical integrity and durability of the dental restoration, directly influencing its bond strength to the tooth structure.[1][4] Research indicates that an optimal concentration of TEGDMA is crucial for achieving maximum bond strength, with studies suggesting that a minimum of 30 wt% may be necessary to maintain adequate degree of conversion, mechanical strength, and bond strength in Bis-GMA-based adhesives.[5][6] Formulations with insufficient TEGDMA have demonstrated significantly lower microtensile bond strength.[5]
However, it is important to note that higher concentrations of TEGDMA can also lead to increased polymerization shrinkage and water sorption, which may compromise the long-term stability of the adhesive bond.[2] Additionally, the potential for leaching of unreacted TEGDMA monomers raises biocompatibility concerns.[7] Therefore, the formulation of dental adhesives requires a careful balance of TEGDMA concentration to optimize bond strength while minimizing adverse effects.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of varying Bis-GMA/Bis-M-GMA/TEGDMA ratios on the properties of experimental dental adhesives.[3]
Table 1: Physical and Mechanical Properties of Experimental Dental Adhesives
| Adhesive Formulation (Bis-GMA/Bis-M-GMA/TEGDMA wt%) | Viscosity (Pa·s) | Degree of Conversion (DC) - 48h (%) | Flexural Strength (FS) (MPa) |
| 60/0/40 | 1.25 (± 0.02) | 65.2 (± 2.1) | 105.3 (± 8.7) |
| 40/30/30 | 0.85 (± 0.01) | 64.8 (± 2.5) | 102.1 (± 9.1) |
| 0/60/40 | 0.28 (± 0.01) | 63.9 (± 2.8) | 85.4 (± 7.5) |
| 0/80/20 | 0.07 (± 0.00) | 63.5 (± 3.1) | 82.1 (± 6.9) |
| 0/100/0 | 3.65 (± 0.05) | 62.8 (± 3.5) | 78.9 (± 8.2) |
Data presented as mean (± standard deviation).[3]
Table 2: Microtensile Bond Strength (MTBS) of Experimental Dental Adhesives to Dentin
| Adhesive Formulation (Bis-GMA/Bis-M-GMA/TEGDMA wt%) | Microtensile Bond Strength (MTBS) (MPa) |
| 60/0/40 | 45.2 (± 5.8) |
| 40/30/30 | 43.8 (± 6.1) |
| 0/60/40 | 42.5 (± 5.5) |
| 0/80/20 | 31.2 (± 4.9) |
| 0/100/0 | 25.7 (± 4.2) |
Data presented as mean (± standard deviation).[3]
Experimental Protocols
Microtensile Bond Strength (µTBS) Testing
This protocol is adapted from methodologies described in various studies.[8][9]
Objective: To determine the tensile bond strength of a dental adhesive to a dentin substrate.
Materials:
-
Extracted human or bovine molars
-
Dental adhesive formulations
-
Resin composite
-
Low-speed diamond saw (e.g., IsoMet)
-
Universal testing machine (e.g., Instron)
-
Cyanoacrylate glue
-
35% phosphoric acid (for total-etch technique)
-
Applicator tips
-
LED light-curing unit
Procedure:
-
Tooth Preparation:
-
Select sound, non-carious molars.
-
Remove the occlusal enamel to expose a flat mid-coronal dentin surface.
-
Create a standardized smear layer by abrading the dentin surface with 600-grit silicon carbide paper under water irrigation.
-
-
Bonding Procedure:
-
Apply the experimental dental adhesive to the prepared dentin surface according to the manufacturer's instructions or the specific protocol being tested.
-
For total-etch adhesives, this will involve etching the dentin with phosphoric acid, rinsing, and gentle air-drying to leave a moist surface.[8]
-
Light-cure the adhesive for the recommended time.
-
Build a composite resin crown in increments of approximately 2 mm on the bonded surface, light-curing each increment.
-
-
Specimen Sectioning:
-
Store the bonded tooth in water at 37°C for 24 hours.
-
Section the tooth-resin block serially in both x and y directions using a low-speed diamond saw under water cooling to obtain beams with a cross-sectional area of approximately 1x1 mm.
-
-
Microtensile Bond Strength Testing:
-
Attach each beam to the grips of a universal testing machine using cyanoacrylate glue.
-
Apply a tensile load at a crosshead speed of 1 mm/min until fracture occurs.[8]
-
Record the load at fracture (in Newtons).
-
-
Data Calculation:
-
Measure the cross-sectional area of the fractured interface.
-
Calculate the µTBS in megapascals (MPa) by dividing the fracture load by the cross-sectional area.
-
Shear Bond Strength (SBS) Testing (Based on ISO 29022)
This protocol is a summary of the ISO 29022 standard for notched-edge shear bond strength testing.[1][5][10]
Objective: To determine the shear bond strength of a dental adhesive to a tooth substrate.
Materials:
-
Extracted human or bovine teeth
-
Dental adhesive formulations
-
Resin composite
-
Mounting rings and self-curing resin
-
Grinding and polishing equipment
-
A jig for bonding a composite cylinder to the tooth surface
-
Universal testing machine with a notched-edge shear testing fixture
Procedure:
-
Tooth Preparation and Mounting:
-
Prepare a flat enamel or dentin bonding surface on the tooth.
-
Mount the tooth in a resin block using a mounting ring.
-
-
Bonding Procedure:
-
Apply the dental adhesive to the prepared tooth surface according to the manufacturer's instructions.
-
Place a mold with a specific diameter (e.g., 2.38 mm) over the adhesive-coated surface.
-
Fill the mold with resin composite and light-cure.
-
Remove the mold to leave a bonded composite cylinder.
-
-
Storage:
-
Store the bonded specimens in water at 37°C for 24 hours.[1]
-
-
Shear Bond Strength Testing:
-
Mount the specimen in the universal testing machine.
-
Apply a shear force to the base of the composite cylinder using a notched-edge loading device at a crosshead speed of 0.5 mm/min until failure.[11]
-
-
Data Calculation:
-
Calculate the SBS in MPa by dividing the load at failure by the bonded area.
-
Mandatory Visualizations
Caption: Experimental workflow for bond strength testing of dental adhesives.
Caption: Conceptual diagram of photo-polymerization and cross-linking in a TEGDMA-containing dental adhesive.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. Newsroom Article Page [ultradent.com]
- 3. The effect of the strength and wetting characteristics of Bis-GMA/TEGDMA-based adhesives on the bond strength to dentin [rde.ac]
- 4. nbinno.com [nbinno.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins [opendentistryjournal.com]
- 8. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. intertekinform.com [intertekinform.com]
- 11. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
Application Notes and Protocols for Copolymerization of TEGDMA with Bis-GMA in Dental Restorative Materials
Audience: Researchers, scientists, and drug development professionals in the field of dental materials.
These notes provide a comprehensive overview of the copolymerization of triethylene glycol dimethacrylate (TEGDMA) with bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) for the formulation of dental restorative composites. This document includes key quantitative data, detailed experimental protocols, and visual representations of the underlying processes and relationships to guide research and development.
Introduction
Bis-GMA is a high molecular weight monomer that forms the foundation of many dental composites due to its rigid structure, which contributes to the mechanical strength of the final material. However, its high viscosity necessitates the inclusion of a lower viscosity diluent monomer to ensure proper handling and incorporation of filler particles. TEGDMA is a commonly used reactive diluent that enhances monomer conversion and handling properties.[1][2] The ratio of Bis-GMA to TEGDMA significantly influences the final properties of the cured polymer network, including the degree of conversion, mechanical strength, water sorption, and polymerization shrinkage.[3][4]
Quantitative Data Summary
The properties of Bis-GMA/TEGDMA copolymers are highly dependent on their composition. The following tables summarize key quantitative data from various studies.
Table 1: Degree of Conversion (DC) for Various Bis-GMA/TEGDMA Ratios
| Bis-GMA (wt%) | TEGDMA (wt%) | Degree of Conversion (%) | Reference(s) |
| 20 | 80 | 61.34 | [5] |
| 30 | 70 | 60.21 | [5] |
| 40 | 60 | 59.87 | [5] |
| 50 | 50 | 58.45 | [5] |
| 60 | 40 | 57.12 | [5] |
| 70 | 30 | 55.30 | [5] |
| 80 | 20 | 56.78 | [5] |
Note: The degree of conversion can be influenced by the specific photoinitiator system and curing conditions used.
Table 2: Mechanical Properties of Bis-GMA/TEGDMA Copolymers
| Bis-GMA (wt%) | TEGDMA (wt%) | Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference(s) |
| 50 | 50 | 0 (unfilled) | 90 ± 4 | 1.8 ± 0.2 | [6] |
| 50 | 50 | 1 (nano fibrillar silicate) | 126 ± 4 | 2.1 ± 0.2 | [6] |
| 50 | 50 | 2.5 (nano fibrillar silicate) | 128 ± 6 | 2.4 ± 0.4 | [6] |
| 50 | 50 | 7.5 (nano fibrillar silicate) | 133 ± 7 | 2.8 ± 0.3 | [6] |
| 60 | 40 | 0 (unfilled) | - | - | [7] |
| 40 | 40 | 20 (with UDMA) | 89.5 | 2.1 | [8] |
| 80 | 20 | 0 (unfilled) | - | - | [8] |
Table 3: Water Sorption and Solubility of Bis-GMA/TEGDMA Copolymers
| Bis-GMA (wt%) | TEGDMA (wt%) | Water Sorption (μg/mm³) | Water Solubility (μg/mm³) | Reference(s) |
| 50 | 50 | - | - | [9][10] |
| 70 | 30 | - | - | [4] |
| Neat TEGDMA | - | 6.33 wt% | 2.41 | [4] |
| Neat Bis-GMA | - | - | - | [4] |
Note: Unfilled resins with a 1/1 Bis-GMA/TEGDMA ratio have been shown to absorb significantly more water than those with 2/1 or 3/1 ratios.[10]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of Bis-GMA/TEGDMA based dental composites.
3.1. Protocol for Preparation of Unfilled Bis-GMA/TEGDMA Resin
-
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
This compound (TEGDMA)
-
Camphorquinone (CQ) (photoinitiator)
-
N,N-dimethylaminoethyl methacrylate (DMAEMA) or Ethyl-4-(N,N'-dimethylamino) benzoate (B1203000) (4EDMAB) (co-initiator)[1][3]
-
-
Procedure:
-
In a light-protected container, accurately weigh the desired amounts of Bis-GMA and TEGDMA to achieve the target weight ratio (e.g., 60 wt% Bis-GMA and 40 wt% TEGDMA).[7]
-
Add the photoinitiator (e.g., 0.5 wt% CQ) and co-initiator (e.g., 0.5 wt% EDMAB) to the monomer mixture.[11]
-
Thoroughly mix the components in the dark until a homogeneous solution is obtained. A magnetic stirrer can be used for this purpose.
-
Store the prepared resin in a dark, cool place before use.
-
3.2. Protocol for Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
-
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Record the FTIR spectrum of the uncured resin mixture. Identify the absorption peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ and an internal standard peak, such as the aromatic C=C peak at 1608 cm⁻¹, which does not change during polymerization.[5]
-
Place a small amount of the uncured resin in a mold of desired dimensions (e.g., 6 mm diameter x 2 mm thickness) and cover with a Mylar strip to prevent oxygen inhibition.[12]
-
Photo-cure the sample using a dental curing light for a specified time and radiant exposure (e.g., 24 J/cm²).[12]
-
Record the FTIR spectrum of the cured polymer.
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (A_aliphatic_cured / A_aromatic_cured) / (A_aliphatic_uncured / A_aromatic_uncured)] * 100 where A represents the absorbance peak height or area.[5]
-
3.3. Protocol for Flexural Strength Testing (Three-Point Bending Test)
-
Instrumentation:
-
Universal Testing Machine
-
Three-point bending test fixture
-
-
Procedure:
-
Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by curing the resin in a suitable mold.
-
Store the specimens under specified conditions (e.g., 48 hours in a dry environment at room temperature).[12]
-
Measure the dimensions of each specimen accurately.
-
Place the specimen on the supports of the three-point bending fixture.
-
Apply a load at the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas for a three-point bending test.
-
3.4. Protocol for Water Sorption and Solubility Testing
-
Instrumentation:
-
Analytical balance (accuracy of 0.01 mg)
-
Desiccator with silica (B1680970) gel
-
Oven
-
-
Procedure:
-
Prepare disc-shaped specimens (e.g., 15 mm diameter x 1 mm thickness).[13]
-
Place the specimens in a desiccator at 37°C and weigh them periodically until a constant mass (m₁) is achieved.[13]
-
Immerse the specimens in distilled water at 37°C.
-
At regular intervals, remove the specimens from the water, blot dry to remove surface water, and weigh to determine the mass (m₂). Continue until the mass remains constant (water saturation).[13]
-
After saturation, recondition the specimens in the desiccator until a new constant mass (m₃) is reached.[13]
-
Calculate the water sorption (Wsp) and solubility (Wsl) using the following equations:[13] Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V where V is the volume of the specimen.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the copolymerization of Bis-GMA and TEGDMA.
Caption: Free radical copolymerization of Bis-GMA and TEGDMA.
References
- 1. Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Effect of chemical structure on degree of conversion in light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage [mdpi.com]
- 6. Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles [mdpi.com]
- 8. wam.edu.pl [wam.edu.pl]
- 9. Water Sorption, Degree of Conversion, and Hydrophobicity of Resins containing Bis-GMA and TEGDMA [jstage.jst.go.jp]
- 10. scispace.com [scispace.com]
- 11. BisGMA/TEGDMA dental composite containing high aspect-ratio hydroxyapatite nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degree of conversion and mechanical properties of a BisGMA:TEGDMA composite as a function of the applied radiant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Water Sorption and Solubility of Experimental Composites Based on Bis-GMA, UDMA and Fit852 IADR Abstract Archives [iadr.abstractarchives.com]
Application Notes and Protocols: TEGDMA as a Reactive Diluent in High-Viscosity Resin Systems
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethacrylate (TEGDMA) is a widely utilized difunctional methacrylic monomer that serves as a crucial reactive diluent in high-viscosity resin systems, particularly in dental and biomedical applications.[1][2] Its primary function is to reduce the viscosity of highly viscous base monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (BisGMA), to improve handling characteristics and facilitate the incorporation of fillers.[2][3] Beyond viscosity modification, TEGDMA actively participates in the polymerization reaction, forming a cross-linked polymer network that significantly influences the final mechanical properties and biocompatibility of the cured material.[1][4]
These notes provide a comprehensive overview of TEGDMA's application, summarizing its effects on key resin properties and detailing standardized protocols for evaluation.
Data Presentation: Effects of TEGDMA on Resin Properties
The concentration of TEGDMA in a resin formulation is a critical factor that dictates a trade-off between desirable handling characteristics, mechanical strength, and biocompatibility.
Viscosity Reduction
TEGDMA's low intrinsic viscosity effectively reduces the overall viscosity of monomer mixtures, enhancing flow and adaptability.[5][6] The addition of even small amounts can lead to a significant decrease in the viscosity of the uncured resin paste.
Table 1: Effect of TEGDMA Concentration on Resin Viscosity
| Base Resin System | TEGDMA Concentration (wt.%) | Complex Viscosity (Pa·s) | Reference |
|---|---|---|---|
| BisGMA/SiO₂ | 0 (Control) | 393.84 ± 21.65 | [5] |
| BisGMA/SiO₂ | 2.5 (as P-TEGDMA*) | 152.84 ± 23.94 | [5] |
| BisGMA/SiO₂ | 5.0 (as P-TEGDMA*) | 79.96 ± 11.75 | [5] |
| BisGMA/SiO₂ | 10.0 (as P-TEGDMA*) | 3358 ± 58.56 | [5] |
*P-TEGDMA refers to pre-polymerized TEGDMA used as a co-filler.
Mechanical Properties
As a crosslinking agent, TEGDMA influences the degree of conversion and the mechanical integrity of the final polymer network.[1] Generally, increasing the concentration of this diluent monomer enhances molecular mobility, leading to a higher degree of conversion and potentially improved mechanical properties up to an optimal concentration.[4]
Table 2: Effect of TEGDMA Concentration on Mechanical Properties
| Base Resin System | BisGMA:TEGDMA Ratio | Degree of Conversion (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Reference |
|---|---|---|---|---|---|
| BisGMA/TEGDMA | 7:3 | Lower | Lower | Lower | [4] |
| BisGMA/TEGDMA | 1:1 | 85% (Highest) | Higher | Higher |[4] |
Note: Higher TEGDMA content can also increase polymerization shrinkage and water sorption, which may negatively affect long-term durability.[5]
Biocompatibility and Cytotoxicity
Incomplete polymerization can lead to the elution of unreacted TEGDMA monomers, which may exert cytotoxic effects on surrounding tissues.[7] This toxicity is generally dose-dependent and can induce cellular stress and apoptosis.[8][9]
Table 3: Cytotoxic Effects of Leached TEGDMA Monomer
| Cell Type | TEGDMA Concentration | Effect | Assay | Reference |
|---|---|---|---|---|
| Human Peripheral Blood Mononuclear Cells | 2.5–10 mM | 26–93% decrease in mitochondrial activity | MTT | [7] |
| Human Dental Pulp Cells | 1.5 mM / 3 mM | Significant reduction in viability after 24h | WST-1 | [7] |
| THP-1 Monocytes | 4 mM | Peak apoptotic effect | Not Specified | [8] |
| THP-1 Monocytes | 8 mM | Severe toxicity | Not Specified | [8] |
| Human Melanocytes | > 1 mM | Diminished metabolic activity and membrane damage | MTS |[10] |
Experimental Protocols
Standardized testing is crucial for the accurate evaluation of resin systems containing TEGDMA. The following are detailed protocols for key experiments.
Protocol 1: Viscosity Measurement
This protocol describes the determination of complex viscosity using a rotational rheometer, a standard method for characterizing the flow properties of resin composites.[11][12]
Objective: To measure the complex viscosity (η*) of uncured resin paste as a function of TEGDMA concentration.
Apparatus:
-
Rotational rheometer (e.g., Physica MCR 301 or similar) with a plate-plate geometry (e.g., 25 mm diameter).[11][12]
-
Temperature-controlled chamber (Peltier system).
-
Spatula for sample application.
Procedure:
-
Instrument Setup:
-
Sample Loading:
-
Place a sufficient amount of the experimental resin paste onto the center of the lower plate.
-
Lower the upper plate to the set gap distance, ensuring the resin completely fills the gap.
-
Carefully remove any excess material from the circumference of the plates to avoid measurement artifacts.[12]
-
-
Measurement:
-
Perform an oscillatory shear test at a constant frequency (e.g., 1 Hz) and within the linear viscoelastic region (LVER) of the material.
-
Record the complex viscosity (η*) value provided by the rheometer software.
-
-
Replication:
-
Repeat the measurement for a minimum of three samples per experimental group (n=3) to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the complex viscosity for each resin formulation.
-
Analyze data using one-way ANOVA to determine statistical significance between groups.
-
Protocol 2: Flexural Strength (Three-Point Bending Test)
This protocol follows the ISO 4049 standard for determining the flexural strength of polymer-based restorative materials.[13][14]
Objective: To evaluate the flexural strength and modulus of the cured resin composite.
Apparatus:
-
Rectangular stainless steel mold (25 mm x 2 mm x 2 mm).[14][15]
-
Glass slides and transparent Mylar strips.
-
Dental light-curing unit (light intensity > 450 mW/cm²).[15]
-
Universal testing machine with a three-point bending fixture (20 mm span).[13][14]
-
Digital calipers.
Procedure:
-
Specimen Preparation:
-
Place a Mylar strip on a glass slide and position the mold on top.
-
Fill the mold with the uncured resin paste, taking care to avoid voids.
-
Place a second Mylar strip and glass slide on top and apply gentle pressure to extrude excess material.
-
Remove the top glass slide.
-
-
Polymerization:
-
Light-cure the specimen according to the manufacturer's instructions. For a 25 mm specimen, cure in three overlapping sections for 20 seconds each on both the top and bottom surfaces.[15]
-
-
Specimen Finishing and Storage:
-
Carefully remove the cured bar-shaped specimen from the mold.
-
Use fine-grit sandpaper to remove any flash.
-
Measure the dimensions (width and height) at three points along the specimen length using digital calipers and average the values.
-
Store the specimens in distilled water at 37 °C for 24 hours before testing.[15]
-
-
Mechanical Testing:
-
Data Calculation:
-
Record the maximum load (F) at fracture in Newtons (N).
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3FL / 2bh² where:
-
F = Maximum load (N)
-
L = Span between supports (20 mm)
-
b = Specimen width (mm)
-
h = Specimen height (mm)
-
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a colorimetric assay to assess cell metabolic activity as an indicator of cell viability after exposure to resin eluates.[16][17]
Objective: To determine the cytotoxicity of leachable components (including TEGDMA) from the cured resin.
Materials:
-
Cell line (e.g., human gingival fibroblasts, THP-1 monocytes).[8][18]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO).[17]
-
Microplate reader (spectrophotometer).
Procedure:
-
Preparation of Eluates:
-
Prepare disc-shaped specimens of the cured resin.
-
Immerse the discs in cell culture medium (e.g., at a surface area-to-volume ratio of 3 cm²/mL) and incubate for 24 hours at 37 °C to create the material eluate.[17]
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
-
Cell Exposure:
-
MTT Assay:
-
After the exposure period, remove the eluate-containing medium.
-
Add 50 µL of serum-free medium and 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[16]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control group (untreated cells).
-
% Viability = (Absorbance_Sample / Absorbance_Control) x 100
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for evaluating TEGDMA as a reactive diluent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Evaluation of highly reactive mono-(meth)acrylates as reactive diluents for BisGMA-based dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinaoral.com [medicinaoral.com]
- 9. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. addent.com [addent.com]
- 12. Viscosity and stickiness of dental resin composites at elevated temperatures | Pocket Dentistry [pocketdentistry.com]
- 13. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Cell Culture Studies on TEGDMA-Induced Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a common monomer in dental composite resins. Due to incomplete polymerization, TEGDMA can leach from these materials and come into contact with surrounding tissues, such as the dental pulp and gingiva.[1][2] Numerous in vitro studies have demonstrated that TEGDMA can exert cytotoxic effects on various cell types, including pulp cells, fibroblasts, and immune cells.[2][3][4][5][6] Understanding the mechanisms of TEGDMA-induced cytotoxicity is crucial for developing more biocompatible dental materials.
These application notes provide an overview of the cytotoxic effects of TEGDMA and detailed protocols for key cell culture-based assays to assess its toxicity. The information is intended to guide researchers in designing and conducting experiments to evaluate the biocompatibility of dental materials containing TEGDMA.
Key Mechanisms of TEGDMA-Induced Cytotoxicity
TEGDMA has been shown to induce cytotoxicity through several mechanisms, primarily:
-
Induction of Apoptosis and Necrosis: TEGDMA triggers both caspase-dependent and -independent apoptotic pathways in a concentration- and time-dependent manner.[3][5] At higher concentrations, it can also lead to necrosis.[4][7]
-
Oxidative Stress: A key mechanism of TEGDMA-induced apoptosis is the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[8] This is often associated with mitochondrial dysfunction and depletion of intracellular glutathione (B108866) (GSH).[9]
-
Inflammatory Response: TEGDMA can modulate the production of various pro-inflammatory and anti-inflammatory cytokines in immune cells, suggesting it can trigger an inflammatory response.[1]
-
Cell Cycle Arrest: The resin monomer has been shown to cause cell cycle arrest, particularly in the G1 phase, in response to DNA damage.[10]
Data Presentation: Summary of TEGDMA Cytotoxicity
The following tables summarize quantitative data from various studies on the cytotoxic effects of TEGDMA on different cell lines.
Table 1: Dose-Dependent Cytotoxicity of TEGDMA
| Cell Type | Assay | TEGDMA Concentration | Incubation Time | Observed Effect | Reference |
| Human Pulp Cells | WST-1 | 0.75, 1.5, 3 mM | 5 days | Concentration- and time-dependent decrease in cell viability.[3] | [3] |
| Human Pulp Fibroblasts | Cytotoxicity Assay | 0.50 mM and higher | Not Specified | Significant cytotoxicity.[11] | [11] |
| THP-1 Monocytes | Light Microscopy | 0.5, 1, 2, 4, 8 mM | 48 hours | Dose-dependent decrease in viable cells; inhibition of proliferation at 4 and 8 mM.[2][4] | [2][4] |
| Murine Macrophages (RAW264.7) | Not Specified | Not Specified | Not Specified | Concentration- and time-dependent cytotoxicity.[5] | [5] |
| Human Melanocytes | LDH Assay | 2 mM | 72 hours | Significant increase in LDH leakage.[12] | [12] |
| Human Melanocytes | MTS Assay | > 1 mM | 72 hours | Significant damage to cell membranes.[12] | [12] |
| Cementoblasts (OCCM.30) | MTT Assay | ≥1 mM | 24 hours | Significant inhibition of cell viability in a dose-dependent manner.[13] | [13] |
Table 2: Induction of Apoptosis and Necrosis by TEGDMA
| Cell Type | Assay | TEGDMA Concentration | Incubation Time | Observed Effect | Reference |
| Human Pulp Cells | Western Blot | 0.1, 0.2, 0.75, 1.5, 3 mM | 24 hours | Activation of caspase-8, -9, -3, and -12; increased AIF production.[3] | [3] |
| THP-1 Monocytes | Light Microscopy | 0.5, 1, 2, 4, 8 mM | 48 hours | Apoptotic effect at all concentrations; maximum apoptosis at 4 mM.[4] | [4] |
| Murine Macrophages (RAW264.7) | Flow Cytometry, DNA Ladder | Not Specified | Not Specified | Increase in sub-G0/G1 phase and DNA ladder formation.[5] | [5] |
| Cementoblasts (OCCM.30) | Flow Cytometry | 1, 2, 4 mM | 24 hours | Dose-dependent increase in sub-G1 population, early and late apoptotic cells.[13] | [13] |
| Human Pulp Fibroblasts | Apoptosis Array | 0.25 mM | 24 hours | Increased levels of pro-apoptotic proteins (Bid, Bim, Caspase 3, Caspase 8, Cytochrome c).[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess TEGDMA-induced cytotoxicity.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Expose cells to various concentrations of TEGDMA (e.g., 0.1 to 10 mM) for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control group.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) LDH Assay (Lactate Dehydrogenase)
-
Principle: This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. It is a marker of cytotoxicity and necrosis.[12]
-
Protocol:
-
Seed cells and treat with TEGDMA as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in 6-well plates and treat with TEGDMA.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
b) Caspase Activity Assay
-
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter.
-
Protocol (General):
-
Lyse TEGDMA-treated and control cells using the provided lysis buffer.
-
Incubate the cell lysate with the caspase substrate in a 96-well plate.
-
After incubation, measure the absorbance or fluorescence using a microplate reader.
-
The signal is proportional to the caspase activity in the sample.
-
Oxidative Stress Assays
a) Intracellular ROS Measurement (DCFH-DA Assay)
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with TEGDMA for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Western Blotting for Protein Expression
-
Principle: This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
-
Protocol:
-
Lyse TEGDMA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., caspase-3, Bcl-2, Bax, JNK, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in TEGDMA-Induced Cytotoxicity
General Experimental Workflow for Assessing TEGDMA Cytotoxicity
References
- 1. This compound: adjuvant properties and effect on cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of TEGDMA on THP-1 cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinaoral.com [medicinaoral.com]
- 5. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (TEGDMA) on the odontoclastic differentiation ability of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Influence of TEGDMA on the mammalian cell cycle in comparison with chemotherapeutic agents | Pocket Dentistry [pocketdentistry.com]
- 11. This compound induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Fabricating TEGDMA-Containing Scaffolds for 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication and utilization of triethylene glycol dimethacrylate (TEGDMA)-containing scaffolds for three-dimensional (3D) cell culture models. These scaffolds offer a versatile platform for mimicking the in vivo microenvironment, enabling more physiologically relevant studies in tissue engineering, drug discovery, and fundamental cell biology.
Introduction
Three-dimensional cell culture systems are increasingly recognized for their ability to bridge the gap between traditional 2D culture and complex in vivo environments. TEGDMA, a biocompatible and photocurable monomer, is a valuable component in the fabrication of hydrogel scaffolds for 3D cell culture. Its inclusion allows for the tuning of mechanical properties and degradation kinetics, providing a customizable matrix for various cell types and applications. This document outlines protocols for scaffold fabrication via photopolymerization and the subsequent procedures for cell seeding, culture, and analysis.
Data Summary of TEGDMA-Containing Scaffolds
The physical and mechanical properties of TEGDMA-containing scaffolds can be tailored by adjusting the composition of the prepolymer solution and the fabrication parameters. Below is a summary of typical quantitative data for TEGDMA-based scaffolds, often synthesized in combination with other polymers like polyethylene (B3416737) glycol diacrylate (PEGDA).
| Property | Typical Value Range | Key Influencing Factors |
| Porosity (%) | 70 - 90% | Porogen (e.g., salt, sugar) concentration and particle size. |
| Pore Size (μm) | 50 - 300 µm | Porogen particle size, polymer concentration. |
| Swelling Ratio | 5 - 20 | TEGDMA concentration, crosslinking density, co-monomer type. |
| Compressive Modulus (kPa) | 10 - 500 kPa | TEGDMA/co-monomer ratio, polymer concentration, crosslinking density. |
| Degradation Time | Days to Months | Crosslinker type (hydrolytically or enzymatically degradable), crosslinking density. |
Experimental Protocols
Fabrication of TEGDMA-Containing Scaffolds by Photopolymerization
This protocol describes the fabrication of porous TEGDMA-containing hydrogel scaffolds using a salt-leaching technique combined with UV photopolymerization.
Materials:
-
This compound (TEGDMA)
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
2-hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator, e.g., Irgacure 1173)
-
Phosphate-buffered saline (PBS), sterile
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 100-200 µm)
-
Molds (e.g., PDMS molds of desired shape and size)
-
UV light source (365 nm)
Procedure:
-
Prepare the Prepolymer Solution:
-
In a sterile, light-protected container, prepare the prepolymer solution by mixing TEGDMA and PEGDA at the desired volume ratio (e.g., 30:70 v/v TEGDMA:PEGDA).
-
Add the photoinitiator to the monomer mixture at a concentration of 1% (v/v).
-
Vortex the solution until the photoinitiator is completely dissolved.
-
Sterilize the prepolymer solution by filtering through a 0.22 µm syringe filter.
-
-
Incorporate Porogen:
-
Weigh the desired amount of sieved NaCl particles to achieve the target porosity. A common starting point is a 4:1 salt-to-polymer mass ratio.
-
Thoroughly mix the NaCl particles with the prepolymer solution to form a homogenous paste.
-
-
Molding and Photopolymerization:
-
Carefully pack the polymer/salt paste into the sterile molds, ensuring no air bubbles are trapped.
-
Place the molds under a UV lamp (365 nm) and expose for a duration determined by the light intensity and desired crosslinking density (typically 5-15 minutes).
-
-
Salt Leaching and Sterilization:
-
Carefully remove the crosslinked scaffolds from the molds.
-
Immerse the scaffolds in a large volume of sterile deionized water or PBS to leach out the NaCl.
-
Change the water/PBS every 4-6 hours for 2-3 days to ensure complete salt removal.
-
Sterilize the scaffolds by immersing them in 70% ethanol (B145695) for 30 minutes, followed by three washes with sterile PBS.
-
Store the sterile scaffolds in PBS at 4°C until use.
-
Figure 1: Workflow for TEGDMA-containing scaffold fabrication.
Cell Seeding and Culture in TEGDMA Scaffolds
This protocol describes a static seeding method for populating the fabricated scaffolds with cells.
Materials:
-
Sterile TEGDMA-containing scaffolds
-
Cell suspension of desired cell type (e.g., fibroblasts, mesenchymal stem cells)
-
Complete cell culture medium
-
Sterile multi-well culture plates
Procedure:
-
Scaffold Preparation:
-
Using sterile forceps, place one scaffold into each well of a multi-well culture plate.
-
Aspirate the storage PBS and pre-incubate the scaffolds in complete cell culture medium for at least 2 hours at 37°C and 5% CO₂ to allow for protein adsorption and to equilibrate the scaffold.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Aspirate the pre-incubation medium from the scaffolds.
-
Carefully and slowly pipette the cell suspension directly onto the top of each scaffold. The volume should be sufficient to cover the scaffold surface (typically 50-100 µL for a 6 mm diameter scaffold).
-
Allow the cells to adhere for 2-4 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Culture:
-
After the initial adhesion period, gently add pre-warmed complete cell culture medium to each well to fully immerse the scaffolds.
-
Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.
-
Figure 2: Workflow for cell seeding and culture in TEGDMA scaffolds.
Assessment of Cell Viability and Proliferation
3.3.1. Live/Dead Staining
This protocol allows for the visualization of live and dead cells within the 3D scaffold.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
PBS
-
Confocal microscope
Procedure:
-
Prepare a working solution of Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.
-
Wash the cell-seeded scaffolds twice with sterile PBS.
-
Incubate the scaffolds in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the scaffolds again with PBS.
-
Visualize the stained cells within the scaffold using a confocal microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.
3.3.2. MTT Assay for Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol (B130326)
-
Microplate reader
Procedure:
-
Transfer the cell-seeded scaffolds to a new multi-well plate.
-
Add complete medium and MTT solution (at a final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Signaling Pathways Influenced by TEGDMA
Residual TEGDMA monomer that may leach from the scaffold can influence cellular behavior by modulating specific signaling pathways. Understanding these interactions is crucial for interpreting experimental results and optimizing scaffold design.
MAPK Signaling Pathway
Leached TEGDMA has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis. Specifically, the JNK, p38, and ERK branches of the MAPK pathway can be affected.
Figure 3: TEGDMA-induced activation of the MAPK signaling pathway.
Caspase-Mediated Apoptosis Pathway
Exposure to TEGDMA can induce apoptosis, or programmed cell death, through the activation of a cascade of enzymes called caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways can be initiated, converging on the activation of executioner caspases.
Figure 4: TEGDMA-induced caspase-mediated apoptosis pathway.
Conclusion
TEGDMA-containing scaffolds provide a robust and adaptable platform for creating 3D cell culture models. By following the detailed protocols outlined in this document, researchers can fabricate scaffolds with tunable properties and effectively culture and analyze various cell types. A thorough understanding of the potential influence of residual TEGDMA on cellular signaling pathways is essential for the accurate interpretation of experimental outcomes and the continued development of more sophisticated and physiologically relevant in vitro models for tissue engineering and drug development.
Application Notes and Protocols: Triethylene Glycol Dimethacrylate in Polymer Monolith Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a widely utilized crosslinking agent in the synthesis of polymer monoliths. Its chemical structure, featuring two methacrylate (B99206) groups connected by a flexible triethylene glycol chain, imparts unique properties to the resulting porous polymer network. These characteristics make TEGDMA-based monoliths highly suitable for a variety of applications in research and drug development, particularly in chromatographic separations and solid-phase extraction (SPE).
The porous structure of these monoliths, which consists of a continuous, rigid polymeric skeleton with interconnected pores, allows for rapid mass transfer and low back pressure, even at high flow rates.[1] The properties of the monolith, such as pore size, surface area, and selectivity, can be precisely tailored by adjusting the synthesis conditions, including the concentration of TEGDMA, the type of functional monomer, and the composition of the porogenic solvent.[1]
These application notes provide an overview of the synthesis of TEGDMA-based polymer monoliths, detailed experimental protocols, and specific applications relevant to the pharmaceutical and drug development fields.
Data Presentation: Influence of Synthesis Parameters on Monolith Properties
| Monomer System | Crosslinker Concentration (wt%) | Porogen System | Average Pore Size (µm) | Surface Area (m²/g) | Key Observations |
| Diethylene Glycol Dimethacrylate | Not specified | Methanol (B129727) | 3.54 | 1.7 | The use of a single alcohol porogen results in a mesoporous structure. |
| Oligocarbonate Dimethacrylate | Not specified | 1-Butanol (30 wt%) | 0.255 | 18.8 | Increasing porogen concentration generally leads to larger pore sizes.[2][3] |
| Oligocarbonate Dimethacrylate | Not specified | 1-Butanol (50 wt%) | 0.980 | 15.9 | At higher porogen concentrations, the surface area may decrease as the pore volume increases.[2][3] |
| Glycidyl Methacrylate / Ethylene Dimethacrylate | 16% | Cyclohexanol / 1-Dodecanol | Not specified | < 50 | A common formulation for generating monoliths with broad applicability.[4] |
| Bis-GMA / TEGDMA | 40 mol% | Not applicable (dental resin) | Decreased free volume | Not applicable | Increasing TEGDMA concentration up to a certain point can decrease the free volume in the polymer network.[5] |
Note: The data presented are illustrative and sourced from various studies on related dimethacrylate monoliths. Direct comparison should be made with caution due to differences in monomer systems and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Poly(glycidyl methacrylate-co-triethylene glycol dimethacrylate) Monolithic Column for Chromatography
This protocol describes the preparation of a rigid, porous polymer monolith within a fused-silica capillary, suitable for use as a chromatographic stationary phase. This type of monolith can be further functionalized for specific applications.
Materials:
-
Glycidyl methacrylate (GMA), functional monomer
-
This compound (TEGDMA), crosslinker
-
Azobisisobutyronitrile (AIBN), radical initiator
-
Cyclohexanol, porogen
-
1-Dodecanol, porogen
-
3-(Trimethoxysilyl)propyl methacrylate, for capillary surface modification
-
Fused-silica capillary (e.g., 100 µm inner diameter)
-
Nitrogen gas
-
Sonicator
-
Water bath or oven
Procedure:
-
Capillary Pre-treatment (Vinylation):
-
To ensure covalent attachment of the monolith to the capillary wall, the inner surface is first vinylized.
-
Flush the capillary with a solution of 3-(trimethoxysilyl)propyl methacrylate. The specific concentration and solvent for this step can vary, but a common approach is to use a solution in a volatile organic solvent like acetone.
-
Allow the vinylation reaction to proceed for a specified time (e.g., 24 hours) at a controlled temperature, then rinse the capillary with the solvent and dry it with a stream of nitrogen.
-
-
Preparation of the Polymerization Mixture:
-
In a clean vial, prepare the polymerization mixture with the following composition (example ratios):
-
Glycidyl methacrylate (GMA): 24 wt%
-
This compound (TEGDMA): 16 wt%
-
Cyclohexanol: 30 wt%
-
1-Dodecanol: 30 wt%
-
-
Add the radical initiator, AIBN, at a concentration of 1 wt% with respect to the total monomer weight (GMA + TEGDMA).
-
Homogenize the mixture by sonication for at least 15 minutes.
-
De-gas the solution by purging with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Fill the pre-treated fused-silica capillary with the polymerization mixture.
-
Seal both ends of the capillary securely.
-
Immerse the sealed capillary in a water bath or place it in an oven at a constant temperature (e.g., 60°C) for 24 hours to allow for thermal polymerization.
-
-
Post-Polymerization Washing:
-
After polymerization is complete, carefully open the ends of the capillary.
-
Connect the capillary to a pump (e.g., an HPLC pump) and flush the monolith with a suitable solvent, such as methanol or acetonitrile, at a low flow rate to remove the porogens and any unreacted monomers.
-
-
Characterization (Optional but Recommended):
-
The morphology of the monolith can be examined using scanning electron microscopy (SEM).
-
The porous properties, such as surface area and pore size distribution, can be determined by nitrogen adsorption-desorption analysis (BET method).
-
Protocol 2: Solid-Phase Extraction (SPE) of Basic Drugs from Human Serum using a Methacrylate-Based Monolith
This protocol provides a general procedure for the application of a TEGDMA-containing monolith for the extraction of basic drugs from a complex biological matrix like human serum, prior to analysis by High-Performance Liquid Chromatography (HPLC).[6]
Materials:
-
Monolithic SPE cartridge (prepared as in Protocol 1 or a similar method, often based on methacrylic acid and a dimethacrylate crosslinker).
-
Human serum sample.
-
Methanol (for conditioning and elution).
-
Deionized water (for washing).
-
HPLC system with a suitable detector (e.g., UV or MS).
-
Centrifuge.
Procedure:
-
Sample Pre-treatment:
-
Thaw the human serum sample to room temperature.
-
To precipitate proteins, add a suitable organic solvent (e.g., acetonitrile) to the serum in a 3:1 (v/v) ratio.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the monolithic cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated serum supernatant onto the conditioned monolithic cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove any unbound, interfering substances.
-
-
Elution:
-
Elute the retained basic drugs from the monolith using 1 mL of methanol. The elution solvent can be optimized for the specific analytes of interest and may include additives like a small percentage of acid to facilitate the elution of basic compounds.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase to be used for HPLC analysis.
-
Inject the reconstituted sample into the HPLC system for separation and quantification.
-
Visualizations
Synthesis Workflow for a TEGDMA-Based Polymer Monolith
Caption: Workflow for the synthesis of a TEGDMA-based polymer monolith.
Logical Relationships in Monolith Property Control
References
- 1. Macroporous Monolithic Polymers: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porogen Concentration Effect on the Pore Structure and Properties Evolution of Polymer Monolith Based on Oligocarbonate Dimethacrylate OCM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation of porous polymer monoliths featuring enhanced surface coverage with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of dimethacrylate polymeric networks: a study of the crosslinked structure formed by monomers used in dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies to Reduce Polymerization Shrinkage of TEGDMA-Containing Composites
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the polymerization shrinkage of triethylene glycol dimethacrylate (TEGDMA)-containing composites.
Frequently Asked Questions (FAQs)
Q1: What is polymerization shrinkage and why is it a significant problem in TEGDMA-based composites?
A1: Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules (like TEGDMA) convert into a polymer network.[1] During this process, the individual molecules, which are initially separated by van der Waals forces, become joined by shorter, stronger covalent bonds, causing the overall volume to decrease.[2] This shrinkage is a primary cause of failure in composite restorations as it generates stress at the interface between the composite and the surrounding structure (e.g., tooth enamel).[3] This stress can lead to a host of problems, including marginal gaps, microleakage, secondary caries, post-operative sensitivity, and even fractures in the restorative material.[3][4] TEGDMA, a common diluent monomer used to reduce the viscosity of base monomers like Bis-GMA, has a particularly high volumetric shrinkage (approximately 12.5% to 15%), which contributes significantly to the overall shrinkage of the composite formulation.[5][6]
Q2: What are the primary strategies to reduce polymerization shrinkage in experimental composites?
A2: There are three main approaches to mitigate polymerization shrinkage and its associated stress:
-
Chemical Modification of the Resin Matrix: This involves developing and substituting new monomers that inherently shrink less than traditional dimethacrylates like TEGDMA.[7] Examples include using high molecular weight monomers, ring-opening monomers like siloranes, or incorporating thiol-ene systems.[2][8][9]
-
Formulation and Filler Modification: This strategy focuses on altering the composition of the composite. The most common method is to increase the inorganic filler content, which reduces the relative volume of the polymerizable resin matrix.[10][11] Using pre-polymerized fillers or specialized nanogels also serves to decrease the shrinkable volume.[9][12]
-
Modification of the Polymerization Process: This involves altering the light-curing protocol to slow down the polymerization reaction.[11] Techniques like "soft-start" or "pulse-delay" curing give the polymer network more time to relax and relieve stress before it becomes rigid (vitrifies).[2][9]
Q3: How does replacing TEGDMA with alternative monomers reduce shrinkage?
A3: Replacing TEGDMA works by altering the chemistry of polymerization to be more volume-efficient. Key examples include:
-
Silorane-Based Monomers: Unlike the free-radical polymerization of methacrylates, siloranes polymerize through a cationic ring-opening mechanism. As the silorane rings open to form a polymer chain, there is a degree of volumetric expansion that partially counteracts the shrinkage from bond formation, resulting in net volumetric shrinkage of less than 1%.[2][12]
-
High Molecular Weight Monomers: Larger monomers, such as urethane (B1682113) dimethacrylate (UDMA) or dimer acid-derivatives, have a lower concentration of reactive double bonds per unit volume compared to smaller monomers like TEGDMA.[7][9] Fewer bonds being formed during polymerization translates directly to lower overall volumetric shrinkage.[5]
-
Thiol-Ene Systems: These systems polymerize via a step-growth mechanism, which delays the "gel point" (the point at which the material can no longer flow).[7] This prolonged flowable state allows for significant stress relaxation before the material solidifies, reducing the final stress even if the total volumetric shrinkage is similar.[2][9]
Q4: What is the role of fillers in controlling polymerization shrinkage?
A4: Fillers are inert particles that do not participate in the polymerization reaction. Their primary role in reducing shrinkage is displacement. By increasing the volume fraction of fillers, the volume of the organic resin matrix is proportionally decreased.[10][13] Since only the resin matrix shrinks, a composite with a higher filler load will exhibit lower overall volumetric shrinkage.[10] For instance, while a pure Bis-GMA/TEGDMA resin system can shrink by over 5%, a dental composite containing 70-80% filler by weight may only shrink by 2-3%.[10] Additionally, the incorporation of pre-polymerized organic fillers can further reduce shrinkage by replacing a portion of the reactive monomer with already-cured polymer.[1][12]
Q5: Is there a trade-off between reducing polymerization shrinkage and maintaining good mechanical properties?
A5: Yes, a trade-off often exists. For example, reducing the concentration of the cross-linking diluent TEGDMA or introducing flexible, high molecular weight monomers can sometimes lead to a lower cross-linking density in the final polymer.[5] This may result in reduced flexural strength and modulus. Similarly, while certain chain transfer agents like allyl sulfides can dramatically reduce shrinkage stress (over 96% reduction reported), they have also been shown to lower the composite's flexural strength.[5] Therefore, formulation development requires a careful balance to minimize shrinkage without unacceptably compromising the essential mechanical properties of the composite.
Troubleshooting Guide
Issue 1: My experimental composite shows significant marginal gaps and poor adaptation after curing.
-
Probable Cause: High polymerization shrinkage stress is causing the composite to pull away from the bonded surfaces. This is a classic consequence of uncompensated volumetric shrinkage.[3]
-
Solutions:
-
Implement an Incremental Filling Technique: Apply and cure the composite in thin layers of 1-2 mm. This reduces the effective volume of material shrinking at any one time and lowers the configuration factor (C-factor), thereby reducing stress.[4][10]
-
Modify Your Curing Protocol: Switch from a high-intensity, continuous cure to a "soft-start" or "ramped" cure.[11] Begin with a lower light intensity for the first 10-20 seconds before increasing to full intensity. This slows the reaction, delays the gel point, and allows for stress relaxation.[9][10]
-
Incorporate a Stress-Absorbing Liner: Apply a thin layer of a flowable composite or a resin-modified glass ionomer before placing the bulk of your experimental composite. These materials have a lower elastic modulus and can help absorb some of the shrinkage stress.[2][12]
-
Re-evaluate Resin Formulation: The concentration of TEGDMA may be too high. Consider partially or fully replacing TEGDMA with a higher molecular weight dimethacrylate or a low-shrinkage monomer system.[5][7]
-
Issue 2: The mechanical properties (e.g., flexural strength, modulus) of my low-shrinkage formulation are lower than the control.
-
Probable Cause: The strategy used to reduce shrinkage may have also reduced the cross-link density or overall integrity of the polymer network.
-
Solutions:
-
Optimize Filler Loading: Increasing the filler content can reinforce the material and improve its mechanical properties.[13] Ensure your fillers are properly silanated to ensure a strong bond with the resin matrix, which is critical for stress transfer.
-
Adjust Monomer Ratios: If you've incorporated a high molecular weight monomer, you may need to adjust its ratio with other comonomers. While reducing TEGDMA is good for shrinkage, a small amount may be necessary to achieve a high degree of conversion and adequate cross-linking.
-
Investigate Alternative Monomer Systems: Explore monomers that offer a better balance of low shrinkage and high strength. For example, certain thiol-norbornene systems have been shown to improve mechanical properties compared to earlier thiol-ene systems.[9]
-
Ensure Complete Polymerization: A low degree of conversion will result in poor mechanical properties. Verify that your photoinitiator system is effective and that your curing light's wavelength and intensity are appropriate for the material's depth.[2]
-
Issue 3: I am trying to measure polymerization shrinkage, but my results are highly variable.
-
Probable Cause: Inconsistent sample preparation, environmental factors, or measurement technique can all contribute to variability.
-
Solutions:
-
Standardize Sample Geometry: Ensure all samples have the exact same dimensions and volume. For methods like the bonded-disc technique, the thickness of the sample is critical.
-
Control Temperature: Polymerization kinetics are temperature-sensitive. Conduct all experiments in a temperature-controlled environment. Pre-heating composites, for example, can alter the reaction rate.[12]
-
Ensure Consistent Light Curing: The position of the curing light tip, its intensity, and the duration of exposure must be identical for every sample. Use a radiometer to verify the light's output before each experiment.[10]
-
Use a Reliable Measurement Method: The bonded-disc method is a common technique for measuring shrinkage strain.[14] For volumetric shrinkage, methods based on Archimedes' principle (density measurement before and after curing) or micro-CT analysis can provide accurate results.[15] Choose one method and use it consistently.
-
Quantitative Data Summary
Table 1: Comparison of Volumetric Shrinkage & Stress Reduction for Different Resin Matrix Strategies
| Strategy | Base System | Modification | Shrinkage/Stress Reduction | Reference(s) |
| Ring-Opening Monomer | Methacrylate-based | Replaced with Silorane-based monomer | Volumetric shrinkage reduced to < 1% | [2][12] |
| High MW Monomer | BisGMA/TEGDMA | Replaced BisGMA with PG6EMA | 18.4% reduction in polymerization stress | [8][16] |
| Diluent Replacement | BisGMA/TEGDMA | Replaced 20 wt.% TEGDMA with PPMAs | Significant reduction in volumetric shrinkage | [5] |
| Chain Transfer Agent | BisGMA/TEGDMA | Added RAFT agent (trithiocarbonate) | 65% reduction in polymerization stress | [11] |
| Chain Transfer Agent | Norbornene-methacrylate | Added Allyl sulfide (B99878) monomers | >96% reduction in polymerization stress | [5] |
| Nanogel Incorporation | TEGDMA resin | Added 40 wt.% reactive/non-reactive nanogels | 37-43% reduction in polymerization shrinkage | [9] |
Table 2: Effect of Filler Content and Curing Protocol on Polymerization Shrinkage
| Parameter | Condition 1 | Condition 2 | Effect | Reference(s) |
| Filler Content | Low filler volume | High filler volume | Increased filler content reduces the volume of shrinking resin, thus decreasing overall composite shrinkage. | [10][13] |
| Filler Type | Inorganic Fillers | Pre-polymerized Fillers | Incorporating pre-polymerized fillers decreases the volume fraction of the polymerizable resin, reducing shrinkage. | [1][2][12] |
| Curing Protocol | Continuous High Intensity | Soft-Start (Low then High Intensity) | Soft-start curing delays the gel point, allowing more time for stress relaxation and reducing final shrinkage stress. | [9][10][11] |
Experimental Protocols
Protocol 1: Measurement of Polymerization Shrinkage Strain (Bonded-Disc Method)
This method, based on the work of Watts and others, measures the linear shrinkage strain of a composite disc bonded to a rigid surface.
-
Materials & Equipment:
-
Experimental composite resin
-
Glass microscope slide
-
Cover slip (or a thin glass disc)
-
Linear Variable Differential Transformer (LVDT) or similar displacement sensor
-
Dental curing light with a fixed holder
-
Micrometer
-
Data acquisition system
-
-
Methodology:
-
Place a small, standardized volume (e.g., 10 µL) of the uncured composite onto the center of the glass slide.
-
Carefully place the cover slip onto the composite, pressing gently to create a thin, uniform disc of a specific thickness (e.g., 1 mm). Measure the exact thickness with a micrometer.
-
Position the LVDT so its probe rests on the center of the cover slip. Zero the instrument.
-
Position the curing light guide at a fixed, perpendicular distance from the sample.
-
Begin recording the displacement from the LVDT and simultaneously start the light-curing cycle for a predetermined time (e.g., 40 seconds).
-
The LVDT will measure the vertical displacement of the cover slip as the composite shrinks away from it. This displacement corresponds to the linear polymerization shrinkage.
-
Continue recording for several minutes post-cure to capture any dark polymerization.
-
Calculate the shrinkage strain (%) as: (Maximum Displacement / Initial Sample Thickness) * 100.
-
Repeat the measurement at least 3-5 times for statistical validity.[14]
-
Protocol 2: Implementation of a Soft-Start Curing Protocol
This protocol aims to reduce polymerization stress by modifying the light application.
-
Materials & Equipment:
-
Programmable dental curing light capable of intensity modulation.
-
Radiometer to verify light intensity.
-
Sample to be cured (e.g., composite in a mold).
-
-
Methodology:
-
Verify the output of the curing light using a radiometer at both the low and high intensity settings.
-
Program the curing light for a "soft-start" or "ramped" cycle. A typical protocol is:
-
Initial Phase: Low intensity (e.g., 150-200 mW/cm²) for 10 seconds.
-
Final Phase: High intensity (e.g., >1000 mW/cm²) for the remaining 20-30 seconds.
-
-
Position the light guide directly over and in close proximity to the composite surface.
-
Initiate the programmed curing cycle.
-
This method allows the polymerization to begin slowly, extending the pre-gel phase and giving the material time to flow and relieve internal stresses before the network becomes rigid.[9][11]
-
Visualizations
Caption: Workflow for developing and testing low-shrinkage composites.
Caption: Ring-Opening vs. Free-Radical polymerization mechanisms.
Caption: Logic of modified light-curing protocols for stress reduction.
References
- 1. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. Strategies to overcome polymerization shrinkage--materials and techniques. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addent.com [addent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Low-Shrink Composite Resins: A Review of Their History, Strategies for Managing Shrinkage, and Clinical Significance | Compendium of Continuing Education in Dentistry [cdeworld.com]
- 7. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 8. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Shrinkage Resin Matrices in Restorative Dentistry-Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 11. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alliedacademies.org [alliedacademies.org]
- 16. scielo.br [scielo.br]
Technical Support Center: Improving the Mechanical Properties of TEGDMA-Based Polymer Networks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA)-based polymer networks. The following sections address common issues encountered during experimentation and offer potential solutions based on established research.
Troubleshooting Guide
Issue 1: Low Flexural Strength and Modulus
Question: My TEGDMA-based polymer network exhibits low flexural strength and modulus. What are the potential causes and how can I improve these properties?
Answer: Low flexural strength and modulus in TEGDMA-based networks can stem from several factors, including an incomplete cure, suboptimal monomer composition, or inadequate reinforcement. Here are key areas to investigate:
-
Degree of Conversion (DC): An insufficient DC is a primary cause of poor mechanical properties. Ensure your photoinitiator system is optimized and that the light-curing protocol provides sufficient energy.[1][2] Consider post-cure thermal treatments, which have been shown to significantly increase the DC and subsequently improve mechanical properties.[3][4][5]
-
Monomer Ratio: The ratio of TEGDMA to other dimethacrylates like Bis-GMA or UDMA is critical. While TEGDMA reduces viscosity, a high concentration can sometimes lead to a less rigid network.[6][7] Experiment with different molar ratios; for instance, a 1:1 molar ratio of Bis-GMA to TEGDMA has been shown to yield higher mechanical properties compared to a 7:3 ratio.[3][8]
-
Filler Content: The incorporation of reinforcing fillers is a standard method to enhance mechanical properties. Increasing the weight percentage of fillers like silica (B1680970) (SiO2) generally leads to a higher flexural modulus.[3][9] However, ensure proper silanization of fillers to promote strong interfacial bonding with the polymer matrix.
-
Alternative Monomers: Consider replacing a portion of the TEGDMA with monomers that can enhance network rigidity and crosslink density, such as urethane (B1682113) dimethacrylate (UDMA).[10][11]
Issue 2: High Polymerization Shrinkage and Stress
Question: I am observing significant polymerization shrinkage and stress, leading to sample warping or debonding. How can I mitigate this?
Answer: Polymerization shrinkage is an inherent characteristic of dimethacrylate-based systems, including those with TEGDMA, which has a relatively high shrinkage value.[12] This shrinkage can generate considerable stress. Here are strategies to address this issue:
-
Modify Monomer System:
-
High Molecular Weight Monomers: Incorporate monomers with a higher molecular weight than TEGDMA. This reduces the concentration of reactive double bonds per unit volume, thereby lowering overall shrinkage.[13] Examples include ethoxylated methacrylates or Bis-EMA.[6]
-
Ring-Opening Polymerization: Utilize monomers that undergo ring-opening polymerization, such as siloranes. These systems exhibit significantly lower shrinkage compared to conventional free-radical polymerization of methacrylates.[13][14]
-
Addition-Fragmentation Chain Transfer (AFCT): Incorporate AFCT agents, like those containing allyl sulfide (B99878) groups, into the formulation. These agents can relieve stress during network formation.[15][16]
-
-
Incorporate Fillers: Increasing the filler content reduces the volume of the resin matrix, which is the component responsible for shrinkage.[12]
-
Control Curing Protocol:
-
Soft-Start or Ramped Curing: Begin the polymerization with a lower light intensity and gradually increase it. This delays the gel point, allowing for more stress relaxation in the pre-gel phase.[12]
-
-
Reduce TEGDMA Concentration: Decreasing the amount of TEGDMA, a low molecular weight diluent, can directly reduce shrinkage stress.[13]
Issue 3: Low Fracture Toughness
Question: My polymer networks are brittle and have low fracture toughness. What modifications can I make to improve their resistance to crack propagation?
Answer: Low fracture toughness indicates a material's inability to absorb energy before fracturing. To enhance this property in TEGDMA-based networks, consider the following approaches:
-
Incorporate Toughening Agents: The addition of liquid rubbers, such as methacrylate-terminated poly(butadiene-acrylonitrile-acrylic acid) terpolymers, can significantly improve fracture toughness.[17][18] These agents form a secondary phase that can dissipate energy from a propagating crack.
-
Fiber Reinforcement: Incorporating short glass fibers can act as crack arrestors and significantly enhance the fracture toughness of the composite material.[19]
-
Optimize Filler System: The size and morphology of filler particles can influence fracture toughness. For instance, the use of TiO2 nanoparticles has been shown to improve the fracture toughness of related dental materials.[9]
-
Modify the Resin Matrix:
-
Alternative Monomers: Utilizing higher molecular weight oligomers like dimer acid dimethacrylate or polyethylene (B3416737) glycol (PEG) extended UDMA in conjunction with TEGDMA can increase fracture toughness.[20]
-
Semi-Interpenetrating Polymer Network (IPN): Creating a semi-IPN structure, for example by incorporating linear polymers into the cross-linked network, can improve fracture toughness.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a photoinitiator in a TEGDMA-based resin system?
A1: For commonly used photoinitiator systems like camphorquinone (B77051) (CQ) with an amine co-initiator, a typical concentration range for CQ is between 0.25 wt% and 1.0 wt%.[21] Studies have shown that mechanical properties like hardness and compressive strength tend to plateau at CQ concentrations around 0.5 wt%.[1][21] However, the optimal concentration can depend on the specific co-monomers, fillers, and the light source being used. It is recommended to perform a concentration-dependent study for your specific system.[22][23]
Q2: How does the addition of fillers affect the degree of conversion?
A2: The effect of fillers on the degree of conversion (DC) can be complex. Generally, as filler content increases, the viscosity of the resin mixture also increases. This can restrict monomer mobility and potentially lower the final DC.[24] However, some studies have observed that even with a lower DC at very high filler loading (e.g., 70 wt%), the mechanical properties can still be superior due to the reinforcing effect of the fillers.[3][8] Light scattering by filler particles can also affect the penetration of the curing light, potentially leading to a lower DC in thicker samples.
Q3: Can I use thermal curing instead of photo-curing for TEGDMA resins?
A3: Yes, thermal polymerization is a viable method for curing TEGDMA-based resins and can lead to a higher degree of conversion compared to photopolymerization at room temperature.[25] Post-cure heat treatments are also a common strategy to enhance the properties of photocured TEGDMA networks by promoting further conversion of unreacted double bonds.[3][4][5]
Q4: What is the effect of water sorption on the mechanical properties of TEGDMA-based networks?
A4: TEGDMA contains hydrophilic ether groups, which can contribute to water sorption in the polymer network.[6][26] Water absorption can act as a plasticizer, reducing the glass transition temperature (Tg) and potentially lowering the flexural strength and modulus of the material over time.[17][26] This can also lead to debonding between fillers and the resin matrix, further degrading mechanical properties.[26]
Data Presentation
Table 1: Effect of Bis-GMA:TEGDMA Molar Ratio and Filler Content on Mechanical Properties
| Bis-GMA:TEGDMA Molar Ratio | Filler Content (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Fracture Toughness (MPa·m¹/²) | Degree of Conversion (%) |
| 7:3 | 30 | ~55 | ~2.5 | ~1.1 | ~65 |
| 7:3 | 50 | ~70 | ~4.0 | ~1.3 | ~62 |
| 7:3 | 70 | ~85 | ~7.0 | ~1.5 | ~58 |
| 1:1 | 30 | ~75 | ~3.5 | ~1.3 | ~70 |
| 1:1 | 50 | ~90 | ~5.5 | ~1.5 | ~68 |
| 1:1 | 70 | ~110 | ~9.0 | ~1.8 | ~65 |
Data compiled and synthesized from trends reported in referenced literature.[3][8]
Table 2: Effect of Post-Cure Thermal Treatment on Mechanical Properties
| Material | Treatment | Flexural Strength (MPa) | Elastic Modulus (GPa) | Degree of Conversion (%) |
| Composite (1:1 Bis-GMA:TEGDMA, 70% filler) | No Treatment | ~110 | ~9.0 | ~65 |
| Composite (1:1 Bis-GMA:TEGDMA, 70% filler) | 170°C for 10 min | ~130 | ~11.0 | ~75 |
Data represents typical improvements as reported in the literature.[3][5]
Table 3: Influence of Photoinitiator (TPO) Concentration on Mechanical Properties of a UDMA/TEGDMA Resin
| TPO Conc. (wt%) | Post-Cure Time (min) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Degree of Conversion (%) |
| 1 | 10 | ~85 | ~1.8 | ~75 |
| 1 | 30 | ~95 | ~2.0 | ~78 |
| 2 | 10 | ~90 | ~1.9 | ~72 |
| 2 | 30 | ~100 | ~2.1 | ~76 |
| 3 | 10 | ~115 | ~2.5 | ~77 |
| 3 | 30 | ~110 | ~2.4 | ~79 |
Data adapted from trends observed for a UDMA/TEGDMA system.[22][23]
Experimental Protocols
1. Flexural Strength and Modulus Testing (Three-Point Bending Test)
-
Specimen Preparation: Prepare rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by curing the resin in a mold.
-
Post-Cure Conditioning: After curing and any post-cure treatments, store the specimens in distilled water at 37°C for 24 hours.[4]
-
Testing Procedure:
-
Measure the dimensions of each specimen accurately.
-
Place the specimen on a three-point bending test fixture with a specified span length (e.g., 20 mm).
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) using a universal testing machine.
-
Record the load-deflection curve until the specimen fractures.
-
-
Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the span length, b is the specimen width, and d is the specimen thickness.
-
Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
-
2. Fracture Toughness Testing (Single-Edge Notched Beam - SENB)
-
Specimen Preparation: Prepare rectangular specimens similar to those for flexural strength testing.
-
Notch Creation: Create a sharp, straight-through notch at the midpoint of the specimen's length, typically with a depth-to-width ratio (a/W) of around 0.5.
-
Testing Procedure:
-
Measure the specimen dimensions and the notch depth accurately.
-
Conduct a three-point bending test as described above.
-
-
Calculation:
3. Degree of Conversion (DC) Measurement (FTIR Spectroscopy)
-
Methodology: Fourier Transform Infrared (FTIR) spectroscopy is used to measure the decrease in the concentration of methacrylate (B99206) C=C bonds during polymerization.
-
Procedure:
-
Record the FTIR spectrum of the uncured resin mixture. Identify the absorbance peak for the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹ from Bis-GMA).
-
Cure the resin sample.
-
Record the FTIR spectrum of the cured polymer.
-
-
Calculation:
-
The DC is calculated using the following formula: DC (%) = [1 - ( (Peak height of aliphatic C=C) / (Peak height of aromatic C=C) )_cured / ( (Peak height of aliphatic C=C) / (Peak height of aromatic C=C) )_uncured ] * 100
-
Visualizations
Caption: Workflow for formulating and testing TEGDMA-based polymer networks.
Caption: Troubleshooting logic for common mechanical property issues.
Caption: Key strategies for mitigating polymerization shrinkage and stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of post-curing treatment on mechanical properties of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jps.usm.my [jps.usm.my]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 13. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 14. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 15. Novel dental restorative materials having low polymerization shrinkage stress via stress relaxation by addition-fragmentation chain transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fracture toughness of modified dental resin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Fracture Toughness of UDMA based Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 21. scielo.br [scielo.br]
- 22. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Studies on the Curing Efficiency and Mechanical Properties of Bis-GMA and TEGDMA Nanocomposites Containing Silver Nanoparticles [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Residual TEGDMA in Light-Cured Dental Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing residual triethylene glycol dimacrylate (TEGDMA) in light-cured dental resins.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of residual TEGDMA detected by HPLC/GC-MS. | - Inadequate degree of conversion (DC).- Suboptimal curing time or light intensity.- Inefficient photoinitiator system.- High Bis-GMA to TEGDMA ratio. | - Optimize curing parameters (see FAQs below).- Increase photoinitiator concentration or consider a more efficient system (e.g., Type I photoinitiators).- Adjust monomer ratios; higher TEGDMA content can increase DC.[1][2]- Implement a post-curing heat treatment.[3][4] |
| Low Degree of Conversion (DC) measured by FTIR. | - Insufficient light energy reaching the entire sample.- Mismatch between curing light emission spectrum and photoinitiator absorption spectrum.- High viscosity of the resin mixture hindering monomer mobility. | - Ensure the light guide tip is close to the sample surface.- Use a curing unit with an emission spectrum that matches your photoinitiator (e.g., Camphorquinone absorbs around 468 nm).- Increase TEGDMA content to reduce viscosity.[5]- Extend the curing time.[6][7] |
| Inconsistent results between experimental batches. | - Variability in sample preparation (e.g., thickness, mixing).- Fluctuations in curing light output.- Inconsistent ambient temperature and humidity. | - Standardize sample preparation protocols.- Regularly check the output of your light-curing unit with a radiometer.- Control environmental conditions during polymerization. |
| Yellowing of the cured resin. | - High concentration of Camphorquinone (CQ), a yellow photoinitiator. | - Reduce CQ concentration to an optimal level (around 0.5-1.0% w/w often provides good mechanical properties without excessive coloration).[8]- Consider alternative, less yellow photoinitiators like Phenylpropanedione (PPD) or Lucirin TPO.[9][10][11] |
| High cytotoxicity observed in cell culture assays. | - Excessive leaching of residual TEGDMA. | - Address the root cause of high residual monomer (see above).- Implement a post-curing heat treatment to significantly reduce leachable monomers and enhance biocompatibility.[3][4] |
Frequently Asked Questions (FAQs)
Formulation & Composition
-
Q1: What is the optimal concentration of the photoinitiator (e.g., Camphorquinone/amine system) to maximize the degree of conversion? A1: Higher concentrations of photoinitiators generally improve the degree of conversion (DC) and mechanical properties.[9] For a Camphorquinone (CQ)/ethyl-4-dimethylaminobenzoate (EDB) system in a BisGMA/TEGDMA resin, concentrations between 0.5% and 1.0% (w/w) of CQ have been shown to provide similar and effective mechanical properties.[8] Above a certain threshold, no further benefits are observed, and it can lead to increased yellowing of the final product.[8][9]
-
Q2: How does the ratio of Bis-GMA to TEGDMA affect the final degree of conversion? A2: The degree of conversion is inversely affected by the concentration of Bis-GMA.[2] TEGDMA is a smaller, more flexible, and less viscous monomer compared to the bulky and rigid Bis-GMA molecule.[5][12] Increasing the proportion of TEGDMA in the monomer mixture generally leads to a higher degree of conversion because it enhances the mobility of the reacting species within the polymerizing network.[1][2]
-
Q3: Are there alternative photoinitiators to Camphorquinone (CQ) that can reduce yellowing and improve conversion? A3: Yes, alternative photoinitiators are available. Phenylpropanedione (PPD) has an absorption peak at shorter wavelengths than CQ and is less yellow.[9] Type I photoinitiators, such as Lucirin TPO, do not require a co-initiator and can be more efficient, producing less yellowish polymers.[10][11] These can be used alone or in combination with CQ to optimize curing depth and surface hardness.[10]
Curing Parameters
-
Q4: What is the effect of light-curing time on the amount of residual TEGDMA? A4: Extending the light-curing time, even beyond the manufacturer's recommendation, can significantly reduce the amount of leached residual monomers, including TEGDMA.[6][13] This is because a longer exposure time provides more energy for the polymerization reaction to proceed, resulting in a higher degree of conversion.[7]
-
Q5: How does the intensity of the curing light influence the degree of conversion and residual monomer? A5: Higher light intensity generally leads to a greater degree of conversion and thus lower residual monomer, assuming a constant exposure time.[14] However, very high-intensity curing can also increase polymerization shrinkage stress.[14] Alternative curing protocols like "soft-start" or "ramped curing," where the intensity is gradually increased, have been proposed to reduce this stress while maintaining a high DC.
Post-Curing Treatments
-
Q6: Can post-curing treatments reduce the amount of residual TEGDMA? A6: Yes, post-cure heating is a highly effective method for reducing residual monomers. Subjecting a light-cured resin to an immediate heat treatment can significantly decrease the amount of leachable TEGDMA.[3][4] Even a low post-cure heat treatment at 50°C for 7 minutes can result in an 80% reduction in remaining unreacted TEGDMA.[3][4]
Quantitative Data Summary
Table 1: Effect of Post-Cure Heating on Residual Monomer Reduction
| Post-Cure Temperature (°C) for 7 min | TEGDMA Reduction (%) | Bis-GMA Reduction (%) | Ethoxylated Bis-GMA Reduction (%) |
| 50 | 80% | 75% | 77% |
| 75 | Lowest levels achieved | Lowest levels achieved | Lowest levels achieved |
| 100 | Lowest levels achieved | Lowest levels achieved | Lowest levels achieved |
| 125 | Lowest levels achieved | Lowest levels achieved | Lowest levels achieved |
| Data synthesized from references[3][4]. The reduction is in comparison to a light-cured only control. |
Table 2: Influence of Monomer Composition on Degree of Conversion (DC)
| Monomer Composition (wt%) | Degree of Conversion (DC) (%) |
| 100% Bis-GMA | 53.1% |
| 100% TEGDMA | Significantly higher than Bis-GMA |
| 80% UEDMA / 20% TEGDMA | 85.6% |
| Data synthesized from reference[2]. Higher TEGDMA content generally leads to higher DC. |
Experimental Protocols
1. Measurement of Degree of Conversion (DC) using Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To determine the percentage of converted aliphatic C=C bonds into polymeric C-C bonds.
-
Methodology:
-
Record the FTIR spectrum of the uncured resin mixture. The mixture is placed between two polyethylene (B3416737) films and pressed into a thin, uniform layer.
-
Identify the absorbance peak of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹.
-
Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹ from the Bis-GMA monomer.
-
Calculate the ratio of the aliphatic to the aromatic peak heights for the uncured sample.
-
Cure the resin sample according to the experimental parameters (e.g., specific time and light intensity).
-
Record the FTIR spectrum of the cured sample.
-
Calculate the ratio of the aliphatic to the aromatic peak heights for the cured sample.
-
The Degree of Conversion (DC) is calculated using the following formula: DC (%) = [1 - (Ratio of cured sample / Ratio of uncured sample)] * 100[12]
-
2. Quantification of Residual TEGDMA using High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of unreacted TEGDMA monomer that leaches from a cured resin sample.
-
Methodology:
-
Prepare disc-shaped resin samples of standardized dimensions and cure them according to the experimental protocol.
-
Weigh the cured samples accurately.
-
Immerse each sample in a known volume of a suitable solvent, such as a 75% ethanol/water solution, which is effective at extracting residual monomers.
-
Store the samples in the solvent at 37°C for a specified period (e.g., 7 days) to allow for monomer elution.
-
Prepare a series of standard solutions of TEGDMA of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
After the immersion period, take an aliquot of the solvent from each sample and analyze it using HPLC under the same conditions as the standards.
-
Quantify the concentration of TEGDMA in the solvent by comparing the peak areas to the calibration curve.
-
Calculate the total amount of leached TEGDMA per unit weight or surface area of the resin sample.
-
Visualizations
Caption: Workflow for analyzing residual TEGDMA and degree of conversion.
Caption: TEGDMA-induced cytotoxicity signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell NF-κB dynamics reveal digital activation and analog information processing in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic mechanism of this compound [gjkqyxzz.cn]
- 10. TEGDMA (triethylene-glycol-dimethacrylate) induces both caspase-dependent and caspase-independent apoptotic pathways in pulp cells - Repository of the Academy's Library [real.mtak.hu]
- 11. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicinaoral.com [medicinaoral.com]
- 13. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Oxygen Inhibition in TEGDMA Photopolymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during the photopolymerization of triethylene glycol dimetracrylate (TEGDMA).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Tacky or uncured surface layer after photopolymerization | Oxygen Inhibition: Atmospheric oxygen reacts with free radicals, creating stable peroxy radicals that terminate the polymerization chain reaction at the surface.[1] | 1. Modify the Curing Environment: - Inert Atmosphere: Perform polymerization under an inert gas like nitrogen or argon to displace oxygen.[1][2] - Physical Barriers: Apply a transparent film (e.g., polyethylene) or a layer of a viscous material (e.g., wax) over the resin to block oxygen diffusion.[1][2] 2. Optimize Formulation: - Increase Photoinitiator Concentration: Higher concentrations generate more radicals to consume dissolved oxygen.[2][3] - Add Oxygen Scavengers: Incorporate additives like amines, thiols, or phosphines that react with and consume oxygen or peroxy radicals.[1][2][4] - Increase Viscosity: Higher viscosity formulations limit oxygen diffusion into the resin.[2][5] 3. Adjust Curing Parameters: - Increase Light Intensity: High irradiance generates a high concentration of radicals quickly, overwhelming the inhibitory effect of oxygen.[2] - Use Short Wavelengths: Shorter UV wavelengths are absorbed near the surface, which can enhance surface cure speed.[1] |
| Incomplete or slow polymerization throughout the bulk of the sample | 1. Low Light Penetration: In highly filled or pigmented systems, light may not reach the bottom of the sample.[2] 2. Low Radical Concentration: Insufficient photoinitiator concentration or low light intensity. 3. High Oxygen Concentration: Oxygen dissolved throughout the bulk of the resin can inhibit polymerization.[6] | 1. Enhance Light Penetration: - Use photoinitiators that are sensitive to longer wavelengths of light which have better penetration depth.[1] 2. Increase Radical Generation: - Increase the photoinitiator concentration. - Increase the light intensity.[7] 3. Reduce Bulk Oxygen: - Degas the resin mixture prior to polymerization using methods like sonication or sparging with an inert gas. |
| Poor mechanical properties of the final polymer | 1. Low Degree of Conversion: Oxygen inhibition leads to a lower overall conversion of monomer to polymer.[8] 2. Heterogeneous Polymer Network: The presence of an uncured surface layer can act as a plasticizer, reducing surface hardness and wear resistance.[8][9] | 1. Improve Monomer Conversion: - Employ the strategies listed above to minimize oxygen inhibition and maximize the degree of conversion. 2. Post-Curing Treatment: - Consider post-curing the sample at an elevated temperature to enhance crosslinking and improve mechanical properties. Polymerization at temperatures above approximately 110°C has been shown to eliminate oxygen inhibition.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of oxygen inhibition in TEGDMA photopolymerization?
A1: Oxygen is a diradical in its ground state and readily reacts with the carbon-centered free radicals generated during the initiation and propagation steps of photopolymerization. This reaction forms stable peroxy radicals. These peroxy radicals are much less reactive towards the monomer double bonds and thus effectively terminate the growing polymer chains, leading to an uncured or tacky surface layer known as the oxygen inhibition layer (OIL).[1][10]
Q2: How does increasing the photoinitiator concentration help overcome oxygen inhibition?
A2: Increasing the photoinitiator concentration leads to a higher rate of radical generation upon exposure to light. This abundance of initial radicals effectively "scavenges" the dissolved oxygen by reacting with it. Once the oxygen is consumed, the remaining radicals can then initiate and propagate the polymerization of TEGDMA.[2][3][11]
Q3: What are the most effective chemical additives for mitigating oxygen inhibition?
A3: Several types of chemical additives, often referred to as oxygen scavengers, can be incorporated into the TEGDMA formulation:
-
Amines: Tertiary amines can react with peroxy radicals to regenerate active radicals, thus continuing the polymerization chain.[2]
-
Thiols (Mercaptans): Thiols are highly effective at donating a hydrogen atom to peroxy radicals, which neutralizes them and generates a thiyl radical that can re-initiate polymerization.[2]
-
Phosphines: Trivalent phosphorus compounds, like triphenylphosphine, can reduce peroxy radicals, thereby overcoming oxygen inhibition.[12][13]
Q4: Can viscosity modifications of the TEGDMA resin affect oxygen inhibition?
A4: Yes, increasing the viscosity of the resin can limit the diffusion of oxygen from the atmosphere into the material.[2][5] This can lead to a higher degree of conversion at the surface. However, the addition of fillers to increase viscosity can sometimes have a counteracting effect by increasing oxygen diffusivity at the resin-filler interface.[5]
Q5: Is it possible to completely eliminate the oxygen inhibition layer?
A5: Completely eliminating the oxygen inhibition layer in an open-air environment is challenging. However, its formation can be significantly minimized to a negligible thickness. The most effective methods for near-complete elimination involve performing the photopolymerization in an inert atmosphere (e.g., nitrogen or argon) or by using a physical barrier to prevent oxygen contact.[1][2]
Quantitative Data Summary
Table 1: Effect of Additives on Overcoming Oxygen Inhibition
| Additive | Concentration | Observation | Source |
| N-Vinylpyrrolidone (NVP) | 30 wt% in HDDA | Dramatically reduces the effect of oxygen inhibition. | [2] |
| Trifunctional Thiol | 30 mol% in HDDA | Results in rapid polymerization in both air and nitrogen without a photoinitiator. | [2] |
| Triphenylphosphine (TPP) | 1 wt% in TPGDA | Significantly increases the final conversion and polymerization rate in the presence of air. | [12] |
Table 2: Influence of Process Parameters on Oxygen Inhibition
| Parameter | Change | Effect on Oxygen Inhibition | Source |
| Light Intensity | Increase | Decreases inhibition time by generating radicals more rapidly. | [2] |
| Photoinitiator Concentration | Increase | Decreases inhibition time and increases surface conversion. | [3] |
| Temperature | Increase to >110°C | Can eliminate oxygen inhibition. | [5][9] |
| Sample Thickness | Increase | Increases overall average conversion due to limited oxygen diffusion to lower depths. | [3][6] |
Experimental Protocols
Protocol 1: Evaluation of Oxygen Scavengers using Photo-DSC
This protocol describes the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to evaluate the effectiveness of an oxygen scavenger in a TEGDMA formulation.
-
Sample Preparation:
-
Prepare a stock solution of TEGDMA with a suitable photoinitiator (e.g., 0.5 wt% Camphorquinone and 1 wt% Ethyl 4-dimethylaminobenzoate).
-
Divide the stock solution into two batches. To one batch, add the oxygen scavenger being tested at the desired concentration (e.g., 1 wt% triphenylphosphine). The other batch will serve as the control.
-
Thoroughly mix both formulations until homogeneous.
-
-
Photo-DSC Analysis:
-
Calibrate the Photo-DSC instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed amount (e.g., 5-10 mg) of the control formulation into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Equilibrate the sample at the desired starting temperature (e.g., 25°C) under a continuous purge of air.
-
Expose the sample to a UV/Visible light source of known intensity and wavelength (e.g., 470 nm, 100 mW/cm²) and record the heat flow as a function of time. The time from the start of irradiation until the onset of the exothermic polymerization peak is the inhibition time.
-
Repeat the analysis for the formulation containing the oxygen scavenger.
-
-
Data Analysis:
-
Compare the inhibition times of the control and the scavenger-containing samples. A shorter inhibition time indicates effective oxygen scavenging.
-
Calculate the total heat of polymerization (proportional to the area under the exotherm peak) to determine the degree of conversion. An increase in the heat of polymerization suggests a higher degree of conversion in the presence of the scavenger.
-
Visualizations
Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.
Caption: Workflow for overcoming oxygen inhibition during photopolymerization.
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. radtech.org [radtech.org]
- 5. Oxygen inhibition in dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpmr.com [wjpmr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Conversion Degree of Triethylene Glycol Dimethacrylate (TEGDMA) in Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA)-based composites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the degree of conversion (DC) in your experiments, ensuring optimal material properties and biocompatibility.
Frequently Asked Questions (FAQs)
Q1: What is the typical degree of conversion for TEGDMA in dental composites, and why is it often incomplete?
The degree of conversion for dimethacrylate-based dental composites typically ranges from 40% to 80%.[1] Incomplete polymerization is a known issue and can be attributed to several factors, including the high viscosity of the resin matrix which restricts molecular mobility as the polymer network forms.[1][2] Specifically for TEGDMA, while it is added to lower the viscosity of base monomers like Bis-GMA, its own conversion can be hindered by factors such as oxygen inhibition, insufficient light exposure, and interactions with other components in the composite.[3][4][5]
Q2: How does the choice of photoinitiator system affect the DC of TEGDMA?
The photoinitiator system is critical for efficient polymerization. The type and concentration of the photoinitiator and co-initiator can significantly impact the DC.[6][7] For example, Type I photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) can lead to a higher and faster conversion compared to the more common Type II system of camphorquinone (B77051) (CQ) with an amine co-initiator.[8][9] TPO generates free radicals more efficiently upon light absorption.[8][9] Combining photoinitiators, such as TPO and CQ, can also be beneficial, potentially increasing the consumption of the photoinitiator system and reducing monomer elution, even if the final DC is not significantly different.[10]
Q3: What is the role of fillers in the conversion of TEGDMA?
Inorganic fillers are essential for reinforcing the mechanical properties of composites, but they can also influence the DC. A high filler content can reduce light transmittance by scattering light, which is necessary to activate the photoinitiator.[11] The size, type, and refractive index of the filler particles are important; for instance, zirconia fillers can allow for higher light transmission.[11] The interaction between the filler and the resin matrix is also crucial, and proper silanization of fillers is necessary to ensure a strong bond and efficient stress transfer.
Q4: How does oxygen inhibition affect TEGDMA polymerization, especially at the surface?
Oxygen is a potent inhibitor of free-radical polymerization.[12] It reacts with free radicals to form less reactive peroxide radicals, leading to an uncured, sticky surface layer known as the oxygen inhibition layer (OIL).[13] This can be particularly problematic in thin layers or at the surface of a restoration.[12] The thickness of this layer can vary depending on the monomer type, initiator system, and filler content.[14]
Q5: Can the choice of co-monomer influence the DC of TEGDMA?
Absolutely. TEGDMA is often used as a diluent monomer to reduce the viscosity of more viscous monomers like Bis-GMA.[1][15] The ratio of TEGDMA to other monomers affects the overall viscosity and reactivity of the resin system.[2] Alternative monomers are being explored to replace or supplement the Bis-GMA/TEGDMA system to improve conversion and reduce shrinkage. For instance, urethane (B1682113) dimethacrylate (UDMA) has been shown to improve conversion and depth of cure compared to Bis-GMA.[16]
Troubleshooting Guides
Problem 1: Low Degree of Conversion Throughout the Composite
| Possible Cause | Troubleshooting Step |
| Inadequate Light Curing | - Verify the light intensity and wavelength of your curing unit are appropriate for your photoinitiator system.[4][6]- Increase the curing time, especially for deeper or more opaque composite shades.[4]- Ensure the light guide tip is as close as possible to the composite surface. |
| Inefficient Photoinitiator System | - Increase the concentration of the photoinitiator and/or co-initiator.[7]- Consider using a more efficient photoinitiator, such as TPO, or a combination of photoinitiators.[8][9][10]- Ensure the spectral output of your curing light matches the absorption spectrum of your photoinitiator.[6][7] |
| High Viscosity of Resin Matrix | - Adjust the monomer ratios to decrease viscosity. Increasing the proportion of low-viscosity monomers like TEGDMA can enhance molecular mobility.[1]- Consider pre-heating the composite, as this can lower viscosity and improve monomer mobility.[17] |
| High Filler Loading | - Optimize the filler content. While high filler loading improves mechanical properties, it can hinder light penetration.[11]- Use fillers with a refractive index matched to the resin matrix to minimize light scattering.[11] |
Problem 2: Poor Surface Cure (Sticky, Uncured Layer)
| Possible Cause | Troubleshooting Step |
| Oxygen Inhibition | - Apply an oxygen-barrier gel (e.g., glycerin) to the surface before light curing.[14]- Cure in an inert atmosphere (e.g., nitrogen) if your experimental setup allows.[18]- Use a high-intensity light source to rapidly generate a high concentration of free radicals, which can help to overcome oxygen inhibition.[18] |
| Low Photoinitiator Concentration at the Surface | - Ensure thorough mixing of the composite to have a uniform distribution of the photoinitiator system. |
| Evaporation of Monomers/Initiators | - Minimize the time the uncured composite is exposed to air before curing. |
Quantitative Data Summary
Table 1: Influence of Photoinitiator Type on Degree of Conversion (%)
| Monomer System | Photoinitiator (0.5 wt%) | Light Exposure | Final Degree of Conversion (%) | Reference |
| Bis-GMA/TEGDMA | TPO | 5s | 78% | [8][9] |
| Bis-GMA/TEGDMA | CQ/Amine | 20s | 65% | [8][9] |
Table 2: Degree of Conversion (%) for Different Monomer Systems
| Monomer System | Degree of Conversion (%) | Reference |
| 100% Bis-GMA | 53.1% | [1] |
| 50% Bis-GMA / 50% TEGDMA | 66% | [1] |
| 80% UDMA / 20% TEGDMA | 85.6% | [1] |
| 100% TEGDMA | ~80% (estimated from trends) | [1] |
Experimental Protocols
Protocol 1: Measurement of Degree of Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Mix the experimental composite resin thoroughly.
-
Place a small amount of the uncured composite between two Mylar strips and press to create a thin film (approximately 1 mm thick).
-
-
Initial Spectrum Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire the infrared spectrum of the uncured sample. The peak corresponding to the aliphatic C=C double bond stretching vibration at approximately 1638 cm⁻¹ should be identified. An aromatic C=C peak (around 1608 cm⁻¹) can be used as an internal standard.
-
-
Photopolymerization:
-
Remove the sample from the spectrometer and light-cure it for the specified time using a dental curing unit.
-
-
Final Spectrum Acquisition:
-
Immediately after curing, re-insert the sample into the FTIR spectrometer and acquire the spectrum of the cured sample.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion (DC) is calculated based on the decrease in the intensity of the aliphatic C=C peak relative to the internal standard peak before and after curing.
-
The formula is: DC (%) = [1 - ( (Aliphatic peak height)cured / (Aromatic peak height)cured ) / ( (Aliphatic peak height)uncured / (Aromatic peak height)uncured ) ] * 100
-
Visualizations
References
- 1. Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins [opendentistryjournal.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoinitiation chemistry affects light transmission and degree of conversion of curing experimental dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. felipeschneider.com.br [felipeschneider.com.br]
- 8. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy | Pocket Dentistry [pocketdentistry.com]
- 10. scielo.br [scielo.br]
- 11. The impact of inorganic fillers, organic content, and polymerization mode on the degree of conversion of monomers in resin-matrix cements for restorative dentistry: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen inhibition in dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alternative monomer for BisGMA-free resin composites formulations | Pocket Dentistry [pocketdentistry.com]
- 16. Poly(propylene glycol) and urethane dimethacrylates improve conversion of dental composites and reveal complexity of cytocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. radtech.org [radtech.org]
reducing water sorption and solubility in TEGDMA-based dental materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to water sorption and solubility in Triethylene glycol dimethacrylate (TEGDMA)-based dental materials.
Frequently Asked Questions (FAQs)
Q1: Why does my TEGDMA-based dental material exhibit high water sorption?
A1: TEGDMA is an aliphatic, flexible, and low-viscosity monomer often used as a diluent in dental composites.[1][2] However, it contains hydrophilic ether linkages in its structure, which makes materials with higher TEGDMA concentrations more prone to water absorption.[3][4] Water sorption primarily occurs in the resin matrix, where water molecules diffuse and fill gaps between the polymer chains.[3] The overall water sorption is influenced by the balance of hydrophilic and hydrophobic components in the resin matrix.[5][6]
Q2: What are the negative consequences of high water sorption and solubility?
A2: High water sorption can have several detrimental effects on the final properties of the dental material. These include:
-
Reduced Mechanical Properties: Water acts as a plasticizer, weakening the polymer matrix and reducing properties like flexural strength and hardness.[3][7]
-
Dimensional Instability: The absorption of water can cause the material to swell (hygroscopic expansion), which may partially compensate for polymerization shrinkage but can also lead to internal stresses.[5][8]
-
Chemical Degradation: Water can accelerate the hydrolysis of the ester groups within the methacrylate (B99206) monomers and degrade the silane (B1218182) coupling agent at the filler-resin interface, weakening the material.[3][9]
-
Reduced Color Stability: Materials with higher water uptake are more susceptible to staining and discoloration.[1][3]
-
Biocompatibility Issues: High solubility can lead to the leaching of unreacted monomers and degradation byproducts, which may have cytotoxic effects.[3][10]
Q3: How can I reduce water sorption and solubility in my TEGDMA-based formulation?
A3: Several strategies can be employed to minimize water sorption and solubility:
-
Modify the Monomer Composition: Replace or reduce the concentration of hydrophilic monomers like TEGDMA and Bis-GMA.[11] Incorporating more hydrophobic monomers such as Bis-EMA (ethoxylated bisphenol A dimethacrylate), UDMA (urethane dimethacrylate), or novel hydrophobic monomers can significantly decrease water uptake.[1][3][9]
-
Increase Filler Content: Increasing the volume fraction of inorganic fillers reduces the relative volume of the resin matrix, which is the primary site of water absorption.[3][12][13]
-
Optimize Filler Silanization: A strong, covalent bond between the filler particles and the resin matrix is crucial. Proper silanization with a suitable coupling agent (e.g., MPS) creates a hydrophobic interface that hinders water penetration.[6][14][15]
-
Ensure High Degree of Conversion: A well-polymerized, densely cross-linked network has less free volume available for water molecules to occupy. Optimizing the initiator system and curing protocol is essential.[4][7]
Q4: What is the standard method for measuring water sorption and solubility?
A4: The most widely accepted method is described in the ISO 4049:2019 standard for polymer-based restorative materials.[16][17][18] The protocol involves preparing disc-shaped specimens, drying them to a constant mass, immersing them in water for a specified period (typically 7 days), and then measuring the mass gain (sorption) and the mass loss after re-drying (solubility).[17][19][20]
Troubleshooting Guide
Issue: Experimental composite shows higher-than-expected water sorption.
| Possible Cause | Troubleshooting Steps & Solutions |
| High concentration of hydrophilic monomers | TEGDMA's ether linkages and Bis-GMA's hydroxyl groups are hydrophilic.[3][5] Solution: Systematically replace a portion of the TEGDMA with a more hydrophobic, low-viscosity monomer like Bis-EMA.[1] Alternatively, consider novel hydrophobic monomers like isosorbide-based dimethacrylates.[10] |
| Low filler loading | A lower filler content means a higher volume of the resin matrix is available to absorb water.[3][13] Solution: Increase the weight percentage (wt%) of the inorganic filler. Ensure proper mixing to achieve a homogenous paste. Materials with higher filler content consistently show lower water sorption.[12] |
| Ineffective filler-matrix interface | Poor silanization of filler particles leaves a weak, hydrophilic interface that provides a pathway for water to penetrate the composite.[9][15] Solution: Review and optimize the silanization protocol. Ensure the correct silane (e.g., 3-methacryloxypropyltrimethoxysilane - MPS) is used and that the reaction conditions are appropriate for the filler type.[14][21] |
| Low degree of polymerization (conversion) | An incomplete cure results in a looser polymer network with more unreacted monomers and greater free volume, facilitating water uptake and leading to higher solubility.[4][22] Solution: Verify the efficiency of the photoinitiator system (e.g., camphorquinone/amine).[11] Increase the light-curing time or intensity as needed, ensuring it complies with the material's requirements. Consider post-curing treatments to enhance conversion.[16] |
Quantitative Data Summary
Table 1: Water Sorption of Common Dental Monomers
This table summarizes the water sorption values for homopolymers of common monomers used in dental resins. Note that values can vary based on polymerization conditions.
| Monomer | Chemical Name | Key Feature | Water Sorption (μg/mm³) | Water Sorption (wt%) | Source(s) |
| Bis-GMA | Bisphenol A-glycidyl methacrylate | High viscosity, rigid backbone, hydroxyl groups | 51.2 | ~3.0 - 5.5 | [9][11][22] |
| TEGDMA | This compound | Low viscosity, flexible, ether linkages | 28.8 | ~6.3 | [9][11][22] |
| UDMA | Urethane (B1682113) dimethacrylate | Low viscosity, flexible, urethane groups | 42.3 | ~3.2 | [9][11][22] |
| Bis-EMA | Ethoxylated bisphenol A dimethacrylate | Hydrophobic, no hydroxyl groups | 21.3 | ~1.8 | [1][9][11] |
Table 2: Influence of Monomer Composition and Filler Content on Water Sorption
This table presents data from various studies on experimental composites, illustrating key trends.
| Resin Matrix Composition (wt%) | Filler Content (wt%) | Water Sorption (μg/mm³) | Key Finding | Source(s) |
| Bis-GMA/TEGDMA (50/50) | 70 | ~35-40 | High TEGDMA content increases water sorption. | [7] |
| Bis-GMA/TEGDMA (70/30) | 70 | ~30-35 | Reducing TEGDMA content lowers water sorption. | [7] |
| UDMA/TEGDMA (60/40) | 70 | ~25-30 | UDMA-based systems can offer lower sorption than Bis-GMA systems. | [23][24] |
| Bis-GMA/Bis-EMA/TEGDMA | 70+ | ~20-25 | Replacing Bis-GMA/TEGDMA with more hydrophobic Bis-EMA reduces sorption. | [3][11] |
| Experimental Flowable Resin | ~53 | ~45 | Lower filler content leads to significantly higher water sorption. | [13] |
| Experimental Flowable Resin | ~62 | ~33 | Higher filler content significantly reduces water sorption. | [13] |
Experimental Protocols
Protocol: Determination of Water Sorption and Solubility (Based on ISO 4049:2019)
This protocol outlines the standard procedure for evaluating the water sorption and solubility of polymer-based dental materials.[17][18][20]
-
Specimen Preparation:
-
Fabricate at least five disc-shaped specimens of the material with dimensions of 15.0 (± 0.1) mm in diameter and 1.0 (± 0.1) mm in thickness.[17]
-
Cure the specimens according to the planned experimental conditions or manufacturer's instructions.
-
After curing, carefully remove any flash material from the edges. Measure the diameter and thickness at several points to calculate the volume (V) of each specimen in mm³.
-
-
Initial Drying and Conditioning:
-
Place the specimens in a desiccator containing freshly dried silica (B1680970) gel or another suitable desiccant, maintained at 37 (± 1) °C.[19]
-
After 24 hours, move the specimens to a second desiccator at 23 (± 1) °C for 1 hour to cool.
-
Weigh each specimen to an accuracy of 0.1 mg.
-
Repeat this drying, cooling, and weighing cycle until a constant mass (m₁ ) is achieved (i.e., the mass change between successive weighings is no more than 0.1 mg).[19]
-
-
Water Immersion:
-
Individually immerse the conditioned specimens in vials containing at least 10 mL of distilled water per specimen.[17]
-
Store the vials in an incubator at 37 (± 1) °C for 7 days. Ensure specimens do not touch each other.
-
-
Determining Water Sorption:
-
After 7 days, remove each specimen from the water, blot away excess surface water with a soft, absorbent cloth, wave in the air for 15 seconds, and weigh it within 1 minute of removal. This mass is m₂ .[2]
-
-
Re-Drying for Solubility:
-
After the m₂ weighing, return the specimens to the desiccator at 37 (± 1) °C.
-
Repeat the drying, cooling, and weighing cycles as in Step 2 until a new constant mass (m₃ ) is achieved.[2]
-
-
Calculations:
-
Water Sorption (Wsp) is calculated in μg/mm³ using the formula: W_sp = (m₂ - m₃) / V
-
Water Solubility (Wsl) is calculated in μg/mm³ using the formula: W_sl = (m₁ - m₃) / V
-
Visualizations
References
- 1. What’s in Your Composite? Monomers Unmasked. | Solventum [solventum.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The Evaluation of Water Sorption Effects on Surface Characteristics and Color Changes in Direct and CAD/CAM Subtractively Processed Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Water Sorption of Dental Light-Cured Composites on Shrinkage Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Water sorption characteristics of restorative dental composites immersed in acidic drinks | Pocket Dentistry [pocketdentistry.com]
- 9. An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientificadvances.co.in [scientificadvances.co.in]
- 14. Effect of the structure of silane coupling agent on sorption characteristics of solvents by dental resin-nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of fillers on the water sorption of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Alternative monomer for BisGMA-free resin composites formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Alternative monomer for BisGMA-free resin composites formulations | Pocket Dentistry [pocketdentistry.com]
Technical Support Center: Managing Exothermic Reactions in TEGDMA-Based Bulk-Fill Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TEGDMA-based bulk-fill composites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the exothermic reaction during polymerization, ensuring the integrity of your experiments and the viability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction during the polymerization of TEGDMA-based bulk-fill composites?
A1: The exothermic reaction is an inherent characteristic of the polymerization process of methacrylate (B99206) monomers like triethylene glycol dimethacrylate (TEGDMA). When the photoinitiators within the composite are activated by a light-curing unit, they trigger the rapid conversion of individual monomer units into long polymer chains. This chemical reaction releases a significant amount of energy in the form of heat.[1][2] The high conversion rate of monomers to polymers is directly associated with increased heat generation.[1]
Q2: My composite samples are overheating during curing. What factors could be contributing to this excessive heat generation?
A2: Several factors can influence the peak temperature reached during polymerization. These can be broadly categorized as follows:
-
Light-Curing Unit (LCU) Parameters:
-
Light Intensity: Higher light intensity from the LCU leads to a proportionally higher temperature increase during polymerization.[3]
-
Curing Mode: "Turbo" or high-power curing modes result in a more rapid and significantly greater temperature rise compared to "soft" or ramp-cure modes.[4][5][6]
-
LCU Type: Polywave LCUs have been shown to generate statistically higher peak temperatures compared to monowave LCUs.[3]
-
-
Composite Material Properties:
-
Monomer Composition: The type and amount of monomers, such as TEGDMA, in the composite resin influence the exothermic reaction. Methacrylate-based materials are known to cause a statistically higher temperature increase.[1]
-
Filler Content: While not a direct cause, the filler type and loading can influence heat dissipation within the material.
-
Composite Shade: Darker composite shades may absorb more light energy, potentially leading to a greater temperature rise, especially with QTH light-curing units.[4]
-
-
Experimental Setup:
-
Sample Thickness: Thicker increments of bulk-fill composite can trap more heat, leading to a higher internal temperature.
-
Mold or Substrate: The insulating properties of the surrounding environment (e.g., a mold) can affect heat dissipation.
-
Q3: Can the choice of photoinitiator system affect the exothermic reaction?
A3: Yes, the photoinitiator system plays a crucial role. Different photoinitiators have varying absorption spectra and quantum yields for radical generation, which affects the polymerization kinetics and, consequently, the rate of heat evolution.[7][8][9] For instance, some studies suggest that resins with Lucirin TPO may exhibit a lower temperature increase compared to those with camphorquinone (B77051) (CQ) alone.[8][10] The concentration of the photoinitiator and the presence of co-initiators or inhibitors also modulate the reaction speed and heat generation.[7][9]
Q4: How can I minimize the exothermic reaction in my experiments without compromising the degree of conversion?
A4: Managing the exotherm involves balancing the rate of polymerization with heat dissipation. Here are some strategies:
-
Optimize Curing Parameters:
-
Use a "soft-start" or ramp-curing mode on your LCU. This initiates the polymerization more slowly, allowing for a more gradual release of heat.[4]
-
Avoid using excessively high light intensities unless required for a specific experimental condition.[3]
-
Ensure the LCU is not held too close to the composite surface, as the radiant heat from the light tip itself contributes to the overall temperature rise.
-
-
Material Selection and Handling:
-
If possible, select a bulk-fill composite with a formulation known for lower heat generation.
-
Pre-heating the composite may seem counterintuitive, but some studies suggest it can lower polymerization shrinkage forces without negatively impacting the degree of conversion, which could indirectly influence the stress generated by the exotherm.[11][12] However, pre-heating has not been shown to significantly affect monomer elution.[13][14]
-
-
Experimental Design:
-
For larger volumes, consider placing the composite in increments, even with bulk-fill materials, to allow for some heat dissipation between layers.
-
When working with molds, consider using materials with higher thermal conductivity to act as a heat sink.
-
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Excessive temperature rise during polymerization | - High-intensity or "turbo" curing mode.[3][4]- LCU tip too close to the sample.- Thick composite increment.- Highly reactive composite formulation.[1] | - Switch to a "soft-start" or lower-intensity curing mode.- Maintain a consistent and appropriate distance between the LCU tip and the composite surface.- Reduce the increment thickness if possible.- If feasible, select a composite with lower reported exotherm. |
| Inconsistent temperature readings between samples | - Variations in LCU output.- Inconsistent sample volume or thickness.- Different composite shades used.[4]- Thermocouple placement variability. | - Calibrate and regularly check the LCU output.- Use a standardized protocol for sample preparation to ensure uniformity.- Use the same composite shade for all samples in a comparative study.- Standardize the position and depth of the thermocouple in each sample. |
| Low degree of conversion despite high exotherm | - Very rapid polymerization leading to early vitrification, trapping unreacted monomers.- Inefficient photoinitiator system for the LCU's spectral output. | - Use a ramp-cure or pulsed-curing technique to allow for polymer chain relaxation before vitrification.- Ensure the spectral emission of your LCU matches the absorption spectrum of the composite's photoinitiator. |
| Cracking or crazing of the composite sample after curing | - High thermal stress due to a rapid and significant temperature change. | - Implement strategies to reduce the peak exotherm, such as using a soft-start curing mode.- Allow the sample to cool gradually to room temperature. |
Quantitative Data Summary
Table 1: Influence of Curing Mode and Composite Type on Peak Temperature
| Composite Type | Curing Mode | Peak Temperature (°C) | Reference |
| Filtek Bulk-Fill | VALO LED - Standard Mode | ~45-50 | [1] |
| Filtek Bulk-Fill | VALO LED - High Mode | ~40-45 | [1] |
| SureFil SDR Flow | Standard Mode (20s) | ~74.9 (Top Center) | |
| Methacrylate-based | Plasma Mode (3s) | ~55 | [5][6] |
| Methacrylate-based | Standard Mode (20s) | <55 | [5][6] |
Table 2: Exotherm Values for Different Resin Composites
| Resin Composite | Exotherm (°C) | Filler Loading (% by weight) | Reference |
| Gradia Direct X | 9.43 | 79 | [2] |
| Venus Diamond | 8.36 | 81 | [2] |
| Grandio SO | 7.96 | 89 | [2] |
| Filtek Supreme XT | 7.30 | 78.5 | [2] |
| Estelite Sigma Quick | 6.84 | 82 | [2] |
| Tetric EvoCeram | 4.66 | 83 | [2] |
Experimental Protocols
Protocol 1: Measurement of Polymerization Exotherm Using Thermocouples
This protocol describes a common method for measuring the real-time temperature changes during the polymerization of a bulk-fill composite.
Materials:
-
Bulk-fill composite (e.g., TEGDMA-based)
-
Standardized molds (e.g., Teflon or silicone)
-
K-type thermocouple with a fine-gauge probe
-
Data acquisition system connected to the thermocouple
-
Light-curing unit (LCU)
-
Temperature-controlled environment (e.g., water bath set to 37°C)
Methodology:
-
Sample Preparation:
-
Place the mold in the temperature-controlled environment and allow it to equilibrate.
-
Insert the tip of the thermocouple into the center of the mold, ensuring it is positioned at a standardized depth within where the composite will be placed.
-
Carefully dispense the bulk-fill composite into the mold, ensuring complete and void-free filling around the thermocouple.
-
-
Data Recording:
-
Begin recording the temperature from the thermocouple to establish a baseline.
-
Position the LCU tip at a fixed distance from the composite surface.
-
-
Photopolymerization:
-
Activate the LCU for the specified curing time and mode.
-
Continue recording the temperature throughout the curing cycle and for a post-curing period (e.g., 5-10 minutes) until the temperature peaks and begins to return to baseline.
-
-
Data Analysis:
-
From the recorded temperature profile, determine the baseline temperature, the peak temperature, and the total temperature rise (ΔT = T_peak - T_baseline).
-
Repeat the experiment for each variable being tested (n≥5 is recommended for statistical significance).
-
Visualizations
Logical Flow for Troubleshooting High Exotherm
Caption: Troubleshooting workflow for managing high exothermic reactions.
Experimental Workflow for Exotherm Measurement
Caption: Standardized workflow for measuring polymerization exotherm.
References
- 1. Influence of Bulk-Fill Composites, Polimerization Modes, and Remaining Dentin Thickness on Intrapulpal Temperature Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of polymerization shrinkage, exotherm and thermal expansion coefficient for dental resin-composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of light curing intensity on bulk-fill composite resins: heat generation and chemomechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of exothermic heat released during polymerization of a lightcuring composite resin: Comparison of light irradiation modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. felipeschneider.com.br [felipeschneider.com.br]
- 10. mdpi.com [mdpi.com]
- 11. technolife.ind.br [technolife.ind.br]
- 12. Effect of preheating on the cytotoxicity of bulk-fill composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of pre-heating on monomer elution from bulk-fill resin composites - PMC [pmc.ncbi.nlm.nih.gov]
preventing phase separation in TEGDMA and filler-containing resin systems
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA) and filler-containing resin systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TEGDMA in my resin formulation?
A1: this compound (TEGDMA) is primarily used as a reactive diluent. Due to its low viscosity, it is often mixed with more viscous methacrylate (B99206) monomers, such as Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA), to reduce the overall viscosity of the resin matrix.[1] This improves the handling characteristics of the resin and allows for a higher loading of inorganic fillers.[1]
Q2: Why is my resin mixture's viscosity too high after adding fillers?
A2: High viscosity upon filler addition is a common issue. It can be caused by several factors:
-
Filler Agglomeration: Small filler particles, especially nanoparticles like silica (B1680970), have a large surface area and can stick together, forming agglomerates.[2] These agglomerates can create a network structure within the resin, significantly increasing its viscosity.[2]
-
High Filler Loading: Exceeding the optimal filler concentration for your specific resin system will inevitably lead to a steep increase in viscosity.
-
Poor Filler Wetting: If the resin cannot effectively wet the surface of the filler particles, it can lead to increased friction and viscosity. This is often due to incompatibilities in surface energy between the resin and the filler.
Q3: What is phase separation and why does it occur in my TEGDMA resin system?
A3: Phase separation is the observation of distinct regions with different compositions within your initially uniform resin-filler mixture. In TEGDMA systems, this can manifest as filler settling, resin bleeding, or the formation of a cloudy or non-uniform appearance. Key causes include:
-
Filler-Resin Immiscibility: A significant difference in the chemical nature (e.g., polarity) of the TEGDMA-based resin and the filler particles can lead to separation.
-
Filler Agglomeration: Large agglomerates of filler can settle out of the resin matrix over time due to gravity.
-
Inadequate Curing: Incomplete or non-uniform polymerization can result in localized areas of uncured, low-viscosity resin, from which fillers can separate.
-
Water Contamination: The presence of water can induce phase separation, particularly in systems containing hydrophilic components.
Q4: How does the degree of conversion (DC) affect my final product?
A4: The degree of conversion refers to the percentage of monomer double bonds that have reacted to form the polymer network during curing. A low DC can lead to poor mechanical properties, reduced color stability, and lower biocompatibility due to the leaching of unreacted monomers.[2] Conversely, a very high DC can sometimes lead to increased polymerization shrinkage and internal stresses.[2] The viscosity of the resin mixture can impact the final DC; lower viscosity often allows for greater monomer mobility and a higher degree of conversion.[1]
Troubleshooting Guide
Issue 1: Visible Filler Agglomeration or Settling
Symptoms:
-
Cloudy or opaque appearance in the uncured resin.
-
Inconsistent mechanical properties in the cured product.
-
Visible sediment of filler at the bottom of the container.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Poor Filler Dispersion | Improve mixing protocol. Use high-shear mixing or a three-roll mill for more uniform dispersion. Consider adding a dispersing agent compatible with your system. |
| Incompatible Surface Chemistry | Treat the filler surface to improve compatibility with the resin. For silica or glass fillers, silanization is a common and effective method. |
| High Filler Loading | Systematically reduce the filler concentration to determine the maximum loading your resin can support without agglomeration. |
| Resin Viscosity Too Low | While TEGDMA reduces viscosity, an excessively fluid resin may not suspend fillers effectively. Consider using a higher viscosity base monomer or adding a rheology modifier. |
Issue 2: Phase Separation During Storage or After Curing
Symptoms:
-
Formation of a clear resin layer on top of the filler-containing bulk.
-
Inconsistent curing, with some areas remaining tacky.
-
Poor mechanical integrity of the cured composite.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Inadequate Filler-Resin Interaction | Surface-treat fillers with a silane (B1218182) coupling agent (e.g., γ-MPS) to create a strong chemical bond between the inorganic filler and the organic resin matrix. |
| Improper Curing Parameters | Optimize curing time, light intensity, and temperature. Under-curing can leave unreacted monomer that facilitates phase separation. Over-curing can sometimes induce thermal degradation.[3] |
| Monomer Incompatibility | Ensure all monomers in your resin blend are fully miscible. If using co-monomers with significantly different polarities, phase separation can occur. |
| Moisture Contamination | Store all components in a desiccator. Ensure fillers are thoroughly dried before incorporation into the resin. |
Experimental Protocols
Protocol 1: Silanization of Silica Fillers with γ-MPS
This protocol describes a common method for applying a silane coupling agent to silica fillers to improve their compatibility with methacrylate resins.
Materials:
-
Silica filler particles
-
95% Ethanol (B145695) / 5% Water solution (v/v)
-
Acetic acid
-
3-(trimethoxysilyl)propyl methacrylate (γ-MPS)
-
Beaker, magnetic stirrer, oven
Methodology:
-
Prepare the Silane Solution:
-
Create a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic condition catalyzes the hydrolysis of the silane.
-
Add γ-MPS to the solution with stirring to a final concentration of 2-5% by weight.
-
Allow the solution to stir for at least 5 minutes for the silane to hydrolyze and form silanol (B1196071) groups.
-
-
Treat the Filler:
-
Add the dry silica filler to the silane solution.
-
Stir the slurry for 2-3 minutes to ensure all particles are coated.
-
Decant the excess solution.
-
Rinse the treated filler briefly twice with ethanol to remove excess, unreacted silane.
-
-
Cure the Silane Layer:
-
Dry the treated filler in an oven at 110-120°C for 5-10 minutes. Alternatively, cure at room temperature for 24 hours at approximately 60% relative humidity.[4]
-
Protocol 2: Quantification of Leached TEGDMA using HPLC
This protocol outlines a method for determining the concentration of unreacted TEGDMA that has leached from a cured resin composite into an extraction solvent.
Materials:
-
Cured resin composite samples of known dimensions.
-
Extraction solution: 75% ethanol / 25% deionized water (v/v).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm length, 4.6 mm diameter, 5 µm particle size).[5]
-
Mobile phase: Acetonitrile/Water mixture (e.g., 75:25 v/v).[5]
-
TEGDMA analytical standard.
-
Syringe filters (0.45 µm).
Methodology:
-
Sample Preparation and Extraction:
-
Place a cured resin sample of known surface area and mass into a sealed, light-proof glass vial.
-
Add a defined volume of the 75% ethanol/water extraction solution, ensuring the sample is fully submerged.
-
Store the vial at 37°C for a specified time period (e.g., 24 hours, 7 days).
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of TEGDMA in the mobile phase.
-
Create a series of standard solutions of known concentrations (e.g., 0.2 to 100 µg/mL) by diluting the stock solution.[6]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Set the HPLC parameters. A typical setup might be:
-
At the end of the immersion period, take an aliquot of the extraction solution.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
-
Quantification:
-
Identify the TEGDMA peak in the sample chromatogram based on the retention time of the standard.
-
Determine the peak area for the TEGDMA in the sample.
-
Use the calibration curve to calculate the concentration of TEGDMA in the extraction solution.
-
Visual Guides
Caption: Troubleshooting workflow for phase separation issues.
Caption: Step-by-step experimental workflow for filler silanization.
References
- 1. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of Novel Pre-Polymerized BisGMA/Silica Nanocomposites: Physio-Mechanical Considerations | MDPI [mdpi.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. gelest.com [gelest.com]
- 5. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC ANALYSIS OF ELUTED MONOMERS FROM DENTAL COMPOSITE USING DIFF...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing Photoinitiator Concentration for Efficient TEGDMA Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize photoinitiator concentration for the efficient polymerization of triethylene glycol dimethacrylate (TEGDMA).
Troubleshooting Guide
This guide addresses common issues encountered during the photopolymerization of TEGDMA.
| Issue | Potential Cause | Suggested Solution |
| 1. Incomplete or Low Degree of Conversion (DC) | Insufficient Photoinitiator Concentration: The concentration is too low to generate an adequate number of free radicals to sustain polymerization.[1][2] | Incrementally increase the photoinitiator concentration (e.g., in 0.1 wt% steps) and monitor the effect on the degree of conversion.[1] |
| Inappropriate Photoinitiator Type: The absorption spectrum of the photoinitiator does not align with the wavelength of the light source.[1][3] | Ensure the photoinitiator's maximum absorbance wavelength matches the emission spectrum of your curing lamp.[1][3] For example, Camphorquinone (CQ) has a peak absorption around 469 nm and is suitable for blue light curing units.[3][4] | |
| Oxygen Inhibition: Oxygen present at the surface of the resin can scavenge free radicals, quenching the polymerization reaction. | Conduct the polymerization in an inert atmosphere (e.g., nitrogen or argon). Alternatively, use a surface sealant or a barrier coating (like glycerol) to prevent oxygen contact. | |
| Insufficient Light Exposure: The duration or intensity of the light is not enough to activate the photoinitiator sufficiently.[5] | Increase the exposure time or the light intensity. Note that both rate of polymerization and DC are enhanced with an increase in light intensity.[5] | |
| 2. Slow Polymerization Rate | Low Photoinitiator Concentration: A lower concentration of photoinitiator generates fewer initial radicals, slowing down the reaction rate.[6] | Increase the photoinitiator concentration. Higher concentrations generally lead to a faster polymerization rate up to an optimal point.[6][7] |
| Low Light Intensity: Insufficient photon flux leads to a lower rate of radical generation.[5][8] | Increase the intensity of the curing light. The maximum rate of polymerization is significantly affected by light intensity.[8] | |
| Presence of Inhibitors: Impurities in the monomer or the presence of stabilizers (like BHT) can slow down the polymerization. | Ensure high-purity TEGDMA is used. While inhibitors are necessary for storage, their concentration may need to be minimized for kinetic studies. | |
| 3. Reduced Cure Depth and Brittle Polymer | Excessive Photoinitiator Concentration: A very high concentration can lead to a "shielding" effect, where the surface layer absorbs most of the light, preventing it from penetrating deeper into the sample.[1][2] This can result in a hard surface but a soft, under-cured interior. | Reduce the photoinitiator concentration to find a balance between surface and through-cure. An optimal concentration for CQ in a Bis-GMA/TEGDMA resin has been found to be around 0.5 wt%.[9] |
| High Pigment or Filler Loading: Additives can scatter or absorb the curing light, reducing its penetration depth.[1][3] | If using fillers, ensure they are well-dispersed and consider a photoinitiator that is sensitive to a wavelength range where the filler has minimal absorption.[1] | |
| 4. Yellowing of the Final Polymer | Photoinitiator Type and Concentration: Some photoinitiators, like Camphorquinone (CQ), are inherently yellow and can impart this color to the final polymer, especially at high concentrations.[6][10][11] The presence of amine co-initiators can also lead to long-term darkening.[10] | Consider using alternative photoinitiators that are less yellowing, such as Lucirin TPO or PPD (1-phenyl-1,2-propanedione).[4][11] If using CQ, keep its concentration at the minimum effective level. |
| Photo-bleaching: Some photoinitiators, like TPO, exhibit improved bleaching behavior over CQ.[4] | Select photoinitiators known for their color stability post-polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a photoinitiator in TEGDMA polymerization?
A1: A typical starting concentration for common photoinitiators like Camphorquinone (CQ) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is in the range of 0.1 to 1.0 wt%. For a Bis-GMA/TEGDMA (70:30) resin system, an optimal concentration for CQ was found to be around 0.5 wt%, as higher concentrations did not yield further benefits in mechanical properties or degree of conversion.[9]
Q2: How does photoinitiator concentration affect the final properties of the TEGDMA polymer?
A2: Increasing the photoinitiator concentration generally increases the degree of conversion (DC) and mechanical properties like hardness and elastic modulus, up to an optimal point.[7][9] Beyond this concentration, these properties may plateau or even decrease due to effects like self-annihilation of radicals or reduced cure depth.[9] The polymerization rate also increases with higher initiator concentrations.[6]
Q3: Which photoinitiator should I choose for TEGDMA polymerization?
A3: The choice depends on your specific requirements:
-
Camphorquinone (CQ): The most common for dental applications, it's efficient with blue light (peak absorption ~469 nm) but can cause yellowing.[4][10][11] It is a Type II photoinitiator and requires a co-initiator, typically a tertiary amine.[4][12]
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A Type I photoinitiator that does not require a co-initiator.[11][12] It offers higher conversion rates than CQ and better color stability (less yellowing).[10][11] Its absorption range is 380–425 nm.[11]
-
1-Phenyl-1,2-propanedione (PPD): An alternative to CQ that can reduce the "yellowing effect".[4] It can be used to either reduce or eliminate CQ from the formulation.[4]
-
Ivocerin: A dibenzoyl germanium derivative that is also highly efficient and forms at least two radicals to initiate polymerization.[11]
Q4: Do I always need a co-initiator?
A4: Not always. This depends on the type of photoinitiator.
-
Type I photoinitiators (e.g., TPO) undergo unimolecular bond cleavage upon light exposure to generate free radicals and do not require a co-initiator.[12]
-
Type II photoinitiators (e.g., Camphorquinone) require a co-initiator or hydrogen donor (typically an amine like DMAEMA or EDMAB) to produce free radicals through a bimolecular reaction.[4][12]
Q5: How does light intensity affect the optimization of photoinitiator concentration?
A5: Light intensity is a critical factor. A higher light intensity increases the rate of polymerization and the degree of conversion.[5] This means that at a higher intensity, a lower photoinitiator concentration might be sufficient to achieve the desired results. Conversely, with a low-intensity light source, a higher photoinitiator concentration may be necessary. It is crucial to keep the light intensity constant when comparing different photoinitiator concentrations.
Quantitative Data Summary
The following tables summarize the effect of photoinitiator concentration on key polymerization parameters, based on data from cited literature.
Table 1: Effect of Camphorquinone (CQ) Concentration on a Bis-GMA/TEGDMA (70:30) Resin System
| CQ Concentration (wt%) | Max. Degree of Conversion (DC) (%) | Max. DC Rate (%/s) | Hardness (GPa) | Elastic Modulus (GPa) |
| 0.1 | ~55 | 3.6 | ~1.4 | ~35 |
| 0.2 | ~60 | 4.8 | ~1.6 | ~40 |
| 0.5 | ~65 | 6.2 | ~2.0 | ~50 |
| 1.0 | ~65 | 6.2 | ~2.0 | ~50 |
| 1.5 | ~65 | 6.0 | ~2.0 | ~50 |
| (Data synthesized from Wang et al., Polymer Testing, 2021)[9] |
Table 2: Effect of TPO Photoinitiator Concentration on a UDMA/TEGDMA (60:40) 3D-Printed Resin
| TPO Concentration (wt%) | Post-Cure Time (min) | Degree of Conversion (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 1 | 10 | 72.05 | 93.31 | 2.15 |
| 1 | 30 | 73.26 | 102.72 | 2.37 |
| 2 | 10 | 65.80 | 100.93 | 2.50 |
| 2 | 30 | 68.12 | 109.93 | 2.68 |
| 3 | 10 | 72.84 | 120.44 | 2.87 |
| 3 | 30 | 72.99 | 114.70 | 2.76 |
| (Data synthesized from Gaviolli et al., Brazilian Dental Journal, 2025)[13][14] |
Experimental Protocols
Protocol 1: Preparation of TEGDMA/Photoinitiator Formulations
-
Materials:
-
This compound (TEGDMA), inhibitor-free or with a known concentration of inhibitor.
-
Photoinitiator (e.g., CQ, TPO).
-
Co-initiator, if required (e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) - EDMAB).
-
Amber glass vials.
-
Precision balance (±0.0001 g).
-
Magnetic stirrer and stir bars.
-
-
Methodology:
-
Work in a dark room or under yellow light to prevent premature polymerization.
-
Accurately weigh the desired amount of TEGDMA monomer into an amber glass vial.
-
Calculate and weigh the required amount of photoinitiator to achieve the target weight percentage (e.g., 0.1, 0.2, 0.5, 1.0, 1.5 wt%).
-
If using a Type II system, add the co-initiator. A common molar ratio for CQ:Amine is 1:1 or 1:2.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer. Mix at room temperature in the dark until the photoinitiator is completely dissolved. This may take several hours. Gentle warming (to ~40°C) can be used to accelerate dissolution if necessary.
-
Prepare a series of formulations with varying photoinitiator concentrations for optimization experiments.
-
Protocol 2: Determining Degree of Conversion (DC) using FTIR Spectroscopy
-
Materials:
-
Prepared TEGDMA/photoinitiator formulations.
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Light Curing Unit (LCU) with a known wavelength and intensity output.
-
Molds (e.g., 1 mm thick, 5 mm diameter).
-
Glass slides.
-
Timer.
-
-
Methodology:
-
Record the FTIR spectrum of the un-cured liquid resin by placing a drop on the ATR crystal. Identify the peak corresponding to the methacrylate (B99206) C=C bond stretching, typically around 1638 cm⁻¹. An aromatic C=C peak (if an aromatic monomer like BisGMA is included) or another internal standard peak that does not change during polymerization (e.g., C=O ester peak at ~1720 cm⁻¹) should be used for normalization.[15]
-
Place a mold on a glass slide and fill it with the resin formulation, ensuring no air bubbles are present.
-
Cover with a second glass slide to create a flat surface.
-
Position the tip of the LCU directly on the glass slide and expose the sample to light for a specific, controlled duration (e.g., 60 seconds).
-
After curing, remove the polymer disc from the mold.
-
Press the cured polymer disc firmly onto the ATR crystal and record the FTIR spectrum.
-
Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the aliphatic C=C peak (1638 cm⁻¹) to the internal standard peak before and after curing: DC (%) = [1 - (Peak Area Ratio polymer / Peak Area Ratio monomer)] x 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoinitiators in dentistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oraljournal.com [oraljournal.com]
- 5. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
controlling the viscosity of TEGDMA-based resins for specific applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA)-based resins. The following sections offer solutions to common viscosity-related issues encountered during experimentation.
Troubleshooting Guide
Unforeseen viscosity changes can significantly impact experimental outcomes. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Causes | Recommended Solutions |
| Resin is too viscous | 1. Low Ambient Temperature: The viscosity of resins is highly dependent on temperature.[1][2] Lower temperatures increase viscosity. | 1. Increase Temperature: Gently warm the resin to the recommended operating temperature (typically 23-25°C) using a water bath or a dedicated resin heater. Pre-heating has been shown to significantly reduce the viscosity of packable composites.[1][3] |
| 2. High Filler Content: The volume fraction and particle size of inorganic fillers significantly influence the viscosity of the composite.[2] | 2. Adjust Filler Loading: If the formulation allows, reduce the filler concentration. Note that this may affect the mechanical properties of the cured resin. | |
| 3. High Concentration of High-Viscosity Monomers (e.g., Bis-GMA): Bis-GMA is a highly viscous monomer commonly used in dental resins.[4][5] | 3. Increase Diluent Monomer Concentration: Increase the proportion of a low-viscosity diluent monomer such as TEGDMA. Be aware that this may increase polymerization shrinkage.[6] | |
| 4. Incorrect Storage: Storing resin at low temperatures can lead to increased viscosity.[7][8] | 4. Proper Storage: Store resins at a consistent room temperature as recommended by the manufacturer. | |
| Resin is not viscous enough (too runny) | 1. High Ambient Temperature: Higher temperatures can significantly decrease resin viscosity.[2][9] | 1. Decrease Temperature: Allow the resin to cool to the recommended operating temperature. Avoid overheating. |
| 2. Excessive Diluent Monomer: A high concentration of low-viscosity monomers like TEGDMA will reduce the overall viscosity.[4] | 2. Adjust Monomer Ratio: Reduce the concentration of the diluent monomer and increase the concentration of the higher-viscosity base monomer (e.g., Bis-GMA). | |
| 3. Low Filler Content: A lower concentration of filler particles results in a less viscous resin. | 3. Increase Filler Loading: If appropriate for the application, increase the amount of inorganic filler. | |
| Inconsistent viscosity between batches | 1. Inaccurate Component Measurement: Small variations in the ratios of monomers and fillers can lead to noticeable differences in viscosity. | 1. Precise Measurement: Use calibrated scales and volumetric equipment to ensure accurate and repeatable measurements of all components. |
| 2. Incomplete Mixing: If the components are not thoroughly mixed, the viscosity will not be uniform throughout the batch. | 2. Thorough Mixing: Utilize a planetary mixer or a high-shear mixer to ensure a homogenous dispersion of all components. | |
| 3. Temperature Fluctuations: Variations in the temperature of the components or the mixing environment can affect the final viscosity. | 3. Controlled Environment: Perform all mixing and handling in a temperature-controlled environment. |
Frequently Asked Questions (FAQs)
1. What is the primary role of TEGDMA in resin formulations?
TEGDMA is a low-viscosity dimethacrylate monomer that is commonly used as a reactive diluent in dental composites and other resin-based materials.[10] Its primary function is to reduce the high viscosity of other monomers, such as Bis-GMA, which improves the handling characteristics of the resin and allows for a higher incorporation of inorganic fillers.[4][5]
2. How does temperature affect the viscosity of TEGDMA-based resins?
Temperature has a significant impact on the viscosity of TEGDMA-based resins. As the temperature increases, the viscosity of the resin decreases.[1][2][9] This is because the increased thermal energy enhances the mobility of the polymer chains.[5] Pre-heating packable resin composites can lead to a 30-82% drop in viscosity.[1][3]
3. What are the typical viscosity values for Bis-GMA and TEGDMA?
The viscosity of Bis-GMA is significantly higher than that of TEGDMA. The table below provides a summary of their viscosities and the viscosity of their mixtures at different temperatures.
| Monomer/Mixture | Temperature (°C) | Viscosity (Pa·s) |
| Bis-GMA | 25 | ~566.1 - 910 |
| TEGDMA | 25 | ~0.01 - 0.05 |
| Bis-GMA / TEGDMA (1:1 ratio) | Room Temperature | ~0.32 |
Note: Viscosity values can vary depending on the specific manufacturer and measurement conditions.
4. Can other monomers be used to control viscosity?
Yes, other low-viscosity monomers can be used as diluents. For example, 2-hydroxyethyl methacrylate (B99206) (HEMA) and 1,6-hexanediol (B165255) dimethacrylate (HDDMA) are sometimes used to adjust the viscosity of resin formulations. The choice of diluent will affect the final properties of the cured material.
5. How does filler content affect resin viscosity?
The viscosity of a resin composite increases with a higher volume fraction of filler particles.[2] The size and shape of the filler particles also play a role. Smaller, irregularly shaped particles can lead to a greater increase in viscosity compared to larger, spherical particles at the same volume fraction.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Rheometer
Objective: To accurately measure the viscosity of a TEGDMA-based resin at a controlled temperature.
Materials:
-
TEGDMA-based resin sample
-
Rotational rheometer with a temperature-controlled chamber (e.g., parallel plate or cone-and-plate geometry)
-
Spatula
-
Solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Set the Temperature: Set the desired temperature on the rheometer's temperature control unit and allow it to equilibrate. Common testing temperatures are 23°C or 25°C.[1][3]
-
Load the Sample: Place a sufficient amount of the resin sample onto the center of the lower plate of the rheometer.
-
Set the Gap: Lower the upper plate (or cone) to the predetermined gap setting (e.g., 1 mm).[3] Ensure the sample completely fills the gap without overflowing. Remove any excess material from the edges with a spatula.
-
Equilibration: Allow the sample to rest for a few minutes to reach thermal equilibrium.
-
Perform the Measurement: Start the rheometer. For a simple viscosity measurement, a steady shear rate can be applied. To understand the shear-thinning behavior, a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) is recommended.
-
Record Data: Record the viscosity (in Pa·s or kPa·s) at the specified shear rate(s) and temperature.
-
Cleaning: After the measurement, carefully clean the rheometer plates with appropriate solvents.
Protocol 2: Evaluating the Effect of Temperature on Viscosity
Objective: To determine the relationship between temperature and the viscosity of a TEGDMA-based resin.
Materials:
-
TEGDMA-based resin sample
-
Rotational rheometer with a Peltier or other precise temperature control system
-
Spatula
-
Solvents for cleaning
Procedure:
-
Load the Sample: Load the resin sample onto the rheometer as described in Protocol 1.
-
Initial Temperature Measurement: Set the initial temperature (e.g., 23°C) and allow the sample to equilibrate. Perform a viscosity measurement at a constant shear rate.
-
Temperature Ramp: Program the rheometer to incrementally increase the temperature (e.g., in 5°C steps) up to a desired maximum temperature (e.g., 60°C).
-
Isothermal Measurements: At each temperature step, allow the sample to equilibrate for a set period (e.g., 2-3 minutes) and then perform a viscosity measurement at the same constant shear rate.
-
Data Analysis: Plot the measured viscosity as a function of temperature to visualize the temperature-dependent viscosity profile of the resin.
Visualizations
Free-Radical Polymerization of TEGDMA-Based Resins
The polymerization of TEGDMA-based resins is a free-radical chain-growth reaction that occurs in three main stages: initiation, propagation, and termination.
Caption: Free-radical polymerization process of TEGDMA-based resins.
Experimental Workflow for Viscosity Control
This workflow outlines the key steps in formulating and evaluating a TEGDMA-based resin with a target viscosity.
Caption: Experimental workflow for controlling resin viscosity.
References
- 1. addent.com [addent.com]
- 2. Rheological properties of resin composites according to variations in composition and temperature | Pocket Dentistry [pocketdentistry.com]
- 3. Viscosity and stickiness of dental resin composites at elevated temperatures | Pocket Dentistry [pocketdentistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. universaldental.com [universaldental.com]
- 9. Rheological properties of resin composites according to variations in composition and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Validation & Comparative
A Comparative Analysis of TEGDMA and Bis-GMA in Dental Composite Formulations
In the realm of dental restorative materials, the organic matrix of resin composites plays a pivotal role in determining their overall clinical performance. Among the myriad of monomers utilized, Triethylene glycol dimethacrylate (TEGDMA) and Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) are two of the most prevalently used. Their individual characteristics and their interplay within a composite formulation significantly influence key properties such as polymerization shrinkage, water sorption, mechanical strength, and biocompatibility. This guide provides an objective comparison of TEGDMA and Bis-GMA, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for formulating advanced dental composites.
Physicochemical and Mechanical Properties: A Tabular Comparison
The selection of a monomer system is a critical step in the design of dental composites. The following tables summarize the quantitative data from various studies, offering a comparative overview of the performance of TEGDMA and Bis-GMA in key areas.
Table 1: Polymerization Shrinkage and Related Properties
| Property | TEGDMA | Bis-GMA | Key Findings & Citations |
| Polymerization Shrinkage | Higher | Lower | Due to its lower molecular weight and higher mobility, TEGDMA contributes to greater polymerization shrinkage.[1][2] Formulations with higher TEGDMA content generally exhibit increased shrinkage.[3] |
| Degree of Conversion | Higher | Lower | TEGDMA's lower viscosity facilitates greater mobility of reactive species, leading to a higher degree of conversion.[4][5] The high viscosity of Bis-GMA can hinder chain mobility, resulting in a lower final conversion.[3] |
| Viscosity | Low | High | Bis-GMA is a highly viscous monomer, necessitating the use of a low-viscosity diluent like TEGDMA to achieve a clinically manageable consistency.[3][6] |
Table 2: Water Sorption, Solubility, and Flexural Strength
| Property | TEGDMA | Bis-GMA | Key Findings & Citations |
| Water Sorption | Higher | Lower | The more flexible and hydrophilic nature of TEGDMA leads to higher water absorption.[7] Copolymers with a higher proportion of TEGDMA generally show greater water uptake.[8] |
| Solubility | Higher | Lower | TEGDMA exhibits higher solubility compared to Bis-GMA.[4] |
| Flexural Strength | Lower (as a homopolymer) | Higher (as a homopolymer) | When used in combination, the ratio of Bis-GMA to TEGDMA significantly influences the flexural strength of the resulting composite.[5] Replacing TEGDMA with alternative diluting monomers can sometimes lead to increased flexural strength.[9][10] |
| Flexural Modulus | Lower | Higher | Bis-GMA contributes to a more rigid polymer network, resulting in a higher flexural modulus.[7] |
Table 3: Cytotoxicity
| Property | TEGDMA | Bis-GMA | Key Findings & Citations |
| In Vitro Cytotoxicity | Lower | Higher | Numerous studies have indicated that Bis-GMA exhibits greater cytotoxicity than TEGDMA in various cell lines.[11][12][13] The ranking of cytotoxicity is often cited as Bis-GMA > UDMA > TEGDMA.[12] |
| Monomer Elution | Higher | Lower | Being more hydrophilic, TEGDMA tends to leach out in higher amounts in aqueous environments compared to the more hydrophobic Bis-GMA.[14][15] |
| Mechanism of Toxicity | Induction of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH).[11] | Induction of apoptosis and necrosis, cell cycle arrest.[14] | Both monomers can induce dose-dependent cytotoxicity.[11] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Polymerization Shrinkage Measurement
Methodology: Mercury Dilatometer
-
Sample Preparation: A precise volume of the uncured composite paste is prepared.
-
Apparatus: A mercury dilatometer, which consists of a capillary tube connected to a reservoir containing the sample and mercury, is used.
-
Procedure: The uncured composite is placed in the dilatometer, and the initial volume is recorded. The material is then light-cured according to the manufacturer's instructions. The volumetric shrinkage during polymerization displaces the mercury in the capillary tube.
-
Measurement: The change in the mercury level is measured and used to calculate the volumetric polymerization shrinkage.
-
Data Analysis: The polymerization shrinkage is typically expressed as a percentage of the initial volume.[16]
Water Sorption and Solubility
Methodology: ISO 4049 Standard
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared from the composite material and cured.[17]
-
Initial Conditioning: The specimens are placed in a desiccator and weighed at regular intervals until a constant mass (m1) is achieved.[18][19]
-
Water Immersion: The conditioned specimens are immersed in distilled water at 37°C for a specified period (typically 7 days).[17][18]
-
Mass Measurement after Immersion: After the immersion period, the specimens are removed, blotted dry to remove surface water, and weighed to obtain the mass (m2).[18]
-
Final Conditioning: The specimens are then re-conditioned in the desiccator until a constant mass (m3) is reached.[18]
-
Calculation:
-
Water Sorption (Wsp): Wsp = (m2 - m3) / V
-
Solubility (Wsl): Wsl = (m1 - m3) / V
-
Where V is the volume of the specimen.[20]
-
Flexural Strength Testing
Methodology: Three-Point Bending Test (ISO 4049)
-
Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared and cured.[21][22]
-
Test Setup: The specimen is placed on two supports with a specific span length.
-
Load Application: A load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.[22][23]
-
Data Acquisition: The load at fracture is recorded.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the load at fracture, L is the span length, b is the width of the specimen, and d is the thickness of the specimen.[23]
Cytotoxicity Assessment
Methodology: MTT Assay
-
Cell Culture: Human dental pulp cells, gingival fibroblasts, or other relevant cell lines are cultured in a suitable medium.[24]
-
Material Extraction: Cured composite specimens are immersed in the cell culture medium for a specific period (e.g., 24 hours) to obtain extracts containing leachable components.
-
Cell Exposure: The cultured cells are then exposed to different concentrations of the material extracts.
-
MTT Addition: After the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[25] Viable cells with active mitochondrial dehydrogenase will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[25]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength.
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. A dose-dependent decrease in cell viability indicates a cytotoxic effect.[24]
Visualizing Relationships and Workflows
Diagrams are powerful tools for understanding complex relationships and experimental processes. The following visualizations, created using the DOT language, illustrate key concepts in the comparison of TEGDMA and Bis-GMA.
Caption: Logical relationship between monomer properties and composite performance.
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
References
- 1. biomaterials.pl [biomaterials.pl]
- 2. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shrinkage strain – Rates study of dental composites based on (BisGMA/TEGDMA) monomers - Arabian Journal of Chemistry [arabjchem.org]
- 4. scielo.br [scielo.br]
- 5. Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and flexural strength of experimental resins and composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites | Pocket Dentistry [pocketdentistry.com]
- 10. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. 2.9. Water sorption and solubility [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity of monomers, plasticizer and degradation by-products released from dental hard chairside reline resins | Pocket Dentistry [pocketdentistry.com]
- 25. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
A Comparative Analysis of the Biocompatibility of TEGDMA and Other Methacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of triethylene glycol dimethacrylate (TEGDMA) with other commonly used methacrylate (B99206) monomers in biomedical applications, including 2-hydroxyethyl methacrylate (HEMA), bisphenol A-glycidyl methacrylate (BisGMA), and urethane (B1682113) dimethacrylate (UDMA). The information presented is supported by experimental data from in vitro studies to assist in the selection of appropriate materials for research and development.
Executive Summary
Methacrylate monomers are essential components of polymer-based biomaterials used in dentistry, orthopedics, and drug delivery systems. However, unreacted monomers can leach from these materials, potentially causing adverse biological effects. Understanding the comparative biocompatibility of these monomers is crucial for developing safer and more effective biomedical devices. This guide summarizes key findings on the cytotoxicity, genotoxicity, and inflammatory potential of TEGDMA in relation to HEMA, BisGMA, and UDMA.
Data Presentation: Comparative Biocompatibility of Methacrylate Monomers
The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the cytotoxic and inflammatory effects of common methacrylate monomers.
Table 1: Comparative Cytotoxicity of Methacrylate Monomers
| Monomer | Cell Type | Assay | IC50 Value (mM) | Cytotoxicity Ranking | Reference |
| BisGMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.06 - 1 | Most Cytotoxic | [1] |
| Human Dental Pulp Cells | [1] | ||||
| UDMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.05 - 2 | ↓ | [1] |
| Human Dental Pulp Cells | LDH | [1] | |||
| TEGDMA | Human Peripheral Blood Mononuclear Cells | MTT | 2.5 - 10 | ↓ | [1] |
| Primary Human Melanocytes | MTS | 2.07 | [2] | ||
| HEMA | Primary Human Melanocytes | MTS | 4.04 | Least Cytotoxic | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inflammatory Response to Methacrylate Monomers
| Monomer (Concentration) | Cell Type | Cytokine Measured | Fold Increase vs. Control | Reference |
| TEGDMA (500 µM) | Human Peripheral Blood Mononuclear Cells | IL-1β | Significant Increase | [3] |
| IL-6 | Significant Increase | [3] | ||
| IL-8 | Significant Increase | [3] | ||
| TNF-α | Significant Increase | [3] | ||
| HEMA (500 µM) | Human Peripheral Blood Mononuclear Cells | IL-1β | Significant Increase | [3] |
| IL-8 | Significant Increase | [3] | ||
| BisGMA & TEGDMA | THP-1 Macrophages | IL-6 & IL-1β | Inhibitory effect on particle-induced release | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized procedures to ensure reproducibility.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C.
-
Monomer Exposure: Expose the cells to various concentrations of the methacrylate monomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., culture medium with the same solvent used to dissolve the monomers).
-
MTT Addition: After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Monomer Exposure: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Caspase Activity Assay
This assay quantifies the activity of caspases, a family of proteases that are key mediators of apoptosis.
Protocol:
-
Cell Lysis: After exposing cells to the monomers, lyse the cells using a specific lysis buffer to release intracellular contents, including caspases.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate. For example, a substrate for caspase-3 might be DEVD-pNA (for colorimetric detection) or DEVD-AMC (for fluorometric detection).
-
Incubation: Incubate the mixture at 37°C to allow the active caspases to cleave the substrate.
-
Detection: Measure the resulting signal (color change or fluorescence) using a microplate reader. The signal intensity is directly proportional to the caspase activity.
Western Blot Analysis for MAPK Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by examining the phosphorylation status of key proteins like ERK, JNK, and p38.
Protocol:
-
Protein Extraction: After monomer treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the MAPK proteins of interest (e.g., anti-p-ERK, anti-ERK).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system. The band intensity corresponds to the protein level.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in methacrylate monomer-induced cellular responses and a typical experimental workflow for assessing biocompatibility.
Experimental workflow for assessing methacrylate biocompatibility.
Key signaling pathways in methacrylate monomer-induced toxicity.
Conclusion
The biocompatibility of methacrylate monomers is a critical consideration in the development of biomedical materials. The available data indicates a general cytotoxicity ranking of BisGMA > UDMA > TEGDMA > HEMA, with BisGMA being the most cytotoxic and HEMA the least. TEGDMA exhibits moderate cytotoxicity and can induce inflammatory responses and apoptosis, primarily through the induction of oxidative stress and activation of the MAPK and caspase signaling pathways. This guide provides a foundational understanding for researchers to make informed decisions in material selection and to design further investigations into the biocompatibility of these widely used monomers.
References
- 1. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Dental Resin Monomers, this compound (TEGDMA), and 2-Hydroxyethyl Methacrylate (HEMA) in Primary Human Melanocytes: A Pilot Study | MDPI [mdpi.com]
- 3. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
evaluating the long-term stability and degradation of TEGDMA-containing dental restorations
A Comprehensive Guide to the Long-Term Stability and Degradation of TEGDMA-Containing Dental Restorations
The long-term success of dental restorations is critically dependent on the stability and biocompatibility of the materials used. For decades, triethylene glycol dimethacrylate (TEGDMA) has been a cornerstone monomer in dental composites, prized for its ability to reduce the viscosity of the resin matrix and enhance handling properties. However, concerns regarding its long-term stability, degradation, and potential biological effects have spurred the development of alternative materials. This guide provides an objective comparison of the performance of TEGDMA-containing dental restorations with contemporary alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Long-Term Stability and Degradation: A Comparative Analysis
The degradation of dental composites in the oral environment is a complex process involving enzymatic and hydrolytic breakdown of the polymer matrix. This degradation can lead to the release of unreacted monomers and byproducts, compromising the mechanical integrity and biocompatibility of the restoration.[1][2]
Degradation of TEGDMA-Containing Composites:
TEGDMA's ester linkages are susceptible to hydrolysis, a process that can be accelerated by salivary enzymes.[1] This breakdown can release byproducts such as triethylene glycol (TEG), methacrylic acid (MA), and even formaldehyde, which have been shown to exhibit cytotoxic and genotoxic effects.[3] The hydrophilic nature of TEGDMA also contributes to higher water sorption, which can further plasticize the resin matrix, reducing its mechanical properties over time.[4][5]
Alternatives to TEGDMA:
To address the shortcomings of TEGDMA, researchers have focused on developing alternative monomers with improved hydrolytic stability and biocompatibility. Common alternatives include:
-
Urethane Dimethacrylate (UDMA): Known for its higher molecular weight and lower viscosity compared to Bis-GMA, UDMA-based composites often exhibit improved mechanical properties and lower polymerization shrinkage.[1]
-
Bisphenol A Glycidyl Dimethacrylate (Bis-GMA) free monomers: Concerns about the potential estrogenic effects of Bis-GMA have led to the development of Bis-GMA free alternatives.
-
Novel Monomers: Researchers are actively exploring a new generation of monomers, such as 2-hydroxy-1-ethyl methacrylate (B99206) (2EMATE-BDI), triethylene glycol divinylbenzyl ether (TEG-DVBE), and a mixture of dimethacrylate isomers (PG6EMA), to enhance specific properties like reducing polymerization stress and improving hydrolytic stability.[6]
Quantitative Performance Data
The following tables summarize key performance indicators for TEGDMA-containing composites and their alternatives based on various experimental studies.
Table 1: Mechanical Properties
| Monomer System | Flexural Strength (MPa) | Modulus of Elasticity (GPa) | Reference |
| Bis-GMA/TEGDMA | 137 - 167 | 8.0 - 11.1 | [7] |
| UDMA/TEGDMA | 137 - 167 | 8.0 - 11.1 | [7] |
| Bis-GMA/UDMA/TEGDMA | 52 - 59 (Diametral Tensile Strength) | 8.0 - 11.1 | [7] |
| UDMA/Bis-GMA/TEGDMA (70/10/20 wt.%) | 89.5 | - | [8] |
| UDMA/Bis-EMA/TEGDMA (40/40/20 wt.%) | 69.7 | - | [8] |
| PG6EMA/TEGDMA | Lower than Bis-GMA/TEGDMA | Comparable to Bis-GMA/TEGDMA | [6] |
Table 2: Physical Properties
| Monomer System | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Polymerization Shrinkage (%) | Reference |
| Bis-GMA/TEGDMA | High | - | 2.61 - 3.88 | [5][9] |
| UDMA/TEGDMA | Lower than Bis-GMA/TEGDMA | - | - | [10] |
| UDMA/Bis-EMA/TEGDMA | Lower than Bis-GMA/TEGDMA | - | - | [11] |
| PG6EMA/TEGDMA | 33.4 ± 4.8 | 71.1 ± 1.7 | 18.4% stress reduction vs. Bis-GMA/TEGDMA | [6] |
Experimental Protocols
1. Flexural Strength Testing (Modified from ISO 4049)
This test determines the material's resistance to bending forces, a critical property for load-bearing restorations.
-
Specimen Preparation: Bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared by curing the composite material in a mold.[12][13][14][15]
-
Storage: Specimens are stored in distilled water at 37°C for 24 hours before testing to simulate oral conditions.[14]
-
Testing: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports, and a load is applied to the center at a constant speed until fracture.[12][15]
-
Calculation: The flexural strength is calculated from the load at fracture, the distance between the supports, and the specimen dimensions.
2. Polymerization Shrinkage Measurement
This protocol quantifies the volumetric reduction of the composite during polymerization, a key factor in marginal adaptation.
-
Method: The bonded-disk method is a common technique. A disk of uncured composite is placed on a glass slide and its initial thickness is measured.[16]
-
Curing: The composite is then light-cured according to the manufacturer's instructions.
-
Measurement: The thickness of the cured disk is measured again. The difference between the initial and final thickness is used to calculate the linear polymerization shrinkage.[17] Volumetric shrinkage can also be determined using methods like dilatometry or gas pycnometry.[17][18]
3. In Vitro Cytotoxicity Assessment
This assay evaluates the biological response of cells to leachable components from the dental composite.
-
Cell Culture: Human gingival fibroblasts or other relevant cell lines are cultured in a suitable medium.[19][20][21][22]
-
Material Extraction: Cured composite samples are incubated in the cell culture medium for a specific period (e.g., 24 or 72 hours) to allow for the leaching of components.[19]
-
Cell Exposure: The extract-containing medium is then added to the cultured cells.
-
Viability Assay: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity, or the LDH assay, which detects membrane damage.[22][23] A reduction in cell viability indicates a cytotoxic effect.
Signaling Pathways and Experimental Workflows
Conclusion
While TEGDMA has been a valuable component in dental composites, its long-term stability and biocompatibility present notable challenges. The degradation of TEGDMA-containing restorations can lead to the release of potentially harmful byproducts and a decline in mechanical performance. The development of alternative monomers, such as UDMA and other novel formulations, shows promise in overcoming these limitations by offering improved hydrolytic stability, reduced polymerization shrinkage, and enhanced biocompatibility. For researchers and professionals in dental material development, a thorough understanding of these material properties and the adoption of standardized testing protocols are essential for creating the next generation of durable and safe dental restorations.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of Dental Methacrylate-Based Composites in Simulated Clinical Immersion Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the durability of dental composites in GERD-like condition: a study of color stability and hardness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of UEDMA BisGMA and TEGDMA on selected mechanical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Polymerization Shrinkage Stress on the Tooth Structure | The Essential Blog for Engineers | StrainBlog [strainblog.micro-measurements.com]
- 10. researchgate.net [researchgate.net]
- 11. An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites | Pocket Dentistry [pocketdentistry.com]
- 17. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review [mdpi.com]
validation of HPLC methods for the detection of leached TEGDMA
For researchers, scientists, and drug development professionals, the accurate detection and quantification of leached triethylene glycol dimethacrylate (TEGDMA) from dental composites and other biomaterials is crucial for safety and efficacy assessments. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods, offering insights into their performance, experimental protocols, and alternative analytical techniques.
The release of residual monomers like TEGDMA from polymerized materials is a significant concern in the biomedical field. Various analytical techniques have been developed and validated to measure the concentration of these leached substances. Among them, HPLC stands out as a robust and widely used method. This guide will delve into the specifics of different HPLC configurations—HPLC with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—to assist you in selecting the most suitable method for your research needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for TEGDMA detection depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the most common chromatographic techniques.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.06 ng/µL | 0.2 ng/µL | 0.5 - 20 ng/µL | Simple, cost-effective, robust | Lower sensitivity and selectivity compared to MS methods |
| LC-MS/MS | 1.1 - 9.8 ppb | 2.3 - 13.8 ppb | 1,000 - 50,000 ng/mL | High sensitivity and selectivity, suitable for complex matrices | Higher equipment and operational costs |
| GC-MS | 1.0 - 4.9 ppm (0.44 µg/mL with SPME) | 3.0 - 6.6 ppm | 1 - 100 ppm (1 - 50 µg/mL with SPME) | Excellent for volatile and semi-volatile compounds | May require derivatization for non-volatile analytes |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are summaries of typical methodologies for the detection of leached TEGDMA using HPLC-UV, LC-MS/MS, and GC-MS.
HPLC-UV Method
This method is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.
Sample Preparation:
-
Immerse the cured dental composite or biomaterial in a relevant extraction solvent, such as artificial saliva or a mixture of ethanol (B145695) and water (e.g., 75% ethanol).
-
Incubate the sample for a specified period (e.g., 24 hours, 7 days) at a physiologically relevant temperature (e.g., 37°C).
-
Collect the leachate and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 58:42 v/v) is often effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 215 nm.[1]
-
Quantification: A calibration curve is generated using standard solutions of TEGDMA in the same solvent as the samples.
LC-MS/MS Method
For studies requiring high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice.
Sample Preparation: Sample preparation is similar to the HPLC-UV method, involving incubation in a suitable solvent and subsequent filtration.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Utilizes a C18 column with a gradient elution program. A typical mobile phase consists of two solvents: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient program is optimized to achieve good separation of TEGDMA from other matrix components.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which enhances selectivity and sensitivity.[3]
GC-MS Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile molecules like TEGDMA, a derivatization step or a specialized injection technique like Solid-Phase Microextraction (SPME) may be necessary.
Sample Preparation with SPME:
-
Place the aqueous sample containing leached TEGDMA in a sealed vial.
-
Expose an SPME fiber to the headspace above the sample or directly immerse it in the sample for a defined period to allow for the adsorption of the analyte.
-
Retract the fiber and introduce it into the hot injector of the gas chromatograph, where the adsorbed TEGDMA is desorbed for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure the efficient separation of analytes.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC-based detection of leached TEGDMA from a solid biomaterial.
Caption: Workflow for HPLC-based TEGDMA detection.
Alternative Analytical Techniques
While chromatographic methods are the most prevalent for TEGDMA analysis, other techniques can also be employed, each with its own set of advantages and limitations.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful quantitative tool that can provide structural information about the leached compounds. It is a primary analytical method, meaning it does not require a calibration curve with a reference standard of the same analyte. However, its sensitivity is generally lower than that of chromatographic methods.
-
UV-Vis Spectroscopy: This technique is simple and rapid but lacks the selectivity to distinguish between different absorbing species in a complex mixture. It is more suitable for analyzing samples where TEGDMA is the primary or sole leached component.
Conclusion
The selection of an appropriate analytical method for the detection of leached TEGDMA is a critical step in the safety and quality assessment of dental composites and other biomaterials. HPLC-UV offers a cost-effective solution for routine analysis, while LC-MS/MS provides the high sensitivity and selectivity required for trace-level detection in complex matrices. GC-MS, particularly when coupled with SPME, is a valuable tool for the analysis of TEGDMA in aqueous samples. By understanding the performance characteristics and experimental protocols of these methods, researchers can make informed decisions to ensure the reliability and accuracy of their findings.
References
- 1. fluenceanalytics.com [fluenceanalytics.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
TEGDMA versus HEMA: a comparative study of their effects on dental pulp cells
A comprehensive guide for researchers and drug development professionals on the cytotoxic, apoptotic, and inflammatory effects of Triethylene glycol dimethacrylate (TEGDMA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) on dental pulp cells.
Introduction
This compound (TEGDMA) and 2-hydroxyethyl methacrylate (HEMA) are common resin monomers used in dental restorative materials. Due to incomplete polymerization, these monomers can leach out and come into contact with dental pulp tissue, raising concerns about their biocompatibility. Understanding the cellular and molecular responses of dental pulp cells to TEGDMA and HEMA is crucial for developing safer and more effective dental materials. This guide provides a detailed comparison of the effects of these two monomers, supported by experimental data and protocols.
Data Presentation
Cytotoxicity of TEGDMA and HEMA on Dental Pulp Cells
The following table summarizes the cytotoxic effects of TEGDMA and HEMA on human dental pulp cells (hDPCs) as determined by the MTT assay, which measures cell viability.
| Monomer | Concentration | Exposure Time | Cell Viability (%) | Reference |
| TEGDMA | 0.1 mM | 24 h | ~100% | [1] |
| 0.3 mM | 24 h | ~100% | [1] | |
| 1.0 mM | 24 h | Significantly Reduced | ||
| 1.5 mM | 24 h | Significantly Reduced | ||
| 2.5 mM | 24 h | Significantly Reduced | [2] | |
| 3.0 mM | 24 h | Significantly Reduced | [1] | |
| 5.0 mM | 24 h | Drastically Reduced | [2] | |
| HEMA | 0.5 mM | 48 h | No significant change | [3] |
| 1.0 mM | 48 h | No significant change | [3] | |
| 2.5 mM | 48 h | No significant change | [3] | |
| 3.0 mM | 48 h | No drastic changes | [3] | |
| 10.0 mM | 24 h | Cytotoxic effect at higher concentrations | [4] |
Apoptotic Effects of TEGDMA and HEMA on Dental Pulp Cells
The induction of apoptosis (programmed cell death) by TEGDMA and HEMA in dental pulp cells is a critical factor in their biocompatibility. The data below, obtained through Annexin V/PI flow cytometry, quantifies this effect.
| Monomer | Concentration | Exposure Time | Apoptotic Cells (%) | Reference |
| TEGDMA | 0.1 mM | 24 h | No significant increase | [1] |
| 0.3 mM | 24 h | Significant increase (p<0.001) | [1] | |
| 1.0 mM | 24 h | Significant increase (p<0.001) | [1] | |
| 3.0 mM | 24 h | Dose-dependent increase | [1] | |
| HEMA | Various | - | Induces apoptosis | [5] |
Effects of TEGDMA and HEMA on Gene and Protein Expression in Dental Pulp Cells
TEGDMA and HEMA can modulate the expression of various genes and proteins involved in cell cycle regulation, inflammation, and oxidative stress. The following table summarizes these changes, with data derived from RT-PCR and Western blot analyses.
| Monomer | Target Molecule | Regulation | Method | Reference |
| TEGDMA & HEMA | Collagen Type I | Down-regulated | RT-PCR, Western Blot | [4] |
| cdc2 | Down-regulated | RT-PCR, Western Blot | [4] | |
| p21 | Up-regulated | RT-PCR, Western Blot | [4] | |
| NQO-1 | Up-regulated | RT-PCR, Western Blot | [4] | |
| Nrf2 | Up-regulated | RT-PCR, Western Blot | [4] | |
| HO-1 | Up-regulated | RT-PCR, Western Blot | [4] | |
| COX-2 | Up-regulated | RT-PCR, Western Blot | [2][4] | |
| SOD-1 | No marked change | RT-PCR, Western Blot | [4] | |
| TEGDMA | Cyclin B1 | Down-regulated | RT-PCR, Western Blot | [2] |
| cdc25C | Down-regulated | RT-PCR, Western Blot | [2] | |
| PGE₂ & PGF₂α | Increased production | ELISA | [2] | |
| OPG (mRNA) | Down-regulated | qRT-PCR | [1] | |
| OPG (protein) | Down-regulated | ELISA | [1] | |
| RANKL (mRNA) | Unchanged | qRT-PCR | [1] | |
| RANKL (protein) | Up-regulated | ELISA | [1] | |
| HEMA | FAK (phosphorylated) | Down-regulated | Western Blot | [3] |
| p38 (phosphorylated) | Down-regulated | Western Blot | [3] | |
| ERK | No change | Western Blot | [3] | |
| JNK | No change | Western Blot | [3] |
Experimental Protocols
Cell Culture
Primary human dental pulp cells (hDPCs) are isolated from extracted, caries-free third molars and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C.
MTT Assay for Cell Viability
-
Seed hDPCs in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of TEGDMA (0-5 mM) or HEMA (0-10 mM) for 24 or 48 hours.[3][4]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Annexin V/PI Flow Cytometry for Apoptosis
-
Seed hDPCs in 6-well plates and treat with different concentrations of TEGDMA or HEMA.
-
After the incubation period, harvest the cells by trypsinization.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Isolate total RNA from treated and untreated hDPCs using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.[1]
Western Blot for Protein Expression
-
Lyse treated and untreated hDPCs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4]
Signaling Pathways and Experimental Workflows
Experimental Workflow for Comparing TEGDMA and HEMA Effects
Caption: Experimental workflow for the comparative study of TEGDMA and HEMA.
Signaling Pathways Activated by TEGDMA and HEMA in Dental Pulp Cells
Caption: Simplified signaling pathways of TEGDMA and HEMA in dental pulp cells.
Conclusion
Both TEGDMA and HEMA exhibit cytotoxic and pro-apoptotic effects on dental pulp cells, albeit through partially different signaling pathways. TEGDMA appears to induce a broader inflammatory and stress response involving Nrf2, NF-κB, and MAPK pathways. HEMA, on the other hand, has been shown to inhibit key signaling molecules involved in cell migration, such as FAK and p38. The data presented in this guide highlights the importance of considering the specific molecular mechanisms of dental monomers to improve the biocompatibility of restorative materials. Further research is warranted to fully elucidate the complex interactions between these monomers and dental pulp cells and to develop strategies to mitigate their adverse effects.
References
- 1. Effects of this compound (TEGDMA) on the odontoclastic differentiation ability of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEMA inhibits migration of dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic Effects of TEGDMA and HEMA on Dental Pulp Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 5. niom.no [niom.no]
mechanical performance of TEGDMA-based composites versus silorane-based materials
A Comparative Guide to the Mechanical Performance of TEGDMA-Based and Silorane-Based Dental Composites
For researchers, scientists, and professionals in drug development, understanding the mechanical characteristics of dental restorative materials is paramount for predicting their clinical longevity and performance. This guide provides an objective comparison of two major classes of dental composites: traditional triethylene glycol dimethacrylate (TEGDMA)-based composites and the more recently introduced silorane-based materials. The comparison is supported by a summary of experimental data on key mechanical properties, including polymerization shrinkage, flexural strength, compressive strength, and wear resistance. Detailed experimental protocols for the cited tests are also provided to ensure a comprehensive understanding of the data.
Key Differences in Chemistry
TEGDMA-based composites are a mainstay in restorative dentistry. Their polymerization occurs via a free-radical mechanism, which, while effective, is associated with significant volumetric shrinkage.[1] This shrinkage can lead to stress at the tooth-restoration interface, potentially causing marginal leakage, post-operative sensitivity, and secondary caries.[2]
Silorane-based composites were developed to address the issue of polymerization shrinkage.[1] They polymerize through a cationic ring-opening mechanism of oxirane and siloxane molecules.[1][3] This process is inherently associated with lower volumetric shrinkage compared to the free-radical polymerization of methacrylates. The siloxane backbone also imparts a hydrophobic character to the material.[1]
Comparative Mechanical Performance
The following tables summarize the quantitative data from various studies comparing the mechanical properties of TEGDMA-based and silorane-based composites. It is important to note that direct comparisons can be complex due to variations in filler content, particle size, and specific monomer formulations across different commercial products.
Table 1: Polymerization Shrinkage
| Composite Type | Material | Polymerization Shrinkage (%) | Measurement Method | Reference |
| Silorane-Based | Filtek P90 | 0.95 - 1.43 | Archimedes' principle, Gas pycnometer | [4] |
| TEGDMA-Based | Filtek Z250 | 2.69 | Archimedes' principle | |
| TEGDMA-Based | Filtek Z350 | > 2.0 | Not specified | [3] |
| TEGDMA-Based | Various | 1.8 - 4.4 | Water-filled dilatometer, laser speckle | [4] |
Silorane-based composites consistently demonstrate significantly lower polymerization shrinkage than their TEGDMA-based counterparts.[3][4][5]
Table 2: Flexural Strength
| Composite Type | Material | Flexural Strength (MPa) | Test Standard | Reference |
| Silorane-Based | Filtek P90 | 100 - 125 | 3-point bending | [6] |
| TEGDMA-Based | Filtek Z350 | 140 - 160 | 3-point bending | [6] |
| TEGDMA-Based | Filtek Z250 | > 80 | 3-point bending (ISO 4049) | [7] |
| TEGDMA-Based | Clearfil AP-X Esthetics | > 80 | 3-point bending (ISO 4049) | [7] |
TEGDMA-based composites, particularly nanohybrid formulations, often exhibit higher flexural strength than silorane-based composites.[6] This is often attributed to higher filler content and the inherent properties of the resin matrix.[6]
Table 3: Compressive Strength
| Composite Type | Material | Compressive Strength (MPa) | Test Standard | Reference |
| Silorane-Based | Modified Filtek Silorane (5% n-HA) | ~250 | ISO 9917 | [8] |
| TEGDMA-Based | Filtek Z250 (Hybrid) | 362.51 | ISO 9917 | [9] |
| TEGDMA-Based | Filtek Supreme (Nanocomposite) | 266.70 | ISO 9917 | [9] |
Hybrid TEGDMA-based composites have shown higher compressive strength compared to both nanocomposite TEGDMA-based and some silorane-based formulations.[9]
Table 4: Wear Resistance
| Composite Type | Material | Wear Resistance (J/mm³) | Test Method | Reference |
| Silorane-Based | Filtek Silorane | Not directly quantified, but showed good performance | Pin-on-disk tribometer | [10] |
| TEGDMA-Based | Filtek Z250 | Not directly quantified, but showed good performance | Pin-on-disk tribometer | [10] |
| TEGDMA-Based | Nanofilled Composites | Superior wear resistance to microfilled | In-vitro study with alumina (B75360) ball | [11] |
| Natural Enamel | - | 122.67 ± 4.9 | - | [12] |
Wear resistance is a complex property influenced by filler type, size, and loading.[10][13] While both material types can be formulated to have good wear resistance, some studies suggest that nanofilled TEGDMA-based composites may exhibit superior performance.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the standard protocols for the key mechanical tests cited.
Polymerization Shrinkage Measurement
There are several methods to measure polymerization shrinkage, with the fluid displacement method (Archimedes' principle) and bonded-disk method being common.[4]
-
Archimedes' Principle:
-
An uncured sample of the composite material of a known mass is prepared.
-
The density of the uncured material is determined by immersing it in a liquid of known density and measuring the displaced volume.
-
The sample is then light-cured according to the manufacturer's instructions.
-
The density of the cured sample is measured using the same fluid displacement method.
-
The volumetric shrinkage is calculated from the change in density before and after polymerization.[4]
-
-
Digital Image Correlation (DIC):
-
A model tooth cavity is created and a speckled pattern is applied to the surface.
-
Images of the speckled surface are captured before and after the composite is placed and cured.
-
The deformation of the tooth model is determined by correlating the images taken before and after curing.[14]
-
Flexural Strength Testing (Three-Point Bending Test - ISO 4049)
The three-point bending test is a standard method to determine the flexural strength and modulus of dental composites.[15][16][17]
-
Specimen Preparation: Bar-shaped specimens, typically 25 mm in length, 2 mm in width, and 2 mm in thickness, are prepared in a metal mold.[15][17] The composite material is placed in the mold and light-cured as per the manufacturer's directions. Multiple overlapping irradiations may be necessary for larger specimens.[16]
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.[16]
-
Testing: The specimen is placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 ± 0.25 mm/min) until fracture occurs.[15]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width of the specimen, and h is the thickness of the specimen.
Compressive Strength Testing (ISO 9917)
This test determines the ability of a material to withstand a crushing load.[18][19]
-
Specimen Preparation: Cylindrical specimens, typically 4 mm in diameter and 6 mm in height, are prepared using a stainless steel mold.[9] The composite is packed into the mold in increments, with each layer being light-cured.
-
Storage: The specimens are stored in distilled water at 37°C for a specified period (e.g., 48 hours).[9]
-
Testing: The specimen is placed in a universal testing machine and a compressive load is applied along its long axis at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[9]
-
Calculation: The compressive strength is calculated by dividing the maximum load at fracture by the original cross-sectional area of the specimen.
Wear Resistance Testing (Pin-on-Disk Method)
This method simulates the two-body abrasive wear that occurs in the oral cavity.[10]
-
Specimen Preparation: Cylindrical specimens of the composite materials are prepared and the surfaces to be tested are polished.[10]
-
Testing: The specimen is mounted on a pin-on-disk tribometer. A counter-body (e.g., a ceramic ball) is brought into contact with the specimen surface under a specific load. The disk (specimen) rotates or oscillates against the stationary pin (counter-body) for a set number of cycles or distance, often in the presence of a slurry or artificial saliva.[10][20]
-
Measurement: Wear is quantified by measuring the volume loss of the specimen using techniques such as profilometry or by calculating the wear track dimensions.[10]
Visualized Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key mechanical tests.
Caption: Workflow for Flexural Strength Testing (ISO 4049).
Caption: Workflow for Compressive Strength Testing (ISO 9917).
Caption: Logical Comparison of TEGDMA and Silorane Composites.
Conclusion
The choice between TEGDMA-based and silorane-based composites involves a trade-off between different mechanical and physical properties. Silorane-based composites offer a significant advantage in terms of lower polymerization shrinkage, which can potentially lead to improved marginal integrity and reduced post-operative sensitivity.[2][21] However, some studies indicate that certain TEGDMA-based composites, particularly highly-filled nanohybrid formulations, may exhibit superior flexural and compressive strength.[6][9]
For researchers and developers, this comparison highlights the distinct advantages and disadvantages of each material class. Future advancements in composite technology may focus on combining the low-shrinkage benefits of silorane chemistry with the high mechanical strength characteristic of some TEGDMA-based systems. A thorough understanding of the underlying chemistry and the standardized protocols for evaluating mechanical performance is essential for the continued development of durable and reliable dental restorative materials.
References
- 1. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 2. Microleakage evaluation of silorane based composite versus methacrylate based composite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flexural Strength Comparison of Silorane- and Methacrylate-Based Composites with Pre-impregnated Glass Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrdms.dentaliau.ac.ir [jrdms.dentaliau.ac.ir]
- 8. A comparison of the mechanical properties of a modified silorane based dental composite with those of commercially available composite material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Investigation of Hardness and Wear Behavior of Dental Composite Resins [article.sapub.org]
- 11. An In Vitro Study regarding the Wear of Composite Materials Following the Use of Dental Bleaching Protocols [mdpi.com]
- 12. wiadlek.pl [wiadlek.pl]
- 13. Wear of resin composites: Current insights into underlying mechanisms, evaluation methods and influential factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental and Finite Element Analysis of Compressive Strength and Diametral Tensile Strength of Luting Cement: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compressive Strength Testing of Glass-Fibre-Reinforced Tooth Crown Tissues After Endodontic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hardness and Wear Resistance of Dental Biomedical Nanomaterials in a Humid Environment with Non-Stationary Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
Unraveling the Cellular Response: A Comparative Analysis of Gene Expression in Cells Exposed to Dental Monomers
A deep dive into the transcriptomic alterations induced by triethylene glycol dimethacrylate (TEGDMA) and other common dental monomers reveals distinct cellular response pathways, offering valuable insights for researchers, scientists, and drug development professionals in the field of biocompatibility and material science.
Leachable monomers from resin-based dental restorative materials, such as this compound (TEGDMA), 2-hydroxyethyl methacrylate (B99206) (HEMA), and urethane (B1682113) dimethacrylate (UDMA), can interact with surrounding oral tissues, leading to a cascade of cellular events. Understanding the underlying gene expression changes is paramount for assessing the biocompatibility of these materials and developing safer alternatives. This guide provides a comparative analysis of the effects of TEGDMA versus other monomers on cellular gene expression, supported by experimental data and detailed protocols.
Comparative Gene Expression Analysis
Exposure of various cell types, including human dental pulp cells (hDPCs), fibroblasts, and macrophages, to TEGDMA and other monomers triggers significant alterations in gene expression profiles. These changes are intricately linked to cellular processes such as apoptosis, oxidative stress, inflammation, and biomineralization.
Key Gene Expression Changes Induced by TEGDMA
Studies utilizing microarray and RNA-seq analyses have demonstrated that TEGDMA can induce massive and dynamic changes in the transcriptome of human dental pulp cells. After exposure to a low-level toxic concentration of TEGDMA, 1280 genes were found to be differentially expressed over a 48-hour period[1][2]. Functional analysis of these genes highlighted the enrichment of processes related to angiogenesis, cell adhesion, inflammatory response, and mineralization[1][2].
Notably, genes such as heme oxygenase 1 (HMOX1), oxidative stress-induced growth inhibitor 1 (OSGIN1), and secreted phosphoprotein 1 (SPP1) were significantly upregulated, indicating a robust cellular stress response. Conversely, genes like chemokine (C-C motif) ligand 2 (CCL2) were downregulated[1]. Furthermore, a subtoxic concentration of TEGDMA (0.3 mM) was shown to reduce the expression of mineralization-related genes in human pulp cells by up to 50% after a 12-hour exposure[3][4].
Comparative Effects of TEGDMA, HEMA, and UDMA
While TEGDMA is a potent modulator of gene expression, other dental monomers also elicit distinct cellular responses. Comparative studies have shed light on the differential effects of these compounds.
| Gene/Protein | Monomer | Cell Type | Effect | Fold/Percent Change | Reference |
| Inflammation | |||||
| COX-2 mRNA | TEGDMA | Murine Macrophages (RAW 264.7) | Upregulation | Dose-dependent increase | [5][6] |
| COX-2 mRNA | HEMA | Murine Macrophages (RAW 264.7) | Upregulation | Dose-dependent increase | [5][6] |
| IL-6 | TEGDMA | Human Primary Melanocytes | Suppression of LPS-induced secretion | Greater suppression than HEMA | [7] |
| IL-6 | HEMA | Human Primary Melanocytes | Suppression of LPS-induced secretion | Less suppression than TEGDMA | [7] |
| IL-8 | TEGDMA | Human Neutrophils | Increased release | Significant increase | [8][9][10] |
| IL-8 | UDMA | Human Neutrophils | Increased release | Significant increase | [8][10] |
| Cell Cycle & Apoptosis | |||||
| p21 | TEGDMA | Human Dental Pulp Cells | Upregulation | - | [11] |
| p21 | HEMA | Human Dental Pulp Cells | Upregulation | - | [11] |
| cdc2 | TEGDMA | Human Dental Pulp Cells | Downregulation | - | [11] |
| cdc2 | HEMA | Human Dental Pulp Cells | Downregulation | - | [11] |
| Caspase-3, -8, -9, -12 | TEGDMA | Human Pulp Cells | Activation | Significant increase at various concentrations | [12] |
| Biomineralization | |||||
| Mineralization Markers | TEGDMA | Human Dental Pulp Cells | Downregulation | 5-20% decrease after 4h, 50% after 12h (at 0.3 mM) | [3][4] |
| Oxidative Stress | |||||
| Nrf2 | TEGDMA | Human Dental Pulp Cells | Upregulation | - | [11] |
| Nrf2 | HEMA | Human Dental Pulp Cells | Upregulation | - | [11] |
| HO-1 | TEGDMA | Human Dental Pulp Cells | Upregulation | - | [11] |
| HO-1 | HEMA | Human Dental Pulp Cells | Upregulation | - | [11] |
Experimental Protocols
To ensure the reproducibility and validity of gene expression studies, detailed and standardized experimental protocols are crucial. Below are synthesized methodologies for key experiments cited in this guide.
Cell Culture and Monomer Exposure
-
Cell Lines: Primary human dental pulp cells (hDPCs), murine macrophage cell line (RAW 264.7), and primary human melanocytes are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Monomer Preparation: Monomers (TEGDMA, HEMA, UDMA) are dissolved in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.1%).
-
Exposure: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of the monomers. Exposure times can range from a few hours to several days, depending on the experimental endpoint.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. It is crucial to work in an RNase-free environment to prevent RNA degradation[13][14][15][16][17].
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: Real-time PCR is performed using a qPCR system with a fluorescent dye such as SYBR Green or a probe-based assay (e.g., TaqMan). The expression of target genes is normalized to one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB). The relative gene expression is calculated using the 2^-ΔΔCt method.
Signaling Pathways and Visualizations
The gene expression changes induced by dental monomers are orchestrated by complex signaling networks. Understanding these pathways is key to deciphering the mechanisms of monomer-induced cellular responses.
Key Signaling Pathways Affected by TEGDMA
TEGDMA has been shown to activate several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation, cell survival, and apoptosis.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for analyzing the effects of dental monomers on gene expression.
References
- 1. Gene expression change in human dental pulp cells exposed to a low-level toxic concentration of this compound: an RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. TEGDMA reduces mineralization in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of TEGDMA and HEMA on the expression of COX-2 and iNOS in cultured murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of the dental methacrylates TEGDMA, Bis‐GMA, and UDMA on neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of the dental methacrylates TEGDMA, Bis-GMA, and UDMA on neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxic Effects of TEGDMA and HEMA on Dental Pulp Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 12. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 14. mcgill.ca [mcgill.ca]
- 15. surgery.pitt.edu [surgery.pitt.edu]
- 16. bio-rad.com [bio-rad.com]
- 17. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
assessing the influence of different filler types on the properties of TEGDMA composites
A Comprehensive Guide to the Influence of Filler Types on the Properties of TEGDMA Composites
For researchers, scientists, and drug development professionals, understanding the intricate relationship between filler characteristics and the performance of triethylene glycol dimethacrylate (TEGDMA) based dental composites is paramount for the development of advanced restorative materials. This guide provides an objective comparison of how different filler types impact the key properties of these composites, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Analysis of Filler Impact
The selection of filler type, size, and loading concentration within a TEGDMA resin matrix significantly influences the mechanical strength, wear resistance, polymerization shrinkage, and biocompatibility of the final composite material. The following tables summarize quantitative data from various studies to facilitate a clear comparison.
Mechanical Properties
The mechanical integrity of a dental composite is crucial for its longevity and clinical success. Properties such as flexural strength and microhardness are key indicators of a material's ability to withstand the forces of mastication.
| Filler Type | Filler Loading (wt%) | Flexural Strength (MPa) | Vickers Microhardness (HV) | Reference |
| Silica (SiO2) | ||||
| Untreated Nanoparticles | 70 | ~95 | ~46 | [1] |
| Pre-polymerized TEGDMA co-filler | 10 | 94.72 | - | [1] |
| Glass | ||||
| Barium Glass | 70 | 141.07 | - | [2] |
| Strontium Glass | 70 | - | - | [3] |
| Alumina (Al2O3) | ||||
| Micro-sized | 50 | Increased from 45% loading | - | [4] |
| Zirconia (ZrO2) | ||||
| Nanoparticles | 70 | - | - | [5] |
| Hybrid Fillers | ||||
| UDMA/Bis-GMA/TEGDMA/HEMA matrix | - | 95.7 | - | [6] |
| UDMA/Bis-GMA/TEGDMA/HDDMA matrix | - | 79.3 | - | [6] |
Note: The values presented are indicative and can vary based on the specific experimental conditions, such as the exact resin composition and curing parameters.
Wear Resistance
Wear resistance determines the durability of a composite restoration when subjected to the abrasive actions within the oral cavity.
| Filler Type | Wear Measurement Method | Key Findings | Reference |
| Urethane-based vs. BisGMA-based matrix | Microscopic and laser scanning | Urethane-based composites showed significantly better wear resistance. | [7] |
| Nanohybrid (TCD-DI-HEA, UDMA, Barium Aluminium Fluoride glass) | Toothbrush simulation | Showed the least volume loss compared to other tested composites. | [8] |
| Various commercial composites | Pin-on-disk tribometer | No direct correlation found between hardness and wear performance. | [9] |
Polymerization Shrinkage
A significant challenge with resin-based composites is the volumetric shrinkage that occurs during polymerization, which can lead to marginal gaps and restoration failure.
| Filler Type | Filler Loading (wt%) | Polymerization Shrinkage (%) | Reference |
| Montmorillonite (MMT) | |||
| Nanoparticles | 50 | 0.44 | [10] |
| Barium Glass | |||
| 50 | 1.01 | [10] | |
| Various commercial composites | 1.6 - 2.5 | [11] | |
| Quaternary Ammonium Polyethylenimine Nanoparticles | |||
| 2 | 8.87 | [12] |
Biocompatibility
The biocompatibility of dental composites is critical to ensure they do not cause adverse reactions in the patient. The release of unreacted monomers like TEGDMA is a primary concern.
| Filler Content | Cell Type | Key Findings on TEGDMA Cytotoxicity | Reference |
| Lower filler content | Human Gingival Fibroblasts (HGFs) | Higher release of TEGDMA, leading to increased oxidative stress and mitochondrial dysfunction. | [13] |
| - | HGFs | TEGDMA induces apoptosis in a dose- and time-dependent manner. | [10] |
| - | HGFs and Pulpal Fibroblasts | TEGDMA cytotoxicity is associated with early and drastic depletion of glutathione (B108866) (GSH), followed by the production of reactive oxygen species (ROS). | [14] |
| - | THP-1 monocytes | TEGDMA inhibits cell proliferation and induces apoptosis and necrosis in a concentration-dependent manner. | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of the key experimental protocols used to assess the properties of TEGDMA composites.
Flexural Strength Testing (ISO 4049)
The three-point bending test is a standard method for determining the flexural strength of dental composites, as outlined in ISO 4049.[16][17][18]
-
Specimen Preparation: Rectangular bar-shaped specimens are fabricated, typically with dimensions of 25 mm x 2 mm x 2 mm.[16][17] The composite material is placed into a mold of these dimensions and light-cured according to the manufacturer's instructions.
-
Testing Procedure: The cured specimen is placed on two supports with a defined span, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 ± 0.25 mm/min) until fracture occurs.[16]
-
Calculation: The flexural strength is calculated from the load at fracture, the span between the supports, and the dimensions of the specimen.
Wear Resistance Testing (Pin-on-Disk)
The pin-on-disk method is a common laboratory technique to simulate two-body abrasive wear.[9][19]
-
Specimen Preparation: A cylindrical or disk-shaped specimen of the composite material is prepared.[9]
-
Testing Procedure: The composite specimen (the "disk") is mounted on a rotating platform. A standardized antagonist (the "pin"), often made of stainless steel or another hard material, is brought into contact with the surface of the rotating disk under a specific load.[9][19] The test is run for a set number of cycles or a specific sliding distance.
-
Wear Measurement: The amount of material lost from the composite disk is quantified. This can be done by measuring the volume or depth of the wear track using techniques like profilometry or by calculating the weight loss of the specimen.[9]
Polymerization Shrinkage Measurement (Gas Pycnometer)
A gas pycnometer offers a non-contact method to determine the volume of a material, which can be used to calculate polymerization shrinkage.[11][20]
-
Initial Volume Measurement: The volume of a precise amount of uncured composite paste is measured using the gas pycnometer.
-
Curing: The same sample of composite paste is then light-cured according to standard protocols.
-
Final Volume Measurement: The volume of the now-cured composite specimen is measured again using the gas pycnometer.
-
Calculation: The volumetric polymerization shrinkage is calculated as the percentage difference between the initial (uncured) and final (cured) volumes.[11]
Cytotoxicity Testing (ISO 10993 & 7405)
In vitro cytotoxicity tests are essential for evaluating the biocompatibility of dental materials and are guided by standards such as ISO 10993-5 and ISO 7405.[4][21][22][23][24]
-
Extract Preparation: Cured composite specimens are incubated in a cell culture medium for a specific period (e.g., 24 hours) to allow for the leaching of potentially toxic components.[23] The ratio of the specimen surface area or mass to the volume of the medium is standardized.
-
Cell Culture: A specific cell line, such as human gingival fibroblasts or an established cell line like L929, is cultured in multi-well plates.[22][23]
-
Exposure: The prepared extracts from the composite materials are then added to the cell cultures in various concentrations.
-
Viability Assessment: After a set incubation period, the viability of the cells is assessed using a quantitative assay. A common method is the MTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity compared to control cells (not exposed to the extract) indicates cytotoxicity.[23]
Mandatory Visualizations
Experimental Workflow for Assessing TEGDMA Composites
The following diagram illustrates a typical experimental workflow for the preparation and evaluation of TEGDMA composites with different filler types.
Caption: Experimental workflow for TEGDMA composite evaluation.
Signaling Pathway of TEGDMA-Induced Cytotoxicity
This diagram illustrates the proposed signaling pathway for TEGDMA-induced cell death in human gingival fibroblasts.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Dental Biocompatibility Testing ISO 10993 Standard | JJR [jjrlab.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical wear performance of eight experimental dental composites over three years determined by two measuring methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vitro investigation of wear resistance and hardness of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Hardness and Wear Behavior of Dental Composite Resins [article.sapub.org]
- 10. TEGDMA causes apoptosis in primary human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method for the measurement of polymerization shrinkage in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TEGDMA releasing in resin composites with different filler contents and its correlation with mitochondrial mediated cytotoxicity in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicinaoral.com [medicinaoral.com]
- 16. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. completesmilesbv.com.au [completesmilesbv.com.au]
- 22. scielo.isciii.es [scielo.isciii.es]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
comparative study of different photoinitiator systems for TEGDMA polymerization
A Comparative Guide to Photoinitiator Systems for TEGDMA Polymerization
For researchers, scientists, and professionals in drug development, the selection of an appropriate photoinitiator system is critical for controlling the polymerization of triethylene glycol dimethacrylate (TEGDMA). This difunctional methacrylate (B99206) monomer is widely used in the formulation of dental composites and other biomaterials due to its low viscosity and ability to form highly cross-linked networks. The choice of photoinitiator directly influences the polymerization kinetics, the final properties of the polymer, and its biocompatibility. This guide provides an objective comparison of common photoinitiator systems for TEGDMA polymerization, supported by experimental data and detailed methodologies.
Introduction to Photoinitiator Systems
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. For the free-radical polymerization of methacrylates like TEGDMA, photoinitiators are broadly classified into two types:
-
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals.[1] Examples include acylphosphine oxides like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).[2][3]
-
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (often a tertiary amine) to generate free radicals.[1] The photoinitiator absorbs light and enters an excited state, then interacts with the co-initiator through hydrogen abstraction or electron transfer to produce the initiating radicals.[4] The most common example in dental applications is the Camphorquinone (CQ)/amine system.[5][6]
This guide will focus on the comparative performance of three key photoinitiator systems: the conventional Type II Camphorquinone (CQ) system, the Type I acylphosphine oxide (TPO) system, and the high-performance dibenzoyl germanium derivative, Ivocerin.
Performance Comparison of Photoinitiator Systems
The efficiency and effectiveness of a photoinitiator system are evaluated based on several key performance indicators. The following tables summarize the quantitative data from various studies comparing CQ, TPO, and Ivocerin systems in TEGDMA-containing resin formulations.
Table 1: Polymerization Kinetics and Degree of Conversion
| Photoinitiator System | Monomer Matrix | Concentration (wt%) | Light Exposure | Maximum Polymerization Rate | Final Degree of Conversion (%) | Citation |
| CQ/EDMAB | 50:50 Bis-GMA/TEGDMA | 0.5% CQ / 1% EDMAB | Not Specified | Slower than TPO systems | 56.05 ± 0.5 | [7] |
| TPO | 50:50 Bis-GMA/TEGDMA | 0.5% | Not Specified | Faster than CQ/EDMAB | 63.0 ± 1.0 | [7] |
| TPO+EDMAB | 50:50 Bis-GMA/TEGDMA | Not Specified | Not Specified | Faster than CQ/EDMAB | Not Specified | [2] |
| CQ/Amine | BisGMA-TEGDMA | 0.5% | 20 s | Slower than TPO | 65 | [3][8] |
| TPO | BisGMA-TEGDMA | 0.5% | 5 s | Faster than CQ/Amine | 78 | [3][8] |
| MAPO (Type I) | BisGMA/TEGDMA (various ratios) | 0.42% | 3 s | Autodeceleration after ≈1 s | Higher than CQ for most ratios | [9][10] |
| CQ/DMAEMA | BisGMA/TEGDMA (various ratios) | 0.20%/0.80% | 20 s | Autodeceleration after ≈5–10 s | Lower than MAPO for most ratios | [9][10] |
Table 2: Mechanical Properties and Depth of Cure
| Photoinitiator System | Monomer Matrix | Concentration (wt%) | Flexural Strength (MPa) | Vickers Hardness (HV) | Depth of Cure (mm) | Citation |
| CQ/DMAEMA | Bis-GMA (60%)/TEGDMA (40%) | Not Specified | Lower than 0.75% TPO | Lower than 1% TPO | 6.3 ± 0.4 | [2][7][11] |
| TPO (0.75%) | Bis-GMA (60%)/TEGDMA (40%) | 0.75% | 29.73 ± 4.8 | Optimal results | 4.3 ± 0.1 | [7][11] |
| TPO (1%) | Bis-GMA (60%)/TEGDMA (40%) | 1% | Not Specified | 43.18 ± 1.7 | Not Specified | [7][11] |
| BAPO/DPIHFP | 50% BisGMA/50% TEGDMA | 0.5% | Highest among tested groups | Not Specified | Not Specified | [12] |
| CQ/DMAEMA | 50% BisGMA/50% TEGDMA | 0.5% | Lower than BAPO systems | Not Specified | Not Specified | [12] |
| Ivocerin (0.2%) | Not Specified | 0.2% | Comparable to CQ/Amine | Good results | Comparable to CQ/Amine | [13] |
| Ivocerin (0.4%) | Not Specified | 0.4% | Not Specified | Not Specified | Significantly increased | [13] |
Signaling Pathways and Experimental Workflows
Photoinitiation Mechanisms
The generation of free radicals to initiate polymerization follows distinct pathways for Type I and Type II photoinitiators.
References
- 1. rad-med.com [rad-med.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Analysis of photopolymerization behavior of UDMA/TEGDMA resin mixture and its composite by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Vickers hardness and depth of cure of six composite resins photo-activated with different polymerization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 7. What is EN ISO 4049:2019 [julixing.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? | Pocket Dentistry [pocketdentistry.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Evaluation of Polymerization Efficacy in Composite Resins via FT-IR Spectroscopy and Vickers Microhardness Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Triethylene Glycol Dimethacrylate (TGDMA)
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethacrylate (TGDMA) is a common monomer in the development of polymer-based materials. Due to its chemical properties, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of TGDMA, aligning with regulatory expectations and promoting a culture of safety within your laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). TGDMA is classified as a hazardous substance that may cause allergic skin reactions.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
All handling of liquid TGDMA waste should be conducted within a well-ventilated fume hood to minimize inhalation exposure.
TGDMA Waste Classification and Disposal Overview
Unused or waste TGDMA is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations. The primary principle for the disposal of reactive monomers like TGDMA is to render them non-hazardous, typically through polymerization, before final disposal. Landfilling of liquid TGDMA is not a recommended or compliant practice.
EPA Hazardous Waste Classification:
While TGDMA is not explicitly listed with a specific EPA hazardous waste code, it would be classified based on its characteristics. Hazardous waste is identified by the EPA through four key characteristics. Should a waste material exhibit one or more of these, it is regulated as hazardous waste.
| Characteristic | EPA Waste Code | Description | Regulatory Level (if applicable) |
| Ignitability | D001 | Liquids with a flash point < 60°C (140°F) | Not Applicable |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5 | Not Applicable |
| Reactivity | D003 | Unstable under normal conditions, may react violently with water, or generate toxic gases | Not Applicable |
| Toxicity | D004 - D043 | When an extract of the waste contains certain contaminants at or above specified concentrations | Varies by contaminant |
Note: The specific hazardous waste characteristics of TGDMA waste may vary depending on its formulation and any contaminants present.
Experimental Protocol: Laboratory-Scale Polymerization of TGDMA Waste for Disposal
This protocol outlines a general procedure for the polymerization of waste TGDMA into a solid, non-hazardous polymer. This process should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Waste this compound (TGDMA)
-
Thermal Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Heat-resistant container (e.g., borosilicate glass beaker)
-
Stir plate and stir bar
-
Fume hood
-
Oven or heating mantle
Procedure:
-
Preparation: In a fume hood, place the waste TGDMA in a heat-resistant container with a magnetic stir bar.
-
Initiator Addition: Add a thermal initiator to the TGDMA. A typical concentration is 0.1-1.0% by weight. For example, for 100g of waste TGDMA, add 0.1g to 1.0g of AIBN or BPO.
-
Dissolution: Stir the mixture at room temperature until the initiator is completely dissolved. Gentle warming on a stir plate may be necessary to aid dissolution.
-
Thermal Polymerization: Heat the mixture to initiate polymerization. The specific temperature will depend on the initiator used:
-
AIBN: Heat to approximately 70-80°C.
-
BPO: Heat to approximately 80-90°C. Maintain this temperature until the liquid monomer converts to a solid polymer. The time required will vary depending on the volume of waste and initiator concentration.
-
-
Cooling and Verification: Once the polymerization is complete and a solid mass is formed, turn off the heat and allow the container to cool to room temperature within the fume hood. Verify that the material is fully solidified and no liquid monomer remains.
-
Disposal of Polymerized Waste: The resulting solid polymer is considered non-hazardous and can typically be disposed of in the regular solid waste stream. However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office.
-
Container Disposal: The empty, rinsed container that held the liquid TGDMA should be managed as hazardous waste unless thoroughly decontaminated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of TGDMA.
Caption: Logical workflow for the proper disposal of this compound (TGDMA) waste in a laboratory setting.
By adhering to these procedures, your laboratory can effectively manage TGDMA waste, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling Triethylene Glycol Dimethacrylate (TEGDMA)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethacrylate (TEGDMA) is a commonly utilized monomer in the development of polymer-based materials for biomedical applications. While invaluable in research and drug development, it is imperative to handle this chemical with the utmost care to mitigate potential health risks, including skin sensitization and respiratory irritation.[1][2][3] This guide provides essential, step-by-step safety and logistical information, including operational and disposal plans, to ensure the safe handling of TEGDMA in a laboratory setting.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The cornerstone of safe TEGDMA handling is the consistent and correct use of appropriate Personal Protective Equipment. Below is a detailed breakdown of the required PPE.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 0.5 mm are a recommended option.[4] However, it is crucial to be aware of breakthrough times, which can be short. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advisable.[1] Acrylates are known to penetrate commonly-used gloves; therefore, if a glove comes into contact with TEGDMA, it should be removed and discarded immediately, followed by hand washing.[5][6]
-
Lab Coat/Clothing: A flame-resistant and impervious lab coat or clothing should be worn to prevent skin contact.[1] Long-sleeved clothing is essential.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5]
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[1][3][7]
-
If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used.[1][8]
Quantitative Data on Glove Permeability
The selection of appropriate gloves is critical. The following table summarizes available data on the breakthrough times of different glove materials when exposed to TEGDMA. It is important to note that breakthrough times can vary significantly based on the specific glove manufacturer, thickness, and the presence of solvents.[1]
| Glove Material | TEGDMA Concentration | Mean Breakthrough Time (minutes) | Notes |
| Latex (5 types) | Concentrated | 4.9[1] | Protection is significantly reduced in the presence of solvents. |
| Nitrile (5 types) | Concentrated | 15.7[1] | Offers longer protection than latex in the absence of solvents. One tested nitrile glove had a breakthrough time of 28-30 minutes.[1] |
| Latex (5 types) | Diluted in Ethanol | 4.8[1] | |
| Nitrile (5 types) | Diluted in Ethanol | 9.9[1] | |
| Latex (5 types) | Diluted in Acetone (B3395972) | 2.8[1] | |
| Nitrile (5 types) | Diluted in Acetone | 2.8[1] | Acetone significantly reduces the protective efficacy of nitrile gloves. |
Operational Plan for Safe Handling
A systematic approach to handling TEGDMA is crucial for minimizing exposure risks.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for TEGDMA before starting any work.[7]
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary materials, including TEGDMA, other reagents, labware, and waste containers, within the fume hood.
-
Ensure an emergency shower and eyewash station are readily accessible.[4]
-
Don the appropriate PPE as detailed above.
2. Handling and Use:
-
Conduct all procedures involving the handling of liquid TEGDMA within a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Keep containers of TEGDMA tightly closed when not in use.[3]
-
Store TEGDMA in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.[2][7][9]
3. Spill Management:
-
In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan for TEGDMA Waste
Proper disposal of TEGDMA and contaminated materials is essential to protect the environment and comply with regulations. All waste must be handled in accordance with local, state, and federal regulations.[1][2]
1. Liquid TEGDMA Waste:
-
Collection: Collect all liquid waste containing TEGDMA in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound".
-
Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the liquid hazardous waste through a licensed waste disposal company.[3][10] Do not dispose of liquid TEGDMA down the drain.[9]
2. Solid Waste Contaminated with TEGDMA:
-
Collection: Collect all solid waste contaminated with TEGDMA (e.g., used gloves, absorbent pads, pipette tips, and paper towels) in a separate, clearly labeled, heavy-duty plastic bag.[11]
-
Storage: Seal the bag and store it in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the contaminated solid waste as hazardous waste through a licensed disposal service.
3. Empty TEGDMA Containers:
-
To be considered non-hazardous, the container must be completely empty.
-
For containers that held highly toxic materials, the first three rinses must be collected and disposed of as hazardous waste.[12]
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the first rinsate as hazardous liquid waste.
-
After thorough rinsing and drying, deface the label on the container before disposal in the regular trash or recycling, as per institutional guidelines.
First Aid Measures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical attention.[1][5][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]
Experimental Workflow for Safe Handling of TEGDMA
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 3. pocatello.gov [pocatello.gov]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 6. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Permeability of protective gloves by HEMA and TEGDMA in the presence of solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. quora.com [quora.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
